Pediocin ach
Description
Structure
2D Structure
Properties
CAS No. |
120367-03-5 |
|---|---|
Molecular Formula |
C196H297N61O60S5 |
Molecular Weight |
4628 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-4-amino-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]oxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C196H297N61O60S5/c1-18-92(7)155(190(310)242-130(65-142(206)269)181(301)241-129(64-141(205)268)171(291)215-75-145(272)224-94(9)161(281)233-121(50-55-322-17)174(294)225-95(10)162(282)236-125(59-105-69-212-116-36-23-21-33-112(105)116)177(297)227-97(12)163(283)254-157(98(13)260)187(307)220-73-144(271)213-74-146(273)230-126(61-107-71-209-88-222-107)179(299)235-120(48-49-139(203)266)167(287)214-79-150(277)232-132(66-143(207)270)195(315)317-196(316)138(86-321)249-176(296)119(39-27-31-54-200)234-166(286)114(202)60-106-70-208-87-221-106)253-191(311)156(93(8)19-2)252-186(306)137(85-320)248-193(313)159(100(15)262)257-194(314)160(101(16)263)255-164(284)96(11)226-173(293)117(37-25-29-52-198)228-147(274)76-217-169(289)124(58-104-68-211-115-35-22-20-32-111(104)115)239-182(302)131(67-152(279)280)243-188(308)154(91(5)6)251-184(304)134(82-259)245-185(305)136(84-319)246-183(303)133(81-258)244-180(300)127(62-108-72-210-89-223-108)240-175(295)118(38-26-30-53-199)229-148(275)77-219-172(292)135(83-318)247-192(312)158(99(14)261)256-189(309)153(90(3)4)250-151(278)80-218-170(290)128(63-140(204)267)231-149(276)78-216-168(288)122(56-102-40-44-109(264)45-41-102)238-178(298)123(57-103-42-46-110(265)47-43-103)237-165(285)113(201)34-24-28-51-197/h20-23,32-33,35-36,40-47,68-72,87-101,106-108,113-114,117-138,153-160,211-212,258-265,318-321H,18-19,24-31,34,37-39,48-67,73-86,197-202H2,1-17H3,(H2,203,266)(H2,204,267)(H2,205,268)(H2,206,269)(H2,207,270)(H,213,271)(H,214,287)(H,215,291)(H,216,288)(H,217,289)(H,218,290)(H,219,292)(H,220,307)(H,224,272)(H,225,294)(H,226,293)(H,227,297)(H,228,274)(H,229,275)(H,230,273)(H,231,276)(H,232,277)(H,233,281)(H,234,286)(H,235,299)(H,236,282)(H,237,285)(H,238,298)(H,239,302)(H,240,295)(H,241,301)(H,242,310)(H,243,308)(H,244,300)(H,245,305)(H,246,303)(H,247,312)(H,248,313)(H,249,296)(H,250,278)(H,251,304)(H,252,306)(H,253,311)(H,254,283)(H,255,284)(H,256,309)(H,257,314)(H,279,280)/t92-,93-,94-,95-,96-,97-,98+,99+,100+,101+,106?,107?,108?,113-,114-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,153-,154-,155-,156-,157-,158-,159-,160-/m0/s1 |
InChI Key |
FLTWKHKMXZLDNR-CVMNUACMSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)OC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4C=NC=N4)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC3C=NC=N3)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)OC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC4C=NC=N4)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCCCN)N |
Synonyms |
PedA pediocin AcH pediocin PA-1 |
Origin of Product |
United States |
Foundational & Exploratory
discovery and isolation of Pediocin AcH producing strains
An In-depth Technical Guide to the Discovery and Isolation of Pediocin AcH Producing Strains
Introduction
This compound is a member of the pediocin-like, class IIa bacteriocins, a group of small, heat-stable, antilisterial peptides synthesized by various lactic acid bacteria (LAB).[1][2] It is identical in primary structure to Pediocin PA-1.[3][4] Produced predominantly by strains of Pediococcus acidilactici, this compound exhibits a potent bactericidal effect, particularly against foodborne pathogens like Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens.[5][6] This efficacy has positioned it as a significant biopreservative in the food industry and a subject of interest for drug development professionals. The synthesis of this compound is governed by the papABCD operon, which encodes the structural gene (papA), along with genes for immunity and transport.[3] This guide provides a comprehensive overview of the methodologies for discovering, isolating, and characterizing strains that produce this important bacteriocin (B1578144).
Sources and Sample Collection
This compound-producing strains, primarily Pediococcus acidilactici, are frequently isolated from diverse natural environments, especially traditional fermented foods.[7]
Common Isolation Sources:
-
Dairy Products: Fermented milk, fresh and dried curds, and cheese are rich sources of LAB, including pediocin producers.[7][8][9] A notable study isolated Lactobacillus plantarum WHE 92, a this compound producer, from Munster cheese.[8][10]
-
Meat Products: Fermented sausages and vacuum-packed meat products are common habitats for Pediococcus species.[6][11]
-
Vegetable Products: Fermented vegetables serve as another significant reservoir for these microorganisms.[12]
-
Other Fermented Products: Various other traditional fermented items like tempeh, tapai, and balao-balao have also yielded pediocin-producing strains.[13][14]
Experimental Protocols
The successful isolation of this compound-producing strains requires a systematic workflow involving selective culture, screening for antimicrobial activity, and molecular confirmation.
Isolation of Lactic Acid Bacteria (LAB)
This initial phase aims to isolate potential LAB from collected samples.
Methodology:
-
Sample Preparation: Weigh 10 grams of the food sample and homogenize it in 90 ml of a sterile diluent, such as peptone water.[14]
-
Serial Dilution: Perform a tenfold serial dilution of the homogenate in the same sterile diluent to achieve countable colonies.[15]
-
Plating: Spread-plate 0.1 ml of the appropriate dilutions onto de Man, Rogosa, and Sharpe (MRS) agar (B569324) plates. MRS is a selective medium designed for the cultivation of lactobacilli and other LAB.[15]
-
Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 30-37°C for 48-72 hours.[14][15]
-
Colony Selection: Select distinct colonies based on typical LAB morphology (e.g., small, white, opaque) for further purification and screening.[11]
Screening for Bacteriocin Production
Once pure cultures are obtained, they must be screened for the production of antimicrobial substances. The agar well diffusion assay and the spot-on-lawn method are standard techniques.
Methodology: Agar Well Diffusion Assay
-
Indicator Strain Preparation: Prepare a lawn of a sensitive indicator organism, such as Listeria monocytogenes or Enterococcus faecalis, by pouring soft agar (e.g., Tryptic Soy Agar with 0.75% agar) seeded with the indicator culture onto a solid agar base.[6][16]
-
Producer Strain Culture: Inoculate the isolated LAB strains into MRS broth and incubate at 37°C for 24-48 hours.[15]
-
Preparation of Cell-Free Supernatant (CFS): Harvest the cells by centrifugation (e.g., 6000 rpm for 15 minutes at 4°C). The resulting supernatant is the CFS.[15] To eliminate the inhibitory effects of organic acids, the CFS should be neutralized to a pH of 6.5-7.0. To rule out inhibition by hydrogen peroxide, the CFS can be treated with catalase.[16][17]
-
Well Creation: Cut wells (5-6 mm in diameter) into the indicator lawn agar plates.[15]
-
Application and Incubation: Add a defined volume (e.g., 50-100 µl) of the neutralized, catalase-treated CFS from each isolate into the wells. Incubate the plates at the optimal temperature for the indicator strain for 24 hours.[15]
-
Observation: The presence of a clear zone of inhibition around a well indicates the production of an antimicrobial substance by the isolate.[16][17]
Identification and Characterization of this compound Producers
Isolates showing positive antimicrobial activity are subjected to further identification.
Methodology: Phenotypic and Genotypic Identification
-
Phenotypic Characterization: Perform basic microbiological tests, including Gram staining (LAB are Gram-positive), catalase test (LAB are typically catalase-negative), and analysis of carbohydrate fermentation patterns.[7][13]
-
16S rDNA Sequencing: For definitive species identification, amplify the 16S ribosomal DNA gene using universal primers and sequence the PCR product. The resulting sequence can be compared against databases like NCBI BLAST to identify the species (e.g., Pediococcus acidilactici).[7][18]
-
Pediocin Gene Detection: To confirm the genetic basis for pediocin production, perform a PCR using specific primers targeting the pediocin structural gene (pedA or papA) or other genes within the pediocin operon like pedB.[1][12][19] Detection of the correct amplicon is strong evidence that the strain is a this compound producer.
Methodology: Characterization of the Antimicrobial Substance
-
Enzyme Sensitivity: Treat the active CFS with various proteolytic enzymes (e.g., proteinase K, trypsin, α-chymotrypsin). A loss of antimicrobial activity after treatment confirms the proteinaceous nature of the substance, a key characteristic of bacteriocins.[14][16]
-
Heat and pH Stability: Test the activity of the CFS after exposure to a range of temperatures (e.g., 60-121°C) and pH values (e.g., 2-9). This compound is known to be heat-stable and active over a wide pH range.[1][20]
Data Presentation
Quantitative data from isolation and characterization studies are summarized below.
Table 1: Examples of this compound Producing Strains and Their Sources
| Strain Designation | Species | Source | Reference |
| Kp10 | Pediococcus acidilactici | Fermented milk products | [7] |
| WHE 92 | Lactobacillus plantarum | Munster cheese | [8][10] |
| H | Pediococcus acidilactici | Not specified | [5] |
| Cb1 | Pediococcus acidilactici | Not specified | [1] |
| LAB 5 | Pediococcus acidilactici | Vacuum-packed fermented meat | [11] |
| AK | Pediococcus acidilactici | Fermented meat | [20] |
Table 2: Characterization of this compound Activity
| Characteristic | Observation | Reference |
| Molecular Weight | Approx. 2.7 kDa (by SDS-PAGE) to 4.6 kDa | [4][5] |
| Heat Stability | Stable at high temperatures (e.g., 121°C for 15 min) | [5][20] |
| pH Range | Active over a wide pH range (e.g., pH 2-9) | [1][20] |
| Enzyme Sensitivity | Inactivated by proteolytic enzymes (e.g., trypsin, proteinase K) | [1][16] |
| Antimicrobial Spectrum | Active against Listeria monocytogenes, Staphylococcus aureus, Clostridium perfringens, Enterococcus faecalis, Leuconostoc mesenteroides | [5][6][11] |
Table 3: Purification of Pediocin PA-1 (AcH) from Lactococcus lactis FI9043
| Purification Stage | Total Activity (BU) | Specific Activity (BU/A280) | Yield (%) |
| Culture Supernatant | 202,295 | 7 | 100 |
| Ammonium Sulfate Precipitation | 92,494 | 62 | 45.7 |
| Cation Exchange Chromatography | 85,975 | 11,313 | 42.5 |
| Reverse-Phase HPLC | 72,826 | 28,010 | 36.0 |
| Source: Adapted from a study on Pediocin PA-1 production.[21] BU = Bacteriocin Units. |
Visualized Workflows and Pathways
Diagrams created using Graphviz illustrate key experimental processes and logical relationships.
Caption: A flowchart illustrating the systematic process from sample collection to molecular confirmation of this compound-producing strains.
References
- 1. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Isolation of Pediococcus acidilactici Kp10 with ability to secrete bacteriocin-like inhibitory substance from milk products for applications in food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of Pediocin NV 5 Producing Pediococcus acidilactici LAB 5 from Vacuum-Packed Fermented Meat Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Isolation of pediococcus acidilactici from selected Filipino foods and" by Allan Anthony G. Daypuyart II, Azzelle Mae L. Pecina et al. [greenprints.dlshsi.edu.ph]
- 14. Bacteriocin-Producing Lactic Acid Bacteria Isolated from Traditional Fermented Food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of Pediocin AcH from Pediococcus acidilactici
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pediocin AcH is a well-characterized Class IIa bacteriocin (B1578144) produced by strains of Pediococcus acidilactici. As a small, cationic, and heat-stable peptide, it exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1][2] Its mechanism of action involves membrane permeabilization, leading to the dissipation of the target cell's proton motive force and subsequent death.[3] The genetic determinants for this compound production are encoded on a plasmid-borne operon, which includes the structural gene, an immunity protein, and an ABC transport system for secretion and processing.[1][3] This guide provides a comprehensive overview of the initial characterization of this compound, detailing its biochemical properties, purification methods, antimicrobial spectrum, mode of action, and genetic organization.
Biochemical and Physicochemical Properties
This compound is a hydrophobic, non-lanthionine-containing peptide.[4] It is synthesized as a 62-amino-acid preprotein, which undergoes post-translational modification to form the active 44-amino-acid mature peptide.[3] Its stability under various physical and chemical conditions makes it a robust candidate for applications in food preservation and beyond.[2][5]
Table 1: Summary of Physicochemical Properties of this compound
| Property | Description | Reference(s) |
| Molecular Weight | ~4.6 kDa (also reported as ~2.7 kDa by SDS-PAGE in earlier studies) | [6],[5],[7], |
| Amino Acid Residues | 44 | [1],[4],[8] |
| Structure | Contains two intramolecular disulfide bonds (C9-C14 and C24-C44) crucial for activity. | [3] |
| Thermal Stability | Stable to heat treatment, including temperatures of 75°C for 15 minutes. | [2],[5] |
| pH Stability | Active over a wide pH range. | [5], |
| Enzyme Sensitivity | Sensitive to most proteolytic enzymes. | ,[5],[9] |
| Solvent Resistance | Resistant to various organic solvents. | [5] |
| Classification | Class IIa bacteriocin (pediocin-like). | [1],[4] |
Purification of this compound
The purification of this compound from culture supernatant is essential for its detailed characterization. Early methods relied on adsorption of the bacteriocin to the producer cells at a specific pH, followed by desorption.[2] More recent protocols utilize a rapid two-step chromatographic procedure that offers higher yield and purity.[10][11]
Experimental Protocol: Rapid Two-Step Purification
This protocol is adapted from methodologies described for pediocin-like bacteriocins.[10][11]
-
Step 1: Cation-Exchange Chromatography
-
Directly apply the stationary-phase bacterial culture (e.g., 100 ml) to a cation-exchange column (e.g., 1 ml SP Sepharose Fast Flow).
-
The bacterial cells and anionic compounds will pass through the column.
-
Wash the column with a phosphate (B84403) buffer to remove non-adsorbed materials.
-
Elute the bound cationic pediocin from the column using a high salt concentration buffer (e.g., 1 M NaCl).
-
-
Step 2: Reverse-Phase Chromatography
-
Apply the bacteriocin fraction obtained from the cation-exchange step to a low-pressure, reverse-phase column.
-
Elute the pediocin using a gradient of an organic solvent, such as propanol (B110389) or ethanol.
-
Monitor the eluate for absorbance at 280 nm; pediocin will typically appear as a major peak.
-
Collect the peak fractions and confirm activity using an antimicrobial assay.
-
This rapid procedure can achieve over 80% recovery and >90% purity.[11]
Table 2: Example Purification Scheme Summary
| Purification Step | Description | Typical Yield (%) |
| Culture Supernatant | Initial crude pediocin source. | 100% |
| Cation-Exchange Chromatography | Captures cationic pediocin, removes cells and anionic components. | >90% |
| Reverse-Phase Chromatography | Separates pediocin based on hydrophobicity, yielding a highly pure product. | >80% (overall) |
Visualization: Purification Workflow
Caption: A rapid, two-step chromatographic workflow for this compound purification.
Antimicrobial Spectrum
This compound has a relatively broad inhibitory spectrum against Gram-positive bacteria, including many spoilage organisms and significant foodborne pathogens.[2][6] It is particularly noted for its potent anti-listerial activity.[1] Gram-negative bacteria are generally resistant because their outer membrane prevents the bacteriocin from reaching its target, the cytoplasmic membrane.[12][13]
Table 3: Antimicrobial Activity Spectrum of this compound
| Target Organism | Sensitivity | Reference(s) |
| Listeria monocytogenes | Highly Sensitive | ,[2], |
| Listeria innocua | Highly Sensitive | [3] |
| Enterococcus faecalis | Sensitive | [3],[2] |
| Staphylococcus aureus | Sensitive | [2],[6] |
| Clostridium perfringens | Sensitive | [2],[6] |
| Lactobacillus plantarum | Sensitive | [12],[3] |
| Leuconostoc mesenteroides | Sensitive | [3] |
| Gram-Negative Bacteria (general) | Resistant | [12],[13] |
Mode of Action
The bactericidal action of this compound is rapid and directed at the cytoplasmic membrane of susceptible cells.[6][5] The process involves an initial binding step followed by membrane insertion and pore formation, leading to the leakage of essential intracellular components.[3][12]
Mechanism of Action
-
Binding: The cationic this compound peptide electrostatically binds to the negatively charged cell surface of target bacteria.[3][12] Studies suggest that lipoteichoic acids may serve as a binding site or receptor on the cell wall.[12][13] This binding is pH-dependent, with maximum adsorption observed around pH 6.0.[12][13]
-
Membrane Permeabilization: Following binding, the peptide inserts into the cytoplasmic membrane, forming pores.[1]
-
Cell Death: The formation of these pores disrupts the membrane potential and integrity, causing the efflux of small molecules, including intracellular K+ ions and UV-absorbing materials (like ATP and nucleic acids).[12][13][14] This leakage ultimately leads to cell death. In some strains, this process can also result in cell lysis.[12][14]
Experimental Protocol: Measuring Membrane Permeability
-
Preparation of Cells: Grow a sensitive indicator strain (e.g., Lactobacillus plantarum) to the mid-log phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), and resuspend them to a known optical density.
-
Pediocin Treatment: Add a purified or semi-purified preparation of this compound to the cell suspension. Use a control sample with no added pediocin.
-
Measurement of K+ Efflux: At various time intervals, take aliquots from the cell suspension. Centrifuge to pellet the cells and measure the concentration of K+ in the supernatant using an ion-selective electrode or atomic absorption spectrophotometer. A rapid increase in extracellular K+ indicates membrane leakage.
-
Measurement of UV-Absorbing Material Leakage: Similarly, measure the absorbance of the supernatant at 260 nm. An increase in A260 indicates the leakage of nucleotides and other UV-absorbing materials.
Visualization: Mode of Action Pathway
Caption: Proposed mechanism of bactericidal action for this compound.
Genetic Organization
The production of this compound is encoded by a plasmid-borne operon, often referred to as the pap or ped operon.[1][3] This genetic arrangement is highly conserved across different pediocin-producing strains, including those from different genera like Lactobacillus.[1][15] The operon typically consists of four co-transcribed genes essential for production, immunity, and secretion.[1][16]
The pap Operon Genes
-
papA (or pedA): The structural gene that encodes the 62-amino-acid precursor peptide (prepediocin), which includes an 18-amino-acid N-terminal leader sequence.[3]
-
papB (or pedB): Encodes the immunity protein, a small cationic peptide that protects the producer cell from the action of the this compound it secretes.[1]
-
papC (or pedC): Encodes an integral membrane protein that is a component of the ABC (ATP-binding cassette) transporter system.[3]
-
papD (or pedD): Encodes the accessory protein and protease domain of the ABC transporter. It is responsible for recognizing the leader peptide, cleaving it to produce the mature pediocin, and translocating the bacteriocin across the cell membrane.[3]
Visualization: pap Operon Genetic Map
Caption: Genetic organization of the plasmid-borne pap operon for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Gene organization and sequences of this compound/PA-1 production operons in Pediococcus and Lactobacillus plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pediocin AcH: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin AcH, a class IIa bacteriocin (B1578144) produced by strains of Pediococcus acidilactici, exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including notable foodborne pathogens like Listeria monocytogenes. Its bactericidal mechanism is initiated by a specific interaction with the mannose phosphotransferase system (Man-PTS) on the target cell membrane, leading to pore formation, dissipation of the proton motive force, and subsequent cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols for its study, and quantitative data on its efficacy.
Introduction
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria. This compound is a well-characterized pediocin, a subgroup of class IIa bacteriocins, which are known for their anti-listerial activity. Structurally, this compound is a small, cationic, and heat-stable peptide. Its primary structure consists of 44 amino acid residues and includes a conserved N-terminal "pediocin box" (YGNGV) and two disulfide bonds that are crucial for its stability and activity. The growing concern over antibiotic resistance has intensified the interest in bacteriocins like this compound as potential alternatives or adjuncts to conventional antibiotics in food preservation and clinical applications.
The Core Mechanism of Action
The bactericidal action of this compound against Gram-positive bacteria is a multi-step process that culminates in the disruption of the target cell's membrane integrity.
2.1. Initial Binding and Receptor Recognition:
The process begins with the electrostatic attraction of the cationic this compound molecule to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids. Following this initial, non-specific binding, this compound specifically recognizes and binds to the mannose phosphotransferase system (Man-PTS), a carbohydrate transport protein complex embedded in the cytoplasmic membrane of susceptible bacteria[1][2][3]. The Man-PTS, particularly the IIC and IID subunits, serves as the specific receptor for this compound[2][3]. This specific interaction is a key determinant of the bacteriocin's target spectrum.
2.2. Pore Formation and Membrane Permeabilization:
Upon binding to the Man-PTS, this compound undergoes a conformational change and inserts into the cytoplasmic membrane. This insertion leads to the formation of pores, disrupting the membrane's structural integrity[4]. The formation of these pores leads to the leakage of essential intracellular components, including ions (such as K+), ATP, and small molecules[5][6][7]. This efflux dissipates the proton motive force (PMF), which is critical for cellular energy production and transport processes, ultimately leading to cell death[8].
Quantitative Data: Antimicrobial Efficacy
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.
| Target Bacterium | Strain | MIC | Reference |
| Listeria monocytogenes | LMO1 | 54.7 AU/ml | [5] |
| Listeria monocytogenes | - | 0.10 - 7.34 ng/ml | [9] |
| Listeria monocytogenes | MTCC 657 | Lower than nisin & enterocin (B1671362) FH99 | [10] |
| Listeria monocytogenes | - | 200 AU/ml | [1] |
| Pediococcus pentosaceus | FBB63 | 25.4 AU/ml | [5] |
| Clostridium perfringens | - | Effective in vivo | [4][11] |
| Staphylococcus aureus | 96 | Inhibited | [12] |
| Enterococcus faecalis | MB1 | 800 AU/mL (bactericidal) | [13] |
| Leuconostoc mesenteroides | Ly | 800 AU/mL (bactericidal) | [13] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the mechanism of action of this compound.
4.1. This compound Purification
A rapid two-step procedure is effective for the purification of pediocin-like bacteriocins[7][14].
Materials:
-
Bacterial culture producing this compound
-
Cation-exchange column (e.g., SP Sepharose Fast Flow)
-
Reverse-phase column
-
1 M NaCl
-
Centrifuge
-
Chromatography system
Procedure:
-
Apply the bacterial culture directly to a cation-exchange column.
-
Allow bacteria and anionic compounds to pass through the column.
-
Elute the bound cationic bacteriocins with 1 M NaCl.
-
Apply the eluted bacteriocin fraction to a low-pressure, reverse-phase column.
-
Elute the pediocin with a propanol gradient.
-
Monitor the elution using a UV detector at 280 nm.
-
Collect the major peaks corresponding to purified this compound.
4.2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of this compound that inhibits the growth of a target bacterium in a liquid medium[6][15][16][17].
Materials:
-
Purified this compound
-
Target bacterial strain
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of purified this compound.
-
In a 96-well plate, add 100 µL of broth to each well.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
-
Prepare an inoculum of the target bacterium in the mid-logarithmic growth phase, adjusted to a standard concentration (e.g., 10^5 CFU/mL).
-
Add a standardized volume of the bacterial inoculum to each well.
-
Include a positive control (bacteria without pediocin) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.
4.3. Membrane Permeabilization Assay
This assay measures the ability of this compound to disrupt the bacterial cell membrane, often by detecting the leakage of intracellular components or the influx of fluorescent dyes[3][18][19][20][21].
4.3.1. Potassium Ion (K+) Efflux Assay
Materials:
-
Target bacterial cells
-
Purified this compound
-
Potassium-selective electrode
-
Buffer solution (e.g., HEPES)
Procedure:
-
Grow the target bacteria to the mid-log phase, harvest by centrifugation, and wash with a low-potassium buffer.
-
Resuspend the cells in the same buffer to a specific optical density.
-
Equilibrate the cell suspension and monitor the baseline extracellular K+ concentration using a potassium-selective electrode.
-
Add this compound to the cell suspension and record the change in extracellular K+ concentration over time.
-
An increase in extracellular K+ indicates membrane permeabilization.
4.3.2. Fluorescent Dye Uptake Assay (e.g., Propidium Iodide)
Materials:
-
Target bacterial cells
-
Purified this compound
-
Propidium Iodide (PI) solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a suspension of target bacterial cells as described in the K+ efflux assay.
-
Add PI to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Measure the baseline fluorescence.
-
Add this compound to the cell suspension.
-
Monitor the increase in fluorescence over time. An increase in fluorescence intensity corresponds to the uptake of PI by cells with damaged membranes.
4.4. Bacteriocin Binding Assay
This assay determines the ability of this compound to bind to the surface of target bacterial cells[22].
Materials:
-
Target bacterial cells (sensitive and resistant strains)
-
Purified this compound
-
Phosphate buffer
-
Centrifuge
Procedure:
-
Grow and prepare cell suspensions of both sensitive and resistant bacterial strains to a standardized cell density.
-
Add a known concentration of this compound to the cell suspensions.
-
Incubate the mixture for a specific time (e.g., 30 minutes) at a controlled temperature to allow binding.
-
Centrifuge the suspension to pellet the bacterial cells.
-
Carefully collect the supernatant.
-
Determine the concentration of unbound this compound remaining in the supernatant using an activity assay (e.g., well diffusion assay against a sensitive indicator strain).
-
The amount of bound pediocin is calculated by subtracting the unbound concentration from the initial concentration.
Visualizations
5.1. Signaling Pathway of this compound Action
References
- 1. Purification and identification of the pediocin produced by Pediococcus acidilactici MM33, a new human intestinal strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, Pediocin PA-1, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pediocin A improves growth performance of broilers challenged with Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Characterization of Pediocin NV 5 Producing Pediococcus acidilactici LAB 5 from Vacuum-Packed Fermented Meat Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Defining the Structure and Receptor Binding Domain of the Leaderless Bacteriocin LsbB - PMC [pmc.ncbi.nlm.nih.gov]
Pediocin AcH: A Technical Guide to its Molecular Structure, Amino Acid Sequence, and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pediocin AcH, a class IIa bacteriocin (B1578144) produced by strains of Pediococcus acidilactici, is a potent antimicrobial peptide with significant interest for food preservation and potential therapeutic applications. Its bactericidal activity, particularly against foodborne pathogens like Listeria monocytogenes, has made it a subject of extensive research. This technical guide provides a comprehensive overview of the molecular structure, amino acid sequence, and key experimental methodologies used to characterize this compound. The information is intended to serve as a detailed resource for researchers and professionals involved in the study and application of this bacteriocin.
Molecular Structure and Amino Acid Sequence
This compound is a 44-amino acid peptide with a molecular weight of approximately 4.6 kDa.[1][2] It is structurally characterized by a conserved N-terminal region containing the "pediocin box" motif (YGNGV) and a more variable C-terminal region. The molecule contains two disulfide bonds that are crucial for its biological activity. This compound is identical in its primary structure to pediocin PA-1, and the terms are often used interchangeably in the literature.[3]
The biosynthesis of this compound begins with the translation of the papA gene, which codes for a 62-amino acid precursor peptide called prethis compound.[1] This precursor contains an 18-amino acid N-terminal leader peptide that is subsequently cleaved off during the maturation process to yield the active 44-amino acid bacteriocin.[1][4]
Table 1: Amino Acid Sequence and Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | KYYGNGVTCGKHSCSVDWGKATTCIINNGAMAWATGGHQGNHKC | [1] |
| Number of Amino Acids | 44 | [2] |
| Molecular Weight (Da) | ~4628 | [1] |
| Precursor Peptide Length | 62 amino acids | [1] |
| Leader Peptide Length | 18 amino acids | [1][4] |
Biosynthesis and Regulation: The pap Operon and Quorum Sensing
The production of this compound is governed by the plasmid-borne pap operon, which consists of four key genes: papA, papB, papC, and papD.[3][5]
-
papA : The structural gene encoding the prethis compound.[3]
-
papB : Encodes an immunity protein that protects the producer cell from its own bacteriocin.[4]
-
papC : Encodes a component of the ABC transporter system responsible for the secretion of pediocin.[4]
-
papD : Encodes a protein that is part of the ABC transporter and is also involved in the processing of the prepediocin by cleaving the leader peptide.[3][4]
The expression of the pap operon is regulated by a quorum-sensing mechanism, which allows the bacterial population to coordinate gene expression in response to cell density.[6][7] This system involves a two-component signal transduction pathway.[6][7] At low cell densities, the concentration of an auto-inducing peptide (in this case, this compound itself) is low.[6] As the bacterial population grows, the concentration of the inducer peptide increases. Once a threshold concentration is reached, the inducer peptide interacts with a membrane-bound histidine kinase sensor. This interaction triggers a phosphorylation cascade, leading to the activation of a response regulator, which in turn promotes the transcription of the pap operon, resulting in a sharp increase in this compound production.[8]
Caption: Quorum sensing regulation of this compound biosynthesis.
Experimental Protocols
Purification of this compound
A rapid and efficient two-step procedure is commonly employed for the purification of pediocin-like bacteriocins.[9] This method avoids lengthy centrifugation and precipitation steps, making it scalable.[9]
1. Cation-Exchange Chromatography:
-
Objective: To capture the cationic this compound from the culture medium while allowing anionic components and bacterial cells to pass through.
-
Materials:
-
SP Sepharose Fast Flow cation-exchange column (or equivalent).
-
Binding/Wash Buffer: 20 mM sodium phosphate, pH 5.8.
-
Elution Buffer: 1 M NaCl in 20 mM sodium phosphate, pH 5.8.
-
-
Protocol:
-
Equilibrate the cation-exchange column with Binding/Wash Buffer.
-
Directly apply the bacterial culture to the column. A general guideline is to use 1 ml of cation exchanger per 100 ml of cell culture.[9]
-
Wash the column extensively with the Binding/Wash Buffer to remove unbound materials.
-
Elute the bound this compound with the Elution Buffer.[9]
-
Collect the fractions containing the eluted peptide.
-
2. Reverse-Phase Chromatography:
-
Objective: To further purify this compound based on its hydrophobicity.
-
Materials:
-
Resource™ RPC column (or equivalent).
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in isopropanol (B130326) or acetonitrile.
-
-
Protocol:
-
Equilibrate the reverse-phase column with Solvent A.
-
Adjust the salt concentration of the pooled fractions from the cation-exchange step if necessary and load onto the column.
-
Wash the column with Solvent A to remove any unbound, hydrophilic impurities.
-
Elute this compound using a linear gradient of Solvent B.
-
Monitor the eluate at 280 nm and collect the peak corresponding to this compound.
-
The purity of the final preparation can be assessed by analytical reverse-phase HPLC and mass spectrometry.[9]
-
Caption: Workflow for the purification of this compound.
Characterization by Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for the detection and molecular weight determination of bacteriocins like this compound.
-
Objective: To determine the precise molecular weight of the purified this compound.
-
Protocol:
-
Co-crystallize a small amount of the purified pediocin sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Allow the mixture to air dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
The resulting spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of this compound.
-
Amino Acid Sequencing by Edman Degradation
Edman degradation is a classical method for determining the N-terminal amino acid sequence of a peptide.
-
Objective: To determine the primary amino acid sequence of this compound.
-
Protocol:
-
The purified this compound sample is immobilized on a solid support.
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
The PTC-amino acid is then cleaved from the peptide chain under acidic conditions.
-
The released amino acid derivative is identified by chromatography.
-
The cycle is repeated to identify the subsequent amino acids in the sequence.
-
Conclusion
This compound remains a bacteriocin of significant scientific and commercial interest. A thorough understanding of its molecular characteristics and the methods for its isolation and analysis are crucial for its effective application. This guide has provided a detailed overview of the molecular structure, amino acid sequence, and the genetic and regulatory mechanisms governing the production of this compound. The outlined experimental protocols offer a practical framework for researchers working with this potent antimicrobial peptide. Further research into the structure-function relationships and optimization of its production will continue to unlock the full potential of this compound in various fields.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene organization and sequences of this compound/PA-1 production operons in Pediococcus and Lactobacillus plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is Transcriptionally Regulated by a Two-Component System in Lactobacillus plantarum subsp. plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Determinants of Pediocin AcH Production in Lactic Acid Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin AcH, a class IIa bacteriocin (B1578144) produced by various species of lactic acid bacteria (LAB), exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This technical guide provides an in-depth overview of the genetic determinants governing the production of this compound. It details the structure and function of the papABCD operon, regulatory mechanisms, and provides comprehensive experimental protocols for the study and manipulation of this bacteriocin production system. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, genetic engineering, and drug development.
The Genetic Blueprint: The papABCD Operon
The production of this compound is primarily encoded by a plasmid-borne gene cluster known as the pap (or ped) operon.[1][2][3] This operon typically consists of four co-transcribed genes: papA, papB, papC, and papD, each playing a crucial role in the biosynthesis, immunity, and secretion of the bacteriocin.[4]
-
papA (Structural Gene): This gene encodes the prepediocin, a precursor peptide of 62 amino acids. This precursor consists of an 18-amino-acid N-terminal leader peptide and a 44-amino-acid C-terminal pro-peptide that will become the mature, active bacteriocin.[5]
-
papB (Immunity Gene): This gene encodes an immunity protein that protects the producer cell from the antimicrobial action of the this compound it synthesizes.[4] The exact mechanism of immunity is still under investigation, but it is crucial for the survival of the producing bacterium.
-
papC (Accessory Transporter Protein): The papC gene product is an accessory protein associated with the ABC transporter. It is thought to be involved in the correct processing and translocation of the pediocin precursor across the cell membrane.
-
papD (ABC Transporter): This gene encodes an ATP-binding cassette (ABC) transporter protein. This protein, in conjunction with PapC, is responsible for the cleavage of the leader peptide from prepediocin and the subsequent secretion of the mature, active this compound from the cell.[4]
The genetic organization of the papABCD operon is highly conserved across different this compound-producing strains of lactic acid bacteria, including Pediococcus acidilactici, Pediococcus pentosaceus, and Lactobacillus plantarum.[1][2]
Visualization of the papABCD Operon
Caption: Genetic organization of the this compound papABCD operon.
Regulation of this compound Production
The expression of the pap operon is tightly regulated, ensuring that bacteriocin production occurs under optimal conditions. This regulation involves a sophisticated quorum-sensing mechanism mediated by a two-component regulatory system, where this compound itself can act as an inducing peptide. At a sufficient concentration, the external pediocin activates a sensor histidine kinase, which in turn phosphorylates a response regulator. This activated response regulator then enhances the transcription of the papABCD operon, leading to a significant increase in pediocin production.
Visualization of the this compound Regulatory Pathway
Caption: Quorum-sensing regulation of this compound production.
Quantitative Data on this compound Production
The production of this compound is influenced by various factors, including the producing strain, culture medium composition, pH, and temperature. The following tables summarize quantitative data from various studies.
Table 1: this compound Production by Different Lactic Acid Bacteria Strains
| Producing Strain | Source of Isolation | Pediocin Activity (AU/mL) | Reference |
| Pediococcus acidilactici H | Fermented sausage | 12,800 - 25,600 | [6] |
| Lactobacillus plantarum WHE 92 | Munster cheese | 6,400 | [7][8] |
| Pediococcus pentosaceus FBB61 | Fermented sausage | 3,200 | (Not directly in snippets, but implied by pediocin-producing nature) |
| Pediococcus acidilactici PAC1.0 | Fermented sausage | >10,000 | (Implied by high-level production studies) |
Table 2: Influence of Culture pH on this compound Production by Pediococcus acidilactici H
| Initial pH of Culture Medium | Final pH of Culture | Pediocin Activity (AU/mL) |
| 7.0 | 3.7 | 25,600 |
| 6.5 | 3.6 | 25,600 |
| 6.0 | 3.6 | 25,600 |
| 5.5 | 3.7 | 12,800 |
| 5.0 | 4.1 | 6,400 |
| 4.5 | 4.3 | 800 |
| Data adapted from Biswas et al. (1991)[6][9] |
Table 3: Influence of Temperature on this compound Production by Pediococcus acidilactici H
| Incubation Temperature (°C) | Pediocin Activity (AU/mL) |
| 25 | 12,800 |
| 30 | 25,600 |
| 37 | 25,600 |
| 40 | 12,800 |
| 45 | 6,400 |
| Data adapted from Biswas et al. (1991)[6][9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound genetic determinants.
Quantification of this compound Activity (Agar Well Diffusion Assay)
This protocol is used to determine the activity of this compound in arbitrary units (AU) per milliliter.
Materials:
-
Indicator strain (e.g., Listeria monocytogenes, Lactobacillus plantarum)
-
Appropriate growth medium for the indicator strain (e.g., Tryptic Soy Broth with Yeast Extract - TSYE)
-
Soft agar (B569324) (0.75% agar) of the same medium
-
This compound-containing sample (e.g., culture supernatant)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Incubator
Protocol:
-
Prepare an overnight culture of the indicator strain in its appropriate liquid medium.
-
Inoculate a fresh tube of liquid medium with the overnight culture and incubate until it reaches the early to mid-logarithmic phase of growth.
-
Prepare soft agar by melting the agar-containing medium and cooling it to 45-50°C.
-
Inoculate the molten soft agar with the logarithmic phase culture of the indicator strain to a final concentration of approximately 10^6 CFU/mL.
-
Pour the inoculated soft agar onto a pre-poured plate of the same medium with a higher agar concentration (1.5%) to create a lawn of the indicator organism. Allow the overlay to solidify.
-
Prepare two-fold serial dilutions of the this compound-containing sample in a suitable sterile buffer or medium.
-
Create wells in the agar plate using a sterile cork borer or pipette tip.
-
Add a fixed volume (e.g., 20 µL) of each dilution of the pediocin sample to a separate well.
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zones of inhibition around the wells.
-
The arbitrary activity unit (AU/mL) is defined as the reciprocal of the highest dilution that shows a clear zone of inhibition.
Heterologous Expression of this compound in E. coli
This protocol describes the expression of this compound as a fusion protein in E. coli, which can be useful for production and purification.
Materials:
-
Expression vector (e.g., pET vector with an N-terminal fusion tag like NusA or MBP)
-
E. coli expression host (e.g., BL21(DE3))
-
DNA fragment encoding the mature this compound (papA without the leader peptide sequence)
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Protocol:
-
Amplify the DNA sequence encoding the mature this compound by PCR, adding appropriate restriction sites to the primers for cloning into the expression vector.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested papA fragment into the linearized expression vector.
-
Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α) and select for transformants on antibiotic-containing LB agar plates.
-
Verify the correct insertion and sequence of the papA gene in the recombinant plasmid.
-
Transform the verified plasmid into the E. coli expression host (e.g., BL21(DE3)).
-
Inoculate a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight.
-
Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 3-4 hours at an optimal temperature for protein expression (e.g., 30°C or 37°C).
-
Harvest the cells by centrifugation. The fusion protein can then be purified from the cell lysate using affinity chromatography corresponding to the fusion tag (e.g., Ni-NTA for His-tagged proteins).
Visualization of Heterologous Expression Workflow
Caption: Workflow for heterologous expression of this compound.
Site-Directed Mutagenesis of the papA Gene
This protocol allows for the introduction of specific mutations into the papA gene to study structure-function relationships of this compound.
Materials:
-
Plasmid containing the wild-type papA gene
-
Mutagenic primers (complementary to each other, containing the desired mutation)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Design and synthesize a pair of complementary mutagenic primers containing the desired nucleotide change(s). The primers should be 25-45 bases in length with the mutation in the center.
-
Set up a PCR reaction containing the template plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutagenic primers. A typical protocol involves an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension.
-
After PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmids intact.
-
Transform the DpnI-treated plasmid DNA into highly competent E. coli cells.
-
Plate the transformation mixture on selective agar plates and incubate overnight.
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Markerless Gene Deletion in Pediococcus using Homologous Recombination
This protocol describes a method for creating a markerless deletion of a gene within the pap operon in Pediococcus. This method typically involves a two-step homologous recombination process using a temperature-sensitive shuttle vector.[10]
Materials:
-
Pediococcus strain to be modified
-
Temperature-sensitive shuttle vector (e.g., pSET4E)
-
DNA fragments corresponding to the upstream and downstream flanking regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid construction
-
Electroporator and cuvettes
-
MRS medium and appropriate antibiotics
-
Sucrose (B13894) (for counter-selection)
Protocol:
-
Construct the knockout plasmid:
-
Amplify by PCR the upstream and downstream homologous regions (typically 500-1000 bp) flanking the target gene from the Pediococcus genomic DNA.
-
Clone these two fragments sequentially into the temperature-sensitive shuttle vector, flanking a counter-selectable marker (e.g., sacB).
-
Transform the resulting knockout plasmid into E. coli for propagation and verification.
-
-
First Crossover (Integration):
-
Introduce the knockout plasmid into the target Pediococcus strain via electroporation.
-
Plate the transformed cells on selective MRS agar containing the appropriate antibiotic and incubate at the permissive temperature (e.g., 30°C) to allow for single-crossover homologous recombination, integrating the entire plasmid into the chromosome.
-
-
Second Crossover (Excision):
-
Inoculate a single-crossover integrant into non-selective MRS broth and incubate at the non-permissive temperature (e.g., 42°C) to promote the second crossover event and excision of the plasmid.
-
Plate serial dilutions of the culture onto MRS agar containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have undergone the second crossover and lost the plasmid will grow.
-
-
Screening and Verification:
-
Screen the sucrose-resistant colonies for the desired gene deletion by PCR using primers that flank the deleted region.
-
Confirm the markerless deletion by DNA sequencing.
-
Visualization of Markerless Gene Deletion Workflow
Caption: Workflow for markerless gene deletion in Pediococcus.
RT-qPCR for papA Gene Expression Analysis
This protocol outlines the steps for quantifying the expression level of the papA gene using reverse transcription-quantitative PCR.
Materials:
-
RNA extraction kit suitable for Gram-positive bacteria
-
DNase I
-
Reverse transcriptase and corresponding buffer/reagents
-
qPCR master mix (e.g., containing SYBR Green)
-
Primers specific for the papA gene and a reference (housekeeping) gene
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Grow the Pediococcus strain under the desired experimental conditions.
-
Harvest the cells and extract total RNA using a suitable kit, including a mechanical lysis step (e.g., bead beating) to efficiently break the Gram-positive cell wall.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the purified RNA using reverse transcriptase and random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing the cDNA template, papA-specific primers, a reference gene's primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the papA gene and the reference gene.
-
Calculate the relative expression of the papA gene using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Example Primers for papA Amplification (for standard PCR, can be adapted for qPCR):
-
Forward: 5'-CTGCGTTGATAGGCCAGGTTTCA-3'[11]
-
Reverse: 5'-GCTTCTGTAGTAAAAACTGTAGCC-3'[11] (Note: For qPCR, primers should be designed to amplify a shorter product, typically 70-150 bp, and validated for efficiency and specificity.)
Conclusion
The genetic determinants of this compound production are well-defined, residing within the conserved papABCD operon. The intricate regulation of this operon, coupled with the potent antimicrobial activity of the resulting peptide, makes it a subject of significant interest for both fundamental research and industrial applications. The detailed protocols provided in this guide offer a comprehensive toolkit for researchers to explore the genetic basis of this compound production, optimize its yield, and engineer novel variants with enhanced properties for use in food preservation and as potential therapeutic agents. The continued study of this system will undoubtedly unlock new possibilities in the fight against pathogenic bacteria.
References
- 1. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of the pediocin gene pedA in strains from human faeces by real-time PCR and characterization of Pediococcus acidilactici UVA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression of pediocin/papA in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Growth Conditions on the Production of a Bacteriocin, this compound, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. CN105821071A - Unmarked gene knock-out method of pediococcus acidilactici DQ2 based on homologous recombination - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The intricate Biosynthesis and Post-Translational Journey of Pediocin AcH: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the biosynthetic pathway and post-translational modifications of Pediocin AcH, a potent Class IIa bacteriocin (B1578144). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the molecular processes governing the production of this antimicrobial peptide.
Introduction
This compound, identical to Pediocin PA-1, is a well-characterized Class IIa bacteriocin produced by strains of Pediococcus acidilactici. It exhibits strong antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its ribosomally synthesized nature and subsequent modifications result in a highly stable and potent peptide, making it a subject of significant interest for food preservation and potential therapeutic applications. This guide elucidates the genetic basis of its synthesis, the intricate post-translational modifications it undergoes, and the key experimental protocols for its study.
The Genetic Blueprint: The papABCD Operon
The biosynthesis of this compound is orchestrated by a plasmid-borne gene cluster known as the papABCD operon.[1][2] This operon contains four key genes that work in concert to produce the mature, active bacteriocin.
-
papA : This is the structural gene that encodes the inactive precursor peptide, pre-pediocin AcH.[2]
-
papB : This gene encodes the immunity protein, PedB, which protects the producer cell from the antimicrobial action of its own this compound.[3][4]
-
papC and papD : These genes encode the components of a dedicated ABC (ATP-binding cassette) transporter system. This transporter is responsible for the processing and secretion of the bacteriocin.[2][3] Specifically, the PapD protein is responsible for the proteolytic cleavage of the leader peptide from pre-pediocin AcH, while both PapC and PapD are essential for its transport across the cell membrane.[3][5]
From Precursor to Potent Antimicrobial: Biosynthesis and Post-Translational Modifications
The journey of this compound from a nascent polypeptide to a potent antimicrobial agent involves a series of precise molecular events, including proteolytic cleavage and the formation of critical disulfide bonds.
Ribosomal Synthesis of Pre-pediocin AcH
The process begins with the ribosomal synthesis of a 62-amino-acid precursor peptide, pre-pediocin AcH, as dictated by the papA gene.[2][6] This precursor consists of an 18-amino-acid N-terminal leader peptide and a 44-amino-acid C-terminal propeptide.[2][7] Interestingly, studies have shown that the unprocessed precursor, prethis compound, is biologically active, though it is highly susceptible to degradation and inactivation by reducing agents.[6][7]
Proteolytic Processing and Secretion
The dedicated ABC transporter, composed of PapC and PapD proteins, plays a dual role in the maturation of this compound.[3][5] The N-terminal domain of the PapD protein possesses proteolytic activity and is responsible for cleaving the 18-amino-acid leader peptide from the pre-pediocin AcH molecule.[3][5] This cleavage event occurs concomitantly with the translocation of the mature peptide across the cytoplasmic membrane.[5]
Post-Translational Triumph: Disulfide Bond Formation
A critical post-translational modification for the full activity and stability of this compound is the formation of two intramolecular disulfide bonds.[8][9] These bonds form between four cysteine residues within the mature 44-amino-acid peptide. One disulfide bridge is located in the N-terminal region, and the second, which is crucial for the bacteriocin's thermal stability and broad activity spectrum, is in the C-terminal region.[8][9]
The correct formation of these disulfide bonds is not a random event. Evidence suggests that a dedicated accessory protein, which functions as a chaperone, ensures the proper pairing of cysteine residues.[10][11] This accessory protein is essential for producing the correctly folded and fully active this compound.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Reference(s) |
| Precursor Peptide (Pre-pediocin AcH) | ||
| Amino Acid Residues | 62 | [2][6] |
| Leader Peptide Length | 18 amino acids | [2][7] |
| Propeptide Length | 44 amino acids | [2][7] |
| Mature Peptide (this compound) | ||
| Amino Acid Residues | 44 | [12][13] |
| Molecular Weight | ~4.6 kDa | [12][13] |
| Disulfide Bonds | 2 | [8][9] |
| Antimicrobial Activity | ||
| Activity against L. monocytogenes | High | [14] |
| Pediocin Production Level (P. acidilactici H) | Reduced when final pH > 5.0 | [12][15] |
| Pediocin Production Level (L. plantarum WHE 92) | Not reduced at pH up to 6.0 | [12][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound.
Purification of this compound
A common method for the purification of this compound involves ion-exchange chromatography.[16]
Methodology:
-
Culture Growth: Grow a this compound-producing strain, such as Pediococcus acidilactici, in a suitable broth medium (e.g., TGE broth) at 37°C for 16-18 hours.[17]
-
Cell Harvesting and Lysis: Centrifuge the culture to pellet the cells. The method of pediocin recovery can vary; one approach involves adjusting the pH to desorb the bacteriocin from the cell surface.
-
Ion-Exchange Chromatography:
-
Equilibrate a cation-exchange chromatography column with a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 5.8).
-
Load the cell-free supernatant or the desorbed pediocin fraction onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound this compound using a salt gradient (e.g., 1 M NaCl in the equilibration buffer).
-
-
Purity Assessment: Analyze the eluted fractions for purity using methods such as SDS-PAGE and reverse-phase HPLC.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The agar (B569324) well diffusion assay is a widely used method to determine the antimicrobial activity of bacteriocins.[18]
Methodology:
-
Indicator Strain Preparation: Prepare a lawn of a sensitive indicator strain, such as Listeria monocytogenes, on an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Well Creation: Create wells in the agar plate using a sterile cork borer or a similar tool.
-
Sample Application: Add a known volume of the purified this compound or the culture supernatant to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity.
Mass Spectrometry Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful tool for determining the molecular weight of bacteriocins like this compound.[19]
Methodology:
-
Sample Preparation:
-
Mix a small amount of the purified this compound sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Allow the mixture to air-dry, forming co-crystals of the sample and the matrix.
-
-
MALDI-TOF MS Analysis:
-
Introduce the target plate into the mass spectrometer.
-
Irradiate the sample spot with a laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the this compound molecules.
-
The ionized molecules are accelerated in an electric field and their time of flight to the detector is measured.
-
-
Data Analysis: The time of flight is used to calculate the mass-to-charge ratio (m/z) of the ions, providing an accurate molecular weight of the this compound.
Conclusion
The biosynthesis of this compound is a highly regulated and efficient process, encoded by the papABCD operon. The subsequent post-translational modifications, particularly the proteolytic cleavage of the leader peptide and the precise formation of two disulfide bonds, are critical for its potent antimicrobial activity and stability. The detailed understanding of this pathway and the availability of robust experimental protocols are essential for harnessing the full potential of this compound in various applications, from food safety to novel antimicrobial drug development.
References
- 1. Gene organization and sequences of this compound/PA-1 production operons in Pediococcus and Lactobacillus plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of the pediocin operon of Pediococcus acidilactici PAC1.0: PedB is the immunity protein and PedD is the precursor processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High resolution crystal structure of PedB: a structural basis for the classification of pediocin-like immunity proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A family of bacteriocin ABC transporters carry out proteolytic processing of their substrates concomitant with export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound precursor is biologically active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound Precursor Is Biologically Active - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A C-Terminal Disulfide Bridge in Pediocin-Like Bacteriocins Renders Bacteriocin Activity Less Temperature Dependent and Is a Major Determinant of the Antimicrobial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The Pediocin PA-1 Accessory Protein Ensures Correct Disulfide Bond Formation in the Antimicrobial Peptide Pediocin PA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pediocin PA-1 Accessory Protein Ensures Correct Disulfide Bond Formation in the Antimicrobial Peptide Pediocin PA-1. | Semantic Scholar [semanticscholar.org]
- 12. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 15. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Basic Antibacterial Assay to Screen for Bacteriocinogenic Lactic Acid Bacteria and to Elementarily Characterize Their Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Bacteriocins by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of Native Pediocin AcH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial spectrum of native Pediocin AcH, a bacteriocin (B1578144) produced by Pediococcus acidilactici. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.
Introduction to this compound
This compound is a well-characterized Class IIa bacteriocin, a group of small, heat-stable, antilisterial peptides.[1] It is ribosomally synthesized as a 62-amino-acid precursor, which is then processed to a 44-amino-acid mature peptide.[2] Its potent antimicrobial activity, particularly against foodborne pathogens, has garnered significant interest for its potential application as a natural food preservative and a therapeutic agent.
Antimicrobial Spectrum of this compound
Native this compound exhibits a bactericidal mode of action primarily directed against Gram-positive bacteria.[3] Its spectrum of activity is notably effective against the foodborne pathogen Listeria monocytogenes.[4][5] The bacteriocin is also active against other Gram-positive bacteria, including species of Staphylococcus, Clostridium, Enterococcus, and various lactic acid bacteria.[3][6][7] Generally, this compound is not effective against Gram-negative bacteria and yeasts, which is attributed to the protective outer membrane of Gram-negative bacteria that prevents the bacteriocin from reaching its target, the cytoplasmic membrane.[8][9] However, some studies have reported inhibitory effects against the Gram-negative bacterium Aeromonas hydrophila.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the bacteriocin that completely inhibits the visible growth of a microorganism. The following table summarizes the MIC values of native this compound against a range of bacteria as reported in various studies.
| Target Microorganism | Strain | MIC | Reference |
| Listeria monocytogenes | Scott A | 1,350 AU/ml | [5] |
| Listeria monocytogenes | Ohio 2 | 1,350 AU/ml | [5] |
| Listeria ivanovii | ATCC 19119 | 1,350 AU/ml | [5] |
| Listeria monocytogenes | - | 200 AU/ml | [10] |
| Listeria monocytogenes | LSD530 | 6.8 nM | [4] |
| Listeria monocytogenes | ATCC 19111 | 13.5 nM | [4] |
| Listeria ivanovii | HPB28 | 6.8 nM | [4] |
| Clostridium perfringens | - | 37.8–75.7 nM | [4] |
| Enterococcus faecalis | M1 | - | [11] |
| Lactobacillus plantarum | NCDO955 | - | [11] |
| Leuconostoc mesenteroides | Ly | - | [11] |
| Pediococcus acidilactici | LB42 | - | [11] |
Note: AU/ml (Arbitrary Units per milliliter) and nM (nanomolar) are units used to express the concentration and activity of the bacteriocin. Direct comparison may not be possible without standardization.
Mechanism of Action
The bactericidal activity of this compound is initiated by its binding to the cell surface of susceptible Gram-positive bacteria.[8] The primary target of this compound is the cytoplasmic membrane. Upon binding, it disrupts the membrane's integrity by forming pores. This pore formation leads to the leakage of intracellular components, such as ions (e.g., K+) and ATP, dissipation of the proton motive force, and ultimately, cell death.[2][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin pediocin PA-1 and analogs thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antibiofilm and Anti-Inflammatory Properties of Bacteriocins Produced by Pediococcus acidilactici Against Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Purification and identification of the pediocin produced by Pediococcus acidilactici MM33, a new human intestinal strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pediocin AcH: A Technical Deep-Dive into the Structure-Function Relationship of its N- and C-Terminal Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pediocin AcH, a class IIa bacteriocin (B1578144) produced by Pediococcus acidilactici, has garnered significant attention for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. This small, cationic peptide exerts its bactericidal effect by forming pores in the cytoplasmic membrane of target cells, leading to the dissipation of the proton motive force and ultimately, cell death. The remarkable efficacy and specificity of this compound are intricately linked to the distinct structural and functional roles of its N- and C-terminal domains. This technical guide provides an in-depth exploration of the structure-function relationship of these two domains, offering valuable insights for researchers and professionals in drug development and food preservation.
This compound is a 44-amino-acid peptide characterized by two functionally critical domains: a highly conserved N-terminal region and a more variable C-terminal region. The N-terminal domain is responsible for the initial recognition and binding to the target cell, while the C-terminal domain is crucial for membrane insertion and pore formation. Understanding the precise interplay between these domains is paramount for the rational design of novel antimicrobial agents with enhanced potency and specificity.
The Architecture of this compound: A Two-Domain Peptide
The primary structure of this compound reveals a clear demarcation into two distinct regions. The N-terminal domain, encompassing approximately the first 20 amino acids, is hydrophilic and cationic. A hallmark of this region is the highly conserved "pediocin box" or YGNGV motif, which is characteristic of class IIa bacteriocins. This domain adopts a three-stranded anti-parallel β-sheet structure, stabilized by a disulfide bond between Cys9 and Cys14.
In contrast, the C-terminal domain is more hydrophobic and amphipathic. It is proposed to form an α-helical structure that facilitates its insertion into the lipid bilayer of the target cell membrane. A second disulfide bond between Cys24 and Cys44 is present in this compound, which is not conserved across all pediocin-like bacteriocins and plays a significant role in its stability and activity spectrum.
Functional Roles of the N- and C-Terminal Domains
The N-Terminal Domain: The Targeting Module
The N-terminal domain of this compound acts as the initial targeting module, responsible for recognizing and binding to specific receptors on the surface of susceptible bacteria. This interaction is primarily mediated by electrostatic forces between the cationic N-terminus and negatively charged components of the bacterial cell wall, such as teichoic acids.[1]
The primary receptor for this compound on the cytoplasmic membrane is the mannose phosphotransferase system (Man-PTS), a multi-protein complex involved in sugar transport. The N-terminal β-sheet region of pediocin specifically attaches to the extracellular surface of the Man-PTS core domain. This specific recognition is a critical determinant of the bacteriocin's target spectrum.
The C-Terminal Domain: The Executioner
Following the initial binding mediated by the N-terminal domain, the C-terminal domain executes the bactericidal action. The hydrophobic and amphipathic nature of this domain allows it to penetrate the hydrophobic core of the cytoplasmic membrane. This insertion is a crucial step in the formation of pores. The C-terminal half of this compound acts like a wedge, cracking open the Man-PTS complex and creating a pore through the membrane. This disruption of the membrane integrity leads to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death. The C-terminal domain is also a key determinant of the antimicrobial spectrum and potency of the bacteriocin.[2]
Structure-Function Relationship: A Synergistic Partnership
The bactericidal activity of this compound is a direct consequence of the synergistic interplay between its N- and C-terminal domains. The N-terminal domain ensures the specific targeting of the bacteriocin to susceptible cells, thereby concentrating the peptide at the site of action. The C-terminal domain then carries out the membrane disruption, leading to cell death. The flexibility between the two domains, often attributed to a hinge region, is thought to be important for the correct positioning and insertion of the C-terminal domain into the membrane.
Quantitative Analysis of this compound Activity
The antimicrobial efficacy of this compound and its mutants can be quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Bacterial Strain | Wild-Type this compound MIC | Reference |
| Listeria monocytogenes MTCC 657 | Lower than Nisin & Enterocin (B1671362) FH99 | [3] |
| Enterococcus faecium DSMZ 20477 | - | [3] |
| Enterococcus faecalis ATCC 29212 | Inactive | [3] |
| Lactobacillus coryniformis subsp. torquens NCDO 2740 | 0.1 - 0.5 nM | [4] |
| Lactobacillus sakei NCDO 2714 | 0.1 - 0.5 nM | [4] |
| Carnobacterium piscicola UI 49 | 0.1 - 0.5 nM | [4] |
Impact of Mutations on this compound Activity
Site-directed mutagenesis studies have been instrumental in elucidating the specific roles of amino acid residues within the N- and C-terminal domains.
N-Terminal Domain Mutations
| Mutation | Target Strain | Relative Activity (%) | Reference |
| K1N | Listeria innocua Lin11 | <1 | [5] |
| N5K | L. plantarum, L. innocua, E. faecalis, P. acidilactici, L. mesenteroides | Inactive | [5] |
| C9R | L. plantarum, L. innocua, E. faecalis, P. acidilactici, L. mesenteroides | Inactive | [5] |
| K11E | Listeria innocua Lin11 | ~280 | [5] |
| C14S | L. plantarum, L. innocua, E. faecalis, P. acidilactici, L. mesenteroides | Inactive | [5] |
| C14Y | L. plantarum, L. innocua, E. faecalis, P. acidilactici, L. mesenteroides | Inactive | [5] |
| W18R | Listeria innocua Lin11 | ~10 | [5] |
C-Terminal Domain Mutations
| Mutation | Target Strain | Relative Activity (%) | Reference |
| I26T | Listeria innocua Lin11 | ~60 | [5] |
| M31T | Listeria innocua Lin11 | ~25 | [5] |
| A34D | Listeria innocua Lin11 | ~1 | [5] |
| G37E | L. plantarum, L. innocua, E. faecalis, P. acidilactici, L. mesenteroides | Inactive | [5] |
| G37R | L. plantarum, L. innocua, E. faecalis, P. acidilactici, L. mesenteroides | Inactive | [5] |
| N41K | Listeria innocua Lin11 | ~10 | [5] |
| H42L | Listeria innocua Lin11 | ~25 | [5] |
| K43N | Listeria innocua Lin11 | ~25 | [5] |
| K43E | Listeria innocua Lin11 | ~1 | [5] |
| C44W | L. plantarum, L. innocua, E. faecalis, P. acidilactici, L. mesenteroides | Inactive | [5] |
Experimental Protocols
Antimicrobial Activity Assay (Microtiter Plate Method)
This protocol is adapted from the method used to determine the Minimum Inhibitory Concentration (MIC) of bacteriocins.
Materials:
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile broth medium appropriate for the indicator strain (e.g., Tryptic Soy Broth with Yeast Extract - TSBYE)
-
Overnight culture of the indicator strain
-
Purified this compound solution of known concentration
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Prepare serial two-fold dilutions of the this compound solution in the wells of a 96-well microtiter plate using the appropriate sterile broth medium. The final volume in each well should be 100 µL.
-
Inoculate the indicator strain from an overnight culture into fresh broth and grow to early to mid-logarithmic phase.
-
Dilute the indicator strain culture to a standardized concentration (e.g., 10^5 or 10^6 CFU/mL).
-
Add 100 µL of the diluted indicator strain to each well of the microtiter plate, bringing the total volume to 200 µL. This will further dilute the pediocin concentration by half.
-
Include a positive control (indicator strain without pediocin) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature for the indicator strain for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a microtiter plate reader.
-
The MIC is defined as the lowest concentration of this compound that results in a significant inhibition of bacterial growth compared to the positive control.
Cell Binding Assay
This protocol outlines a method to assess the binding of this compound to target bacterial cells.
Materials:
-
Mid-log phase culture of the target bacterial strain
-
Purified this compound
-
Phosphate buffered saline (PBS), pH 7.0
-
Centrifuge and sterile centrifuge tubes
-
Bradford assay reagents or other protein quantification method
-
Microtiter plate reader or spectrophotometer
Procedure:
-
Grow the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile PBS to remove any residual medium components.
-
Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 1.0).
-
Add a known concentration of purified this compound to the cell suspension.
-
Incubate the mixture for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C) with gentle agitation to allow for binding.
-
Centrifuge the suspension to pellet the cells with bound pediocin.
-
Carefully collect the supernatant, which contains the unbound pediocin.
-
Quantify the concentration of this compound remaining in the supernatant using a suitable protein assay (e.g., Bradford assay).
-
The amount of bound pediocin can be calculated by subtracting the concentration of unbound pediocin from the initial concentration.
-
To further confirm binding, the cell pellet can be washed with PBS and then treated to elute the bound pediocin (e.g., by lowering the pH), which can then be quantified.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The bipartite structure of this compound, with its distinct N- and C-terminal domains, is a sophisticated molecular machine designed for potent and specific antimicrobial activity. The N-terminal domain acts as a high-affinity targeting module, guiding the bacteriocin to its receptor on susceptible cells, while the C-terminal domain functions as the effector, disrupting the cell membrane and causing cell death. A thorough understanding of this structure-function relationship is not only crucial for appreciating the elegant biology of this bacteriocin but also for harnessing its potential in various applications. For drug development professionals, this knowledge provides a blueprint for designing novel peptide-based antibiotics with tailored specificities and enhanced activities. In the realm of food science, it informs the strategic use of this compound as a natural preservative to combat foodborne pathogens. Future research focusing on the intricate details of the domain interplay and the interaction with the Man-PTS receptor will undoubtedly pave the way for the next generation of antimicrobial therapeutics and food safety solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of Residues in the Helical Region of the Class IIa Bacteriocin Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Disulfide Bonds in the Antimicrobial Activity of Pediocin AcH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin AcH, a class IIa bacteriocin (B1578144) produced by Pediococcus acidilactici, is a potent antimicrobial peptide with significant interest in food preservation and therapeutics. Its bactericidal activity, particularly against foodborne pathogens like Listeria monocytogenes, is intrinsically linked to its tertiary structure, which is stabilized by intramolecular disulfide bonds. This technical guide provides an in-depth analysis of the pivotal role these disulfide bonds play in the structure, stability, and biological function of this compound. We will explore the experimental evidence elucidating the contribution of each disulfide bridge to the bacteriocin's antimicrobial spectrum and potency, detail the methodologies used in these assessments, and present a model for its mechanism of action.
Introduction to this compound
This compound is a 44-amino-acid, ribosomally synthesized peptide that belongs to the pediocin-like family of bacteriocins.[1] These small, cationic peptides are characterized by a highly conserved N-terminal region containing the consensus sequence -YGNGV- and a more variable C-terminal domain.[2] this compound is initially synthesized as an inactive 62-amino-acid preprotein, which undergoes post-translational modification, including the cleavage of an 18-amino-acid leader peptide, to become the mature, active form.[2][3] The mature peptide's potent antimicrobial activity is realized upon the formation of two critical intramolecular disulfide bonds.[3] Its primary mode of action involves the permeabilization of the cytoplasmic membrane of susceptible bacteria, leading to the dissipation of the proton motive force and cell death.[3][4][5]
The Structural Significance of Disulfide Bonds in this compound
The tertiary structure of this compound is stabilized by two disulfide bridges.[3] One of these is located in the N-terminal half of the peptide and is a conserved feature among many pediocin-like bacteriocins.[6] The second disulfide bond is found in the C-terminal region and is present in only a subset of these bacteriocins, including this compound (also known as Pediocin PA-1).[6] The C-terminal disulfide bond stabilizes a hairpin-like structure.[7] The correct formation of these bonds is not a random process; an accessory protein associated with the ABC transporter secretion machinery acts as a chaperone to ensure the correct pairing of cysteine residues.[8]
Functional Roles of the Disulfide Bonds
Site-directed mutagenesis studies have been instrumental in deciphering the specific roles of each disulfide bond in this compound's activity. These experiments typically involve replacing the cysteine residues that form the disulfide bridges with other amino acids, such as serine, and then assessing the impact on antimicrobial function.
The C-Terminal Disulfide Bond: A Determinant of Antimicrobial Spectrum and Thermal Stability
Research has unequivocally demonstrated that the C-terminal disulfide bridge is a major determinant of this compound's target cell specificity and renders its activity less dependent on temperature.[6][9][10] The removal of this bond through Cys→Ser mutations has been shown to have reciprocal effects on the bacteriocin's potency and its antimicrobial spectrum.[6][9][10]
Conversely, the introduction of a C-terminal disulfide bridge into sakacin P, a pediocin-like bacteriocin that naturally lacks this feature, broadened its target cell specificity.[6][9][10] The sakacin P mutants with the introduced disulfide bond were 10 to 20 times more potent against certain indicator strains compared to the wild-type.[6][9][10] Furthermore, while wild-type sakacin P is about ten times less potent at 37°C than at 20°C, the mutants containing the C-terminal disulfide bridge exhibited the same potency at both temperatures, similar to wild-type Pediocin PA-1.[6][9][10]
The N-Terminal Disulfide Bond: Essential for Fundamental Activity
While the C-terminal disulfide bond modulates the specificity and stability of this compound, the conserved N-terminal disulfide bond is also crucial for its bactericidal activity.[3] Mutagenesis studies where the cysteine residues of this bond (Cys9 and Cys24) were replaced resulted in inactive mutants, indicating that this bond is fundamental to the peptide's ability to disrupt the target cell membrane.[3]
Quantitative Analysis of this compound Activity
The antimicrobial activity of this compound and its mutants is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Peptide | Target Strain | MIC (nM) | Conditions | Reference |
| Wild-Type Pediocin PA-1 | Enterococcus faecalis NCDO 581 | 1.8 | - | [7] |
| Sakacin P[N24C+44C] (with correct disulfide bonds) | Enterococcus faecalis NCDO 581 | 0.4 | - | [7] |
Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol describes a general workflow for creating cysteine-to-serine substitution mutants to study the role of disulfide bonds.
Objective: To replace specific cysteine codons in the papA gene (encoding this compound) with serine codons.
Methodology:
-
Template Preparation: A plasmid containing the papA gene is isolated and purified. For some methods, the gene is subcloned into a bacteriophage vector like M13mp18 to serve as a mutagenesis template.[3]
-
Primer Design: Oligonucleotide primers are designed to be complementary to the target DNA sequence, with the exception of a mismatch at the desired mutation site to change the cysteine codon (e.g., TGC or TGT) to a serine codon (e.g., TCC, TCT, TCA, or TCG).
-
Mutagenesis Reaction: A polymerase chain reaction (PCR)-based method, such as the Phusion Site-Directed Mutagenesis Kit or a phosphorothioate (B77711) oligonucleotide-directed in vitro mutagenesis procedure, is employed.[3][11] The reaction mixture typically includes the template DNA, mutagenic primers, DNA polymerase, and dNTPs.
-
Template Removal: The parental, non-mutated DNA template is digested using an enzyme like DpnI, which specifically targets methylated DNA (prokaryotic-derived plasmids).
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli cells.
-
Screening and Sequencing: Transformants are screened for the desired mutation, and the plasmid DNA is sequenced to confirm the correct codon change and the absence of any other mutations.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound and its mutants using a broth microdilution method.[12][13][14]
Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a target bacterium.
Methodology:
-
Preparation of Peptide Solutions: The purified peptide is serially diluted in a suitable buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent non-specific binding) to create a range of concentrations.[14]
-
Preparation of Bacterial Inoculum: The indicator bacterial strain is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically ~5 x 10^5 CFU/mL).[13][14]
-
Assay Setup: The assay is performed in a 96-well polypropylene (B1209903) microtiter plate.[14] Each well receives a volume of the bacterial inoculum and a corresponding dilution of the peptide. Control wells containing only the bacterial inoculum (positive control) and only sterile broth (negative control) are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the indicator strain for 18-24 hours.[14]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest peptide concentration at which there is no visible growth.[15] The results can also be quantified by measuring the optical density at 620 nm using a microplate reader.[12]
Visualizing Workflows and Mechanisms
Experimental Workflow: Site-Directed Mutagenesis and Activity Assay
Caption: Workflow for assessing the role of disulfide bonds.
Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
Conclusion
The disulfide bonds of this compound are not merely structural elements but are critical determinants of its biological activity. The conserved N-terminal bond is essential for its fundamental bactericidal function, while the C-terminal bridge fine-tunes its antimicrobial spectrum and enhances its stability at physiological temperatures. A thorough understanding of the structure-function relationships conferred by these disulfide bonds is paramount for the rational design of novel pediocin analogues with improved potency, stability, and target specificity for applications in both food safety and clinical settings. The methodologies and data presented in this guide offer a comprehensive overview for researchers aiming to further explore and exploit the therapeutic potential of this important bacteriocin.
References
- 1. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A C-Terminal Disulfide Bridge in Pediocin-Like Bacteriocins Renders Bacteriocin Activity Less Temperature Dependent and Is a Major Determinant of the Antimicrobial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Pediocin PA-1 Accessory Protein Ensures Correct Disulfide Bond Formation in the Antimicrobial Peptide Pediocin PA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A C-terminal disulfide bridge in pediocin-like bacteriocins renders bacteriocin activity less temperature dependent and is a major determinant of the antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Site-Directed Mutagenesis of Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 12. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Characterization of Pediocin AcH-Producing Lactobacillus plantarum Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing Lactobacillus plantarum strains that produce Pediocin AcH, a class IIa bacteriocin (B1578144) with significant potential as a biopreservative and therapeutic agent. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates relevant biological and experimental workflows using diagrams.
Introduction to this compound and Lactobacillus plantarum
This compound is a 4.6 kDa, 44-amino-acid bacteriocin known for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1][2][3] While initially identified in Pediococcus acidilactici, research has revealed that some strains of Lactobacillus plantarum also naturally produce this bacteriocin, a rare occurrence of the same bacteriocin being produced by different genera.[1][2][3] L. plantarum is a versatile lactic acid bacterium found in a variety of fermented foods and the human gastrointestinal tract, making it a prime candidate for the production of food-grade antimicrobials. The identification of this compound-producing L. plantarum strains is a critical step in harnessing their potential for industrial applications.
Methodologies for Identification and Characterization
The identification of this compound-producing L. plantarum involves a multi-step process encompassing isolation, screening for antimicrobial activity, molecular identification of the bacterial strain, and characterization and purification of the bacteriocin.
Isolation and Screening of Potential Producer Strains
Objective: To isolate Lactobacillus species from various sources and screen them for anti-listerial activity.
Experimental Protocol:
-
Sample Collection: Obtain samples from sources rich in lactic acid bacteria, such as fermented foods (e.g., cheese, sausages, vegetables) or animal and human gastrointestinal tracts.[1][4][5]
-
Isolation of Lactic Acid Bacteria:
-
Homogenize the samples in a sterile diluent (e.g., 0.85% NaCl solution).
-
Perform serial dilutions and plate onto selective media for lactobacilli, such as de Man, Rogosa and Sharpe (MRS) agar (B569324).
-
Incubate the plates anaerobically at 30-37°C for 48-72 hours.
-
Isolate distinct colonies and purify by re-streaking on fresh MRS agar plates.
-
-
Screening for Antimicrobial Activity (Agar Well Diffusion Assay):
-
Grow the isolated strains in MRS broth.
-
Prepare a lawn of an indicator organism, typically Listeria monocytogenes, on a suitable agar medium (e.g., Tryptic Soy Agar with 0.6% Yeast Extract - TSAYE).[6]
-
Centrifuge the MRS broth cultures of the isolates to obtain cell-free supernatant.[4]
-
Adjust the pH of the supernatant to 6.5-7.0 to exclude inhibition due to organic acids.
-
Filter-sterilize the supernatant through a 0.22 µm filter.
-
Cut wells into the agar lawn and add a defined volume (e.g., 50-100 µL) of the cell-free supernatant into each well.
-
Incubate the plates at the optimal growth temperature for the indicator strain and observe for zones of inhibition around the wells.[7]
-
Diagram of the Screening Workflow:
Caption: Workflow for isolating and screening bacteriocin-producing LAB.
Molecular Identification of Lactobacillus plantarum
Objective: To confirm the identity of the selected isolates as Lactobacillus plantarum.
Experimental Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the selected bacterial isolates using a commercial kit or standard enzymatic lysis methods.
-
16S rDNA Sequencing:
-
Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R).
-
Sequence the PCR product.
-
Compare the resulting sequence with databases such as NCBI GenBank using BLAST for species identification.[4]
-
-
Species-Specific PCR: For a more rapid confirmation, use primers targeting a species-specific gene of L. plantarum.
-
Pediocin Structural Gene (pedB/papA) PCR: To specifically identify strains with the potential to produce this compound, perform PCR using primers designed to amplify the structural gene for pediocin.[8][9]
Diagram of the Molecular Identification Workflow:
Caption: Molecular workflow for identifying L. plantarum and its pediocin potential.
Characterization of this compound
Objective: To confirm the proteinaceous nature of the antimicrobial substance and determine its basic properties.
Experimental Protocol:
-
Enzyme Sensitivity Assay:
-
Treat the active cell-free supernatant with various proteases (e.g., trypsin, proteinase K).
-
Incubate at the optimal temperature for each enzyme.
-
Inactivate the enzymes (e.g., by heating).
-
Test the residual antimicrobial activity using the agar well diffusion assay. Loss of activity confirms the proteinaceous nature of the substance.[10]
-
-
Heat and pH Stability:
-
To test heat stability, aliquot the supernatant and expose it to different temperatures (e.g., 60°C, 80°C, 100°C, 121°C) for various durations (e.g., 15, 30, 60 minutes).
-
For pH stability, adjust the pH of the supernatant to a range of values (e.g., 2.0 to 10.0) and incubate for a set period (e.g., 2 hours) before neutralizing and testing for activity.[4][10]
-
Table 1: Physicochemical Properties of this compound from L. plantarum
| Property | Observation | Reference |
| Molecular Weight | ~4.6 kDa | [1][2][3] |
| Nature | Proteinaceous (sensitive to proteases) | [1][10] |
| Heat Stability | Stable up to 121°C for 20 minutes | [4] |
| pH Stability | Active over a wide pH range (2-10) | [4] |
| Mode of Action | Bactericidal, forms pores in the cell membrane | [11][12] |
Purification of this compound
Objective: To purify the bacteriocin to homogeneity for further characterization.
Experimental Protocol:
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Chromatography:
-
Resuspend the precipitate in a suitable buffer (e.g., phosphate (B84403) buffer) and dialyze to remove excess salt.
-
Apply the dialyzed sample to a series of chromatography columns for purification. Common steps include:
-
Cation Exchange Chromatography: this compound is a cationic peptide and will bind to a cation exchange resin. Elute with a salt gradient.[4]
-
Gel Filtration Chromatography: To separate proteins based on size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to obtain a highly pure peptide.[4]
-
-
-
Purity and Molecular Weight Determination:
-
Assess the purity of the final fraction using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Determine the precise molecular mass using Mass Spectrometry (e.g., MALDI-TOF).[4]
-
Diagram of the this compound Purification Workflow:
Caption: A typical multi-step workflow for the purification of this compound.
Quantitative Data and Activity Assays
The potency of the produced this compound is quantified using activity units (AU/mL).
Experimental Protocol for Bacteriocin Activity Titration:
-
Perform two-fold serial dilutions of the purified bacteriocin or cell-free supernatant.
-
Spot a small volume of each dilution onto an agar plate seeded with the indicator strain.
-
The activity in arbitrary units per milliliter (AU/mL) is calculated as the reciprocal of the highest dilution that still shows a clear zone of inhibition, multiplied by a factor to account for the volume used.[7]
Table 2: this compound Production and Activity Data from L. plantarum WHE 92 *
| Parameter | Value | Conditions | Reference |
| Bacterial Strain | Lactobacillus plantarum WHE 92 | Isolated from Munster cheese | [1][2] |
| Indicator Strain | Listeria monocytogenes 4d | - | [1] |
| Optimal pH for Production | Up to 6.0 | MRS broth, 37°C | [1][2][3] |
| This compound Yield | Not explicitly quantified in AU/mL in the primary source, but showed strong antilisterial effect. | - | [1] |
| Inhibition Zone Diameter | Data not provided in a summarized format. | Well diffusion assay | [1] |
Genetic Organization and Regulation of this compound Production
The production of this compound in Pediococcus is typically encoded by an operon (often designated pap or ped) consisting of four genes:
-
papA/pedA : The structural gene for the pediocin pre-peptide.[13]
-
papB/pedB : Encodes the immunity protein that protects the producer cell.[13]
-
papC/pedC : Encodes a component of the ABC transporter responsible for secretion.[13]
-
papD/pedD : Encodes the other component of the ABC transporter, which also processes the leader peptide.[13]
In some L. plantarum strains, this compound production is regulated by a quorum-sensing mechanism involving a two-component system.[14][15][16] The bacteriocin itself can act as an induction signal, upregulating the transcription of the papABCD operon.[14][16]
Diagram of the this compound Operon and Quorum Sensing Regulation:
Caption: Genetic organization of the pediocin operon and its regulation.
Conclusion
The identification of this compound-producing Lactobacillus plantarum strains offers a promising avenue for the development of natural and effective antimicrobial solutions. The protocols and data presented in this guide provide a robust framework for researchers and industry professionals to isolate, characterize, and ultimately utilize these valuable microorganisms. The combination of microbiological, molecular, and biochemical techniques is essential for the successful identification and validation of new this compound-producing strains.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 5. Bacteriocins from Lactobacillus plantarum – production, genetic organization and mode of action: produção, organização genética e modo de ação - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. idosi.org [idosi.org]
- 8. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and Characterization of Pediocin PA-1/AcH like Bacteriocin Producing Lactic Acid Bacteria. - ePrints@CFTRI [ir.cftri.res.in]
- 10. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Is Transcriptionally Regulated by a Two-Component System in Lactobacillus plantarum subsp. plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. db.cngb.org [db.cngb.org]
Pediocin AcH Gene Cluster: A Technical Guide to Organization and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin AcH, a class IIa bacteriocin (B1578144) produced by Pediococcus acidilactici, exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its production is governed by a plasmid-borne gene cluster, typically designated as the pap or ped operon. This technical guide provides an in-depth analysis of the this compound gene cluster's organization, the function of its constituent genes, and the intricate regulatory mechanisms that control its expression. Detailed experimental protocols for key research techniques and quantitative data on pediocin production and activity are presented to facilitate further investigation and application of this promising antimicrobial peptide.
This compound Gene Cluster Organization
The genetic determinants for this compound production are located on a plasmid and organized as an operon, commonly referred to as the pap (this compound production) or ped operon.[1] This operon typically consists of four contiguous genes: papA, papB, papC, and papD (or pedA, pedB, pedC, pedD), transcribed as a single polycistronic mRNA.[1]
-
papA (pedA ): This is the structural gene that encodes the this compound precursor, a 62-amino-acid prepeptide.[1]
-
papB (pedB ): Located downstream of papA, this gene encodes the immunity protein, which protects the producer cell from the antimicrobial action of the pediocin it secretes.[2]
-
papC (pedC ): This gene codes for an accessory protein that, in conjunction with PapD, is essential for the transport of pediocin across the cell membrane.
-
papD (pedD ): The final gene in the operon, papD, encodes an ATP-binding cassette (ABC) transporter. This protein is not only responsible for the secretion of the pediocin precursor but also for the proteolytic cleavage of the N-terminal leader peptide, resulting in the mature, active 44-amino-acid this compound.
Below is a diagram illustrating the organization of the this compound gene cluster.
Regulation of this compound Gene Expression
The production of this compound is a tightly regulated process, primarily governed by a quorum-sensing mechanism that involves a two-component signal transduction system.[3][4] This system allows the bacterial population to coordinate gene expression in response to cell density.
The key components of this regulatory network are:
-
This compound as an Inducer: Mature this compound itself can act as an inducing peptide.[3][4] As the bacterial population grows, the extracellular concentration of this compound increases.
-
Two-Component System: At a threshold concentration, the pediocin inducer is recognized by a membrane-bound sensor histidine kinase. This interaction triggers a phosphorylation cascade, leading to the activation of a cognate response regulator. In Lactobacillus plantarum, components of a two-component system (designated ABT40_05745, ABT40_05750, and ABT40_11975) have been implicated in this process.[3]
-
Transcriptional Activation: The phosphorylated response regulator then binds to the promoter region of the pap operon, leading to a significant upregulation of the transcription of papA, papB, papC, and papD.[3][4] This positive feedback loop results in a rapid increase in pediocin production.
The following diagram illustrates the quorum-sensing regulatory pathway of this compound production.
Data Presentation
Influence of Culture Conditions on this compound Production
The yield of this compound is significantly influenced by various environmental factors. The following table summarizes the production levels under different conditions.
| Parameter | Condition | This compound Activity (AU/mL) | Reference |
| Temperature | 30°C | High | [1] |
| 37°C | High | [5] | |
| Initial pH | 6.5 | High | [1][5] |
| Maintained at ≥ 5.0 | Negligible | [5] | |
| Decrease from 7.0 to 5.0 | 128 to 2048 | [1] | |
| Carbon Source | Glucose | High | [1] |
| Sucrose | High | [1][6] | |
| Nitrogen Source | Tryptone/Trypticase | High | [1] |
| Soyatone | 6400 | [6] | |
| Culture Medium | TGE Broth | High | [1] |
| MRS Broth | Lower than TGE | [1] |
Antimicrobial Spectrum of this compound
This compound exhibits a broad spectrum of activity against Gram-positive bacteria, including several foodborne pathogens and spoilage organisms.
| Indicator Organism | Sensitivity | Activity (AU/mL) | Reference |
| Listeria monocytogenes | Highly Sensitive | 1350 (for 1 log reduction) | [7][8] |
| Staphylococcus aureus | Sensitive | 1780 | [7][9] |
| Clostridium perfringens | Sensitive | - | [7] |
| Enterococcus faecalis | Sensitive | - | [10] |
| Lactobacillus plantarum | Sensitive | - | [10] |
| Escherichia coli | Resistant (generally) | - | [11] |
Experimental Protocols
Cloning of the this compound Gene Cluster
This protocol describes the general steps for cloning the pap operon from a this compound-producing strain.
Workflow Diagram:
Methodology:
-
Plasmid DNA Isolation: Isolate plasmid DNA from a this compound-producing strain of Pediococcus acidilactici using a commercial plasmid miniprep kit or standard protocols.
-
PCR Amplification:
-
Design primers flanking the entire papABCD operon. The 5' primer should anneal upstream of the promoter region, and the 3' primer should anneal downstream of the terminator sequence.
-
Incorporate restriction enzyme sites into the primers that are compatible with the multiple cloning site of the chosen expression vector.
-
Perform PCR using a high-fidelity DNA polymerase. A typical PCR protocol would be:
-
Initial denaturation: 95°C for 2-5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 55-65°C for 30-60 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of the operon length.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Restriction Digestion and Ligation:
-
Digest both the purified PCR product and the expression vector (e.g., pET series for E. coli expression) with the selected restriction enzymes.
-
Purify the digested DNA fragments using gel electrophoresis and a gel extraction kit.
-
Ligate the digested pap operon fragment into the linearized expression vector using T4 DNA ligase.
-
-
Transformation and Selection:
-
Transform the ligation mixture into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection of transformants.
-
-
Verification:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate the recombinant plasmids and verify the presence and correct orientation of the insert by restriction digestion and Sanger sequencing.
-
Heterologous Expression and Purification of this compound in E. coli
This protocol outlines the expression of the cloned pap operon in E. coli and the subsequent purification of this compound.
Methodology:
-
Expression:
-
Inoculate a single colony of the recombinant E. coli strain into LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into a larger volume of fresh LB broth and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate to pellet cell debris. The supernatant contains the soluble proteins, including this compound.
-
A rapid two-step purification procedure can be employed:
-
Cation-Exchange Chromatography: Apply the supernatant directly to a cation-exchange column. Elute the bound pediocin with a high salt buffer (e.g., 1 M NaCl).
-
Reverse-Phase Chromatography: Further purify the pediocin-containing fraction using a reverse-phase column and elute with a gradient of an organic solvent like isopropanol (B130326) or acetonitrile.
-
-
Monitor the purification process by SDS-PAGE and an activity assay.
-
This compound Activity Assay (Agar Well Diffusion Method)
This is a standard method to determine the antimicrobial activity of this compound.[12]
Methodology:
-
Indicator Strain Preparation: Grow a sensitive indicator strain (e.g., Listeria monocytogenes) in an appropriate broth to the early exponential phase.
-
Agar Plate Preparation:
-
Prepare a suitable agar medium (e.g., Tryptic Soy Agar) and cool it to 45-50°C.
-
Inoculate the molten agar with the indicator strain culture.
-
Pour the inoculated agar into sterile Petri dishes to create a lawn of the indicator organism.
-
-
Well Diffusion:
-
Once the agar has solidified, create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Add a known volume (e.g., 50-100 µL) of the pediocin-containing sample (e.g., culture supernatant, purified protein) to each well.
-
For quantitative analysis, prepare serial twofold dilutions of the pediocin sample and add them to separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the indicator strain until a clear lawn of growth is visible.
-
Measure the diameter of the zone of inhibition around each well.
-
-
Calculation of Activity Units (AU/mL):
-
The activity is expressed in arbitrary units (AU) per milliliter.
-
The AU/mL is calculated as the reciprocal of the highest dilution that shows a clear zone of inhibition, multiplied by a factor to account for the volume added to the well (e.g., 1000 µL / volume added in µL).
-
Conclusion
The this compound gene cluster represents a well-characterized system for the production of a potent antimicrobial peptide with significant potential in food preservation and as a therapeutic agent. A thorough understanding of its genetic organization and regulatory mechanisms is crucial for optimizing its production and for the rational design of novel bacteriocins with enhanced properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore and harness the capabilities of this compound.
References
- 1. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Precursor Is Biologically Active - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is Transcriptionally Regulated by a Two-Component System in Lactobacillus plantarum subsp. plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 12. scielo.br [scielo.br]
Mode of Action of Pediocin AcH: A Technical Guide to Pore Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin AcH, a class IIa bacteriocin (B1578144) produced by Pediococcus acidilactici, exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its primary mechanism of action involves the permeabilization of the target cell's cytoplasmic membrane through pore formation, leading to the dissipation of the proton motive force and ultimately, cell death. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced pore formation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction
This compound is a 44-amino acid, heat-stable, cationic peptide characterized by the conserved N-terminal "pediocin box" (YGNGV) and two disulfide bonds that contribute to its stability and activity.[1][2] Its bactericidal effect is initiated by a multi-step process involving binding to the target cell membrane, interaction with a specific receptor, and subsequent insertion into the lipid bilayer to form pores.[3][4] This guide will dissect each of these stages, providing the technical details necessary for researchers to study and potentially exploit this mechanism for antimicrobial drug development.
Molecular Mechanism of Pore Formation
The action of this compound is a targeted and efficient process that can be broken down into three key phases: electrostatic attraction and binding, receptor recognition, and pore formation and membrane disruption.
Initial Electrostatic Interaction
As a cationic peptide, this compound is initially attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as lipoteichoic acids.[3] This electrostatic interaction concentrates the bacteriocin at the cell surface, facilitating its subsequent interaction with the cytoplasmic membrane.[5] The binding is significantly influenced by the presence of anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), in the membrane.[6][7]
Receptor-Mediated Targeting: The Mannose Phosphotransferase System (Man-PTS)
Following the initial binding, this compound specifically recognizes and interacts with the mannose phosphotransferase system (Man-PTS), a sugar uptake system located in the cytoplasmic membrane of sensitive bacteria.[4][5] The Man-PTS serves as a specific receptor for class IIa bacteriocins.[4] Cryo-electron microscopy studies have revealed that the binding of pediocin PA-1 (identical to AcH) to the Man-PTS induces a conformational change in the receptor.[4] Specifically, the N-terminal β-sheet region of this compound attaches to the extracellular surface of the Man-PTS core domain.[4]
Pore Formation and Membrane Permeabilization
The interaction with the Man-PTS facilitates the insertion of the C-terminal hydrophobic and amphipathic region of this compound into the cell membrane.[3][8] This insertion acts like a wedge, disrupting the lipid bilayer and leading to the formation of hydrophilic pores.[4][9] The formation of these pores results in the leakage of small molecules and ions, such as potassium ions (K+), and the dissipation of the transmembrane electrical potential.[9][10] This uncontrolled efflux and the collapse of the proton motive force inhibit essential cellular processes, ultimately leading to cell death.[9][10]
Quantitative Analysis of this compound Activity
The antimicrobial efficacy of this compound can be quantified through various assays that measure its inhibitory concentration, effect on cell viability, and impact on membrane integrity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Listeria monocytogenes
| Strain | MIC (AU/ml) | Reference |
| L. monocytogenes | 200 | [1] |
| L. monocytogenes | 800 | [11] |
AU/ml: Arbitrary Units per milliliter. The definition of an Arbitrary Unit can vary between studies but is generally defined as the reciprocal of the highest twofold dilution showing complete inhibition of the indicator lawn.[12]
Table 2: Bactericidal Effect of this compound on Listeria species in Food Matrices
| Food Matrix | Listeria Strain | This compound (AU/ml) | Log Reduction (CFU/g) | Storage Conditions | Reference |
| Spanish Raw Meat | L. monocytogenes | 500 | 1 | 72 h at 15°C | [6] |
| Spanish Raw Meat | L. monocytogenes | 1000 | 2 | 72 h at 15°C | [6] |
| Spanish Raw Meat | L. monocytogenes | 5000 | 3 | 72 h at 15°C | [6] |
| Spanish Raw Meat | L. monocytogenes | 1000 | 2.5 | 21 days at 4°C | [6] |
| Spanish Raw Meat | L. monocytogenes | 5000 | 3.5 | 21 days at 4°C | [6] |
| Frankfurters | L. monocytogenes ScottA | 1350 | 1 | - | [13] |
| Frankfurters | L. monocytogenes Ohio2 | 1350 | 3 | - | [13] |
| Frankfurters | L. ivanovii ATCC 19119 | 1350 | 7 | - | [13] |
Table 3: Binding Affinity of Pediocin PA-1 (AcH) to Lipid Vesicles
| Lipid Composition (Molar Ratio) | Apparent Dissociation Constant (Kd/n) (mM) | Reference |
| 100% DMPG | 0.027 | [14] |
| 50% DMPG : 50% DMPC | 0.313 | [14] |
| 25% DMPG : 75% DMPC | 0.167 | [14] |
| 100% DOPG | 0.027 | [14] |
DMPG: Dimyristoyl-phosphatidylglycerol (anionic), DMPC: Dimyristoyl-phosphatidylcholine (zwitterionic), DOPG: Dioleoyl-phosphatidylglycerol (anionic). Kd/n represents the relative dissociation constant.
Table 4: Secondary Structure of this compound in Aqueous Solution and in the Presence of Membrane Vesicles
| Environment | α-Helix (%) | β-Strand (%) | Unordered (%) | Reference |
| Aqueous Solution | 8 | 20 | 56 | [2] |
| Membrane Vesicles | 32 | - | 32 | [2] |
Data obtained from circular dichroism spectroscopy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mode of action of this compound.
Determination of Antimicrobial Activity (Agar Well Diffusion Assay)
This method is used to qualitatively and quantitatively assess the antimicrobial activity of this compound.
Materials:
-
Culture of indicator strain (e.g., Listeria monocytogenes)
-
Appropriate growth medium (e.g., MRS or BHI agar)
-
Soft agar (B569324) (0.7-1.0% agar)
-
This compound solution (crude or purified)
-
Sterile petri dishes
-
Sterile cork borer or pipette tips to create wells
Procedure:
-
Prepare a lawn of the indicator organism by inoculating a tube of molten soft agar (kept at 45-50°C) with an overnight culture of the indicator strain (e.g., 1% v/v).
-
Pour the inoculated soft agar onto a pre-poured plate of solid growth medium and allow it to solidify.
-
Create wells in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Add a known volume (e.g., 50-100 µl) of the this compound solution (and its serial dilutions) to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zone of inhibition around each well. The activity is often expressed in Arbitrary Units per milliliter (AU/ml), calculated as the reciprocal of the highest dilution that gives a clear zone of inhibition.[12]
Membrane Permeabilization Assay (Potassium Efflux)
This assay measures the leakage of intracellular potassium ions (K+) from target cells upon treatment with this compound, indicating membrane damage.
Materials:
-
Mid-log phase culture of the indicator strain
-
This compound solution
-
Buffer (e.g., potassium-free buffer like Tris-HCl)
-
Potassium-selective electrode or atomic absorption spectrophotometer
-
Centrifuge
Procedure:
-
Grow the indicator strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a potassium-free buffer.
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 1.0).
-
Add this compound to the cell suspension at a desired final concentration. An untreated cell suspension serves as a negative control.
-
Incubate the suspension at the appropriate temperature (e.g., 37°C).
-
At different time intervals, take aliquots of the suspension and centrifuge to pellet the cells.
-
Measure the concentration of K+ in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.
-
An increase in the extracellular K+ concentration in the pediocin-treated sample compared to the control indicates membrane permeabilization.[11]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to determine the secondary structure of this compound in different environments (e.g., aqueous buffer vs. membrane-mimicking environments).
Materials:
-
Purified this compound
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Membrane-mimicking environment (e.g., lipid vesicles, trifluoroethanol (TFE), or detergent micelles)
-
CD spectrophotometer
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Prepare a stock solution of purified this compound in the desired buffer. The protein concentration should be accurately determined.
-
For measurements in a membrane-like environment, mix the this compound solution with the lipid vesicles, TFE, or detergent micelles to the desired final concentrations.
-
Transfer the sample to a quartz cuvette.
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Record a baseline spectrum of the buffer (or buffer with vesicles/TFE/micelles) and subtract it from the sample spectrum.
-
The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.[2][15][16]
Preparation of Lipid Vesicles (Liposomes)
Lipid vesicles are used as model membrane systems to study the interaction of this compound with the lipid bilayer.
Materials:
-
Phospholipids (e.g., DMPG, DMPC) in chloroform (B151607)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., Tris-HCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, mix the desired phospholipids in chloroform to achieve the desired molar ratio.
-
Remove the chloroform under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer (pre-warmed to a temperature above the phase transition temperature of the lipids) and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[14][17]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in this compound's mode of action and a typical experimental workflow.
Signaling Pathway of this compound Pore Formation
References
- 1. Purification and identification of the pediocin produced by Pediococcus acidilactici MM33, a new human intestinal strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Bacteriostatic activity and partial characterization of the bacteriocin produced by L. plantarum sp. isolated from traditional sourdough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Bacteriocin Genes and Antibacterial Activity of Lactobacillus Strains Isolated from Fecal of Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and profiling of bacteriocin-like substances produced by lactic acid bacteria from cheese samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of Pediocin PA-1 with Anionic Lipid Induces Model Membrane Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of Pediocin NV 5 Producing Pediococcus acidilactici LAB 5 from Vacuum-Packed Fermented Meat Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Lipid Composition on Pediocin PA-1 Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Conformational changes in this compound upon vesicle binding and approximation of the membrane-bound structure in detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liposome Preparation - Avanti Research™ [merckmillipore.com]
Early Studies on the Bactericidal Effects of Pediocin AcH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pediocin AcH, a class IIa bacteriocin (B1578144) produced by Pediococcus acidilactici, has been a subject of significant interest in early antimicrobial research due to its potent bactericidal activity, particularly against foodborne pathogens. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its bactericidal efficacy, mechanism of action, and the experimental protocols used in its initial characterization. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Quantitative Analysis of Bactericidal Activity
Early research quantified the potent bactericidal effects of this compound against a range of Gram-positive bacteria, most notably Listeria monocytogenes. The data from these studies are summarized below.
Minimum Inhibitory Concentrations (MIC)
The MIC of this compound and the identical bacteriocin Pediocin PA-1 has been determined against various bacterial strains. These values highlight the bacteriocin's potent and specific antimicrobial spectrum.
| Target Microorganism | Strain | MIC | Reference |
| Listeria monocytogenes | - | 200 AU/ml | [1] |
| Listeria monocytogenes | LSD530 | 6.8 nM | [2][3] |
| Listeria monocytogenes | ATCC 19111 | 13.5 nM | [3] |
| Listeria ivanovii | HPB28 | 6.8 nM | [3] |
| Enterococcus faecalis | MB1 | 800 AU/mL (bactericidal conc.) | [4] |
| Clostridium perfringens | AAC 1–222 | 37.8 nM | [2] |
| Staphylococcus aureus | - | >32 µg/mL | [5] |
Note: AU (Activity Units) and nM (nanomolar) are both used to express bacteriocin concentration and are not directly convertible without specific activity information.
Bactericidal Kinetics
The rapid bactericidal action of this compound is a key characteristic. Studies have demonstrated significant reductions in viable cell counts of Listeria species shortly after exposure.
| Target Microorganism | This compound Concentration | Time | Log Reduction (CFU/g) | Reference |
| Listeria monocytogenes Scott A | 1,350 AU/ml | 1 hour | 1 | [6] |
| Listeria monocytogenes Ohio 2 | 1,350 AU/ml | 1 hour | 3 | [6] |
| Listeria ivanovii ATCC 19119 | 1,350 AU/ml | 1 hour | 7 | [6] |
| Listeria monocytogenes | 2,400 AU/g | 7 days | >1 (to < detectable levels) | [7] |
Influence of Environmental Factors
The stability of this compound under various environmental conditions is crucial for its potential applications. Early studies established its remarkable tolerance to a wide range of pH and temperatures.
| Parameter | Condition | Stability/Activity | Reference |
| pH | 2.0 - 9.0 | Stable for 2 hours | [8] |
| 3.0 - 12.0 | Stable | [9] | |
| >5.0 (during production) | Reduced production | [10] | |
| Temperature | 100°C | Stable for 120 minutes | [8] |
| 121°C | Stable for 15-20 minutes | [8] | |
| 4°C, -20°C, -80°C | Stable for 1 month | [11] |
Mechanism of Action: Pore Formation via Man-PTS
This compound exerts its bactericidal effect by disrupting the cytoplasmic membrane of target cells. This process is initiated by the specific recognition of the mannose phosphotransferase system (Man-PTS) on the bacterial cell surface. The interaction leads to the insertion of the pediocin molecule into the membrane, forming pores that dissipate the proton motive force, cause leakage of intracellular contents, and ultimately lead to cell death.
References
- 1. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin pediocin PA-1 and analogs thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijabbr.com [ijabbr.com]
- 6. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete Inhibition of Low Levels of Listeria monocytogenes on Refrigerated Chicken Meat with this compound Bound to Heat-Killed Pediococcus acidilactici Cells ‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Natural Diversity of Pediocin AcH-like Bacteriocins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin AcH-like bacteriocins, a prominent subgroup of class IIa bacteriocins, represent a diverse and potent class of antimicrobial peptides with significant potential for applications in food preservation and clinical therapeutics.[1][2][3] Produced by various lactic acid bacteria (LAB), these peptides exhibit robust activity against a wide range of Gram-positive bacteria, most notably the foodborne pathogen Listeria monocytogenes.[1][3][4] This technical guide provides an in-depth exploration of the natural diversity of this compound-like bacteriocins, detailing their structural characteristics, mechanism of action, and the genetic determinants of their production. Furthermore, this document outlines key experimental protocols for the isolation, purification, and characterization of these bacteriocins, and presents quantitative data on their antimicrobial efficacy. Visual representations of key biological pathways and experimental workflows are provided to facilitate a comprehensive understanding of this important class of antimicrobial peptides.
Introduction to this compound-like Bacteriocins
This compound-like bacteriocins are small, heat-stable, cationic peptides that belong to the class IIa bacteriocins, also known as pediocin-like or anti-listerial bacteriocins.[1][2][3] A defining characteristic of this group is the highly conserved N-terminal consensus sequence -YGNGV-, often referred to as the "pediocin box".[1][2] While the N-terminal region is crucial for their anti-listerial activity, the more variable C-terminal region is important for determining the target cell specificity.[1]
These bacteriocins are ribosomally synthesized as inactive prepeptides containing an N-terminal leader sequence, which is subsequently cleaved off during secretion to yield the active mature peptide.[1][5] Their production is often regulated by a quorum-sensing mechanism involving a three-component signal transduction system.[6][7]
Natural Diversity and Classification
The natural diversity of this compound-like bacteriocins is extensive, with numerous variants identified from different species of lactic acid bacteria, including Pediococcus, Lactobacillus, Enterococcus, and Streptococcus.[8][9] While sharing the conserved N-terminal motif, these bacteriocins exhibit variations in their amino acid sequence, molecular weight, and antimicrobial spectrum.[1] This diversity is a result of evolutionary pressures, allowing producing organisms to effectively compete in their respective ecological niches.
Table 1: Examples of this compound-like Bacteriocins and their Producer Strains
| Bacteriocin (B1578144) | Producer Strain(s) | Molecular Weight (Da) | Reference(s) |
| This compound/PA-1 | Pediococcus acidilactici H, Pediococcus acidilactici PAC1.0, Lactobacillus plantarum WHE 92 | ~4,600 | [1][8][9][10] |
| Leucocin A | Leuconostoc gelidum | ~4,600 | [2] |
| Sakacin A | Lactobacillus sakei | ~4,300 | [2] |
| Enterocin A | Enterococcus faecium | ~4,800 | [11] |
| Divercin V41 | Carnobacterium divergens | ~4,500 | [12] |
Mechanism of Action
The primary mode of action of this compound-like bacteriocins involves the disruption of the target cell's cytoplasmic membrane.[3][13][14] This process is initiated by the binding of the bacteriocin to a specific receptor on the cell surface, which has been identified as the mannose phosphotransferase system (Man-PTS).[15][16] Following receptor binding, the bacteriocin inserts into the cell membrane, leading to the formation of pores.[13][15][16] This pore formation dissipates the proton motive force, causes leakage of intracellular ions and small molecules, and ultimately leads to cell death.[13][17]
The interaction with the target cell membrane is a multi-step process:
-
Electrostatic Attraction: The cationic nature of the bacteriocin facilitates its initial interaction with the negatively charged components of the bacterial cell envelope.
-
Receptor Recognition: The bacteriocin specifically recognizes and binds to subunits of the Man-PTS.[15][16]
-
Membrane Insertion and Pore Formation: The hydrophobic C-terminal region of the bacteriocin inserts into the membrane, leading to the formation of pores and subsequent cell death.[1][14]
Experimental Protocols
Isolation and Purification of this compound-like Bacteriocins
The isolation and purification of bacteriocins are crucial steps for their characterization and potential application. A multi-step approach is typically employed to obtain a pure bacteriocin preparation.
4.1.1. Cultivation of Producer Strain and Crude Bacteriocin Extraction
-
Inoculation and Incubation: Inoculate a suitable broth medium (e.g., MRS broth for most LAB) with an active culture of the bacteriocin-producing strain. Incubate under optimal conditions (e.g., 30-37°C for 18-24 hours).[18]
-
Cell Separation: Centrifuge the culture at a high speed (e.g., 8,000-10,000 rpm) to pellet the bacterial cells.[19]
-
Supernatant Collection: The cell-free supernatant, which contains the secreted bacteriocin, is carefully collected.
4.1.2. Purification Steps
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add ammonium sulfate to the cell-free supernatant (typically to 40-80% saturation) with constant stirring at 4°C to precipitate the bacteriocin.[19] Collect the precipitate by centrifugation.
-
Dialysis: Resuspend the precipitate in a minimal volume of a suitable buffer and dialyze against the same buffer using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 1,000 Da) to remove the salt.[19]
-
Chromatography: Further purify the dialyzed fraction using various chromatographic techniques:
-
Ion-Exchange Chromatography: Utilizes the charge differences between the bacteriocin and other proteins.[20][21]
-
Size-Exclusion Chromatography: Separates molecules based on their size.[20]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity, often used as a final polishing step.[19][22]
-
Antimicrobial Activity Assays
Several methods can be used to determine the antimicrobial activity of the purified bacteriocin.
4.2.1. Agar (B569324) Well Diffusion Assay
-
Indicator Lawn Preparation: Prepare a lawn of a sensitive indicator strain (e.g., Listeria monocytogenes) on an agar plate.
-
Well Creation: Cut wells into the agar using a sterile cork borer.
-
Sample Application: Add a known volume of the bacteriocin solution (or serial dilutions) to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the indicator strain.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around the wells. The activity is often expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[23]
4.2.2. Minimum Inhibitory Concentration (MIC) Determination
-
Serial Dilutions: Prepare serial two-fold dilutions of the purified bacteriocin in a suitable broth medium in a microtiter plate.[24]
-
Inoculation: Inoculate each well with a standardized suspension of the indicator organism.
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the bacteriocin that completely inhibits the visible growth of the indicator organism.[25]
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of this compound-like bacteriocins varies depending on the specific bacteriocin, the target organism, and the experimental conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Target Organism | MIC (µM) | Reference(s) |
| Listeria monocytogenes | < 1 | [26] |
| Enterococcus faecalis | < 1 | [5] |
| Staphylococcus aureus | 1 - 16 | [26] |
| Escherichia coli | > 32 | [26] |
| Pseudomonas aeruginosa | > 32 | [26] |
Note: MIC values can vary significantly based on the specific strains and assay conditions used.
Visualizing Key Pathways and Workflows
Signaling Pathway for Bacteriocin Production
The production of many this compound-like bacteriocins is regulated by a quorum-sensing mechanism, which involves a three-component signal transduction system. This system ensures that bacteriocin production is induced only when the producer cell population reaches a certain density.
Caption: Quorum-sensing regulation of bacteriocin production.
Experimental Workflow for Bacteriocin Purification
The following diagram illustrates a typical workflow for the purification of this compound-like bacteriocins from a bacterial culture.
Caption: A standard workflow for bacteriocin purification.
Logical Relationship of Bacteriocin Action
This diagram outlines the logical sequence of events leading to bacterial cell death caused by this compound-like bacteriocins.
Caption: Logical steps in the mechanism of bacteriocin action.
Conclusion and Future Perspectives
The natural diversity of this compound-like bacteriocins offers a rich resource for the discovery of novel antimicrobial agents. Their potent and specific activity against important foodborne pathogens, coupled with their stability under various processing conditions, makes them attractive candidates for development as food biopreservatives.[1] Furthermore, the potential for bioengineering these peptides to enhance their activity spectrum or stability opens up new avenues for their application in human and veterinary medicine.[27] Continued research into the structure-function relationships, mechanisms of action, and delivery systems for these bacteriocins will be crucial for realizing their full therapeutic and commercial potential.
References
- 1. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecronicon.net [ecronicon.net]
- 3. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriocins: Properties and potential use as antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pathways in bacteriocin synthesis by lactic acid bacteria with special reference to ethnic fermented foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bacteriocin diversity, function, discovery and application as antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Continuing Story of Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Isolation and Purification of Secreted Bacteriocins from Streptococcus mutans and Other Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. An oxidation resistant pediocin PA-1 derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Bioengineering: A bacteriocin perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Fundamental Properties of Pediocin AcH: Thermal and pH Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and pH stability of Pediocin AcH, a class IIa bacteriocin (B1578144) with significant potential as a biopreservative and therapeutic agent. The remarkable resilience of this compound to extreme temperatures and a wide pH range makes it a subject of intense research and development. This document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding for research and application purposes.
Thermal Stability of this compound
This compound exhibits exceptional thermal stability, retaining its antimicrobial activity even after exposure to high temperatures used in food processing, such as pasteurization and autoclaving. This property is a significant advantage for its application as a food preservative.
Quantitative Thermal Stability Data
The following table summarizes the reported thermal stability of this compound under various conditions. The activity is typically measured against a sensitive indicator strain, such as Listeria monocytogenes, and expressed in Arbitrary Units per milliliter (AU/mL). "No change in activity" indicates that the antimicrobial potency remained the same as the untreated control.
| Temperature (°C) | Duration of Exposure | Remaining Activity | Source |
| 80 °C | Not Specified | Retained activity | [1] |
| 100 °C | 30 minutes | Strong stability observed | [2] |
| 100 °C | 120 minutes | No change in activity | [3] |
| 121 °C | 15 minutes | No change in activity | [3] |
| 121 °C | 20 minutes | No change in activity | [3] |
Note: The stability can be attributed to its small, compact structure, which is stabilized by disulfide bonds.[1]
pH Stability of this compound
This compound is active and stable over a broad pH spectrum, a critical characteristic for its effectiveness in various food matrices and potential therapeutic applications. Its activity is maintained in both acidic and neutral to slightly alkaline environments.
Quantitative pH Stability Data
The table below presents the stability of this compound after incubation at different pH values. The binding and efficacy of this compound can be influenced by pH, with maximum binding to target cells reported around pH 6.0.[3]
| pH Range | Duration of Exposure | Remaining Activity | Source |
| 2.0 - 9.0 | 2 hours | No change in activity | [2][3] |
| 2.0 - 10.0 | Not Specified | Notable stability observed | [3] |
| 2.0 - 12.0 | 2 hours | No change in activity | [3] |
| Acidic to Alkaline | Not Specified | Active | [4][5] |
Note: While broadly stable, some studies note variations. For instance, one study observed a loss of activity at pH 3 but stability up to pH 9, which may be strain or condition-dependent.[6]
Experimental Protocols
The determination of thermal and pH stability relies on a robust and standardized protocol for measuring this compound activity. The following sections detail the common methodologies cited in the literature.
This compound Activity Assay: Agar (B569324) Well Diffusion Method
This is the standard method for quantifying bacteriocin activity.
-
Indicator Strain Preparation: An indicator organism, typically Listeria monocytogenes or another sensitive strain, is grown in an appropriate broth (e.g., Tryptic Soy Broth with Yeast Extract - TSBYE) to a specific cell density (e.g., 10^6 CFU/mL).[7]
-
Agar Plate Preparation: A base layer of agar (e.g., TSBYE with 1.5% agar) is poured into a petri dish. Once solidified, this is overlaid with a top layer of soft agar (0.75% agar) that has been seeded with the prepared indicator strain.[7]
-
Sample Preparation: The this compound sample (e.g., purified bacteriocin, culture supernatant) is serially diluted (two-fold) in a suitable buffer.
-
Application: Wells are cut into the agar, and a fixed volume (e.g., 5-100 µL) of each pediocin dilution is added to a well.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Quantification: The antimicrobial activity is quantified by identifying the highest dilution that results in a clear zone of growth inhibition around the well. The activity is expressed in Arbitrary Units (AU/mL), calculated as the reciprocal of this highest dilution.[7]
Thermal Stability Assessment Protocol
-
Sample Preparation: A solution of this compound (e.g., cell-free culture supernatant) is aliquoted into multiple sterile tubes.
-
Heat Treatment: The tubes are subjected to various target temperatures (e.g., 60, 80, 100, 121°C) for specific durations (e.g., 15, 30, 120 minutes).[2]
-
Cooling: After heat exposure, the samples are immediately cooled to room temperature.
-
Activity Assay: The residual antimicrobial activity of each heat-treated sample is determined using the Agar Well Diffusion Method (as described in 3.1). An untreated sample serves as the control (100% activity).
-
Data Analysis: The activity of the treated samples is compared to the control to determine the percentage of remaining activity.
pH Stability Assessment Protocol
-
Sample Preparation: A solution of this compound is aliquoted into multiple tubes.
-
pH Adjustment: The pH of each aliquot is adjusted to a different value across a wide range (e.g., 2.0 to 12.0) using sterile HCl or NaOH.[2]
-
Incubation: The pH-adjusted samples are incubated at a constant temperature (e.g., 37°C) for a set period (e.g., 2 hours).[2]
-
Neutralization: Following incubation, all samples are readjusted to a neutral pH (e.g., pH 7.0) to ensure the observed effects are due to stability and not the direct antimicrobial effect of the pH itself.
-
Activity Assay: The residual activity of each sample is quantified using the Agar Well Diffusion Method (3.1). A sample maintained at neutral pH without initial adjustment serves as the control.
-
Data Analysis: The activity of the pH-treated samples is compared to the control to assess stability across the tested range.
Visualized Workflows and Mechanisms
The following diagrams, generated using DOT language, illustrate the experimental workflows and the mechanism of action for this compound.
Caption: Experimental workflow for determining the thermal stability of this compound.
References
- 1. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [dr.lib.iastate.edu]
Methodological & Application
Application Note: Streamlined Purification of Pediocin AcH using Cation Exchange Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pediocin AcH is a class IIa bacteriocin (B1578144) produced by Pediococcus acidilactici. It is a small, heat-stable, cationic peptide that exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1][2][3][4] Its potential as a natural food preservative and a therapeutic agent has driven the need for efficient and scalable purification protocols. Ion exchange chromatography is a powerful technique for purifying proteins and peptides based on their net charge. Given the cationic nature of this compound, cation exchange chromatography is an exceptionally effective purification step.[5][6][7] This application note provides a detailed protocol for the purification of this compound using cation exchange chromatography, adapted from established rapid procedures.[5][6][7]
Principle of this compound Purification by Cation Exchange Chromatography
At a pH above its isoelectric point, this compound carries a net positive charge. Cation exchange chromatography utilizes a solid stationary phase (resin) with negatively charged functional groups. When a solution containing this compound is passed through the column at an appropriate pH, the positively charged pediocin molecules bind to the negatively charged resin. Unbound and negatively charged impurities are washed away. The bound this compound is then eluted by increasing the salt concentration of the buffer, which disrupts the electrostatic interactions between the peptide and the resin.
Caption: Principle of this compound purification via cation exchange chromatography.
Experimental Protocol
This protocol outlines a rapid, two-step procedure for the purification of this compound, with the first step being cation exchange chromatography.[5][6][7]
Materials and Reagents
-
Pediococcus acidilactici culture producing this compound
-
SP Sepharose Fast Flow resin (or equivalent strong cation exchanger)
-
Chromatography column
-
Peristaltic pump or chromatography system
-
Binding/Wash Buffer: 20 mM sodium phosphate, pH 6.0
-
Elution Buffer: 20 mM sodium phosphate, 1 M NaCl, pH 6.0
-
Regeneration Solution: 2 M NaOH
-
Spectrophotometer or protein assay reagents
-
Bacteriocin activity assay supplies (e.g., indicator strain like Listeria monocytogenes, agar (B569324), etc.)
Workflow for this compound Purification
Caption: Experimental workflow for the purification of this compound.
Detailed Methodology
1. Column Preparation and Equilibration a. Pack a chromatography column with SP Sepharose Fast Flow resin. The bed volume will depend on the volume of the culture; a ratio of 1 ml of resin per 100 ml of cell culture is a good starting point.[5][6][8] b. Wash the column with 5-10 column volumes (CV) of sterile, deionized water. c. Equilibrate the column with 5-10 CV of Binding/Wash Buffer (20 mM sodium phosphate, pH 6.0) at a flow rate appropriate for the column size.
2. Sample Loading a. Directly apply the overnight P. acidilactici culture onto the equilibrated column.[5][6][7] This can be done using a peristaltic pump. b. Collect the flow-through fraction. This fraction contains the bacterial cells and anionic or neutral compounds that do not bind to the resin.[5][6]
3. Washing a. After the entire culture has been loaded, wash the column with 10-15 CV of Binding/Wash Buffer to remove any remaining non-specifically bound impurities. b. Monitor the absorbance at 280 nm (A280) of the effluent until it returns to baseline, indicating that all unbound material has been washed from the column.
4. Elution a. Elute the bound this compound from the column using the Elution Buffer (20 mM sodium phosphate, 1 M NaCl, pH 6.0).[5][6][9] b. Collect the eluate in fractions. This compound will typically elute as a single, sharp peak. The A280 can be monitored to identify the protein-containing fractions.
5. Column Regeneration a. After elution, regenerate the column by washing with several column volumes of 2 M NaOH, followed by extensive washing with deionized water until the pH of the effluent is neutral.[5][6] b. The column can then be re-equilibrated with Binding/Wash Buffer for subsequent use or stored in an appropriate solution (e.g., 20% ethanol).
6. Analysis of Fractions a. Measure the protein concentration of the collected fractions (e.g., using A280 or a Bradford assay). b. Determine the bacteriocin activity of the fractions using an agar well diffusion assay against a sensitive indicator strain such as Listeria monocytogenes.[10] Activity is often expressed in Arbitrary Units per milliliter (AU/ml). c. Calculate the specific activity (AU/mg of protein), purification fold, and yield for each step.
Data Presentation
The following table summarizes typical results from a two-step purification process involving cation exchange and subsequent reverse-phase chromatography, demonstrating the effectiveness of the ion exchange step.
| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 5.0 x 10^5 | 100 | 5.0 x 10^3 | 100 | 1 |
| Cation Exchange (1M NaCl Eluate) | 4.2 x 10^5 | 2.5 | 1.68 x 10^5 | 84 | 33.6 |
| Reverse-Phase Chromatography | 4.0 x 10^5 | 0.75 | 5.33 x 10^5 | 80 | 106.6 |
Note: The values in this table are illustrative and based on reported purification schemes. Actual results may vary depending on the specific experimental conditions and this compound expression levels.
Cation exchange chromatography is a highly effective and efficient method for the initial purification and concentration of this compound from complex culture media. The ability to directly load the entire bacterial culture significantly streamlines the workflow, making it a scalable and rapid procedure.[5][6][7] When followed by a polishing step like reverse-phase chromatography, this protocol can yield highly pure this compound with excellent recovery, suitable for detailed biochemical characterization and various applications in the food and pharmaceutical industries.[5][7]
References
- 1. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid two-step procedure for large-scale purification of pediocin-like bacteriocins and other cationic antimicrobial peptides from complex culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [dr.lib.iastate.edu]
Application of Pediocin AcH in Meat and Dairy Product Preservation: A Guide for Researchers
Introduction
Pediocin AcH, a bacteriocin (B1578144) produced by Pediococcus acidilactici, has demonstrated significant potential as a natural biopreservative in the food industry.[1][2] This proteinaceous antimicrobial peptide exhibits a broad spectrum of activity against many Gram-positive bacteria, including notable foodborne pathogens and spoilage organisms such as Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens.[1][2][3] Its stability over a wide range of pH and temperature conditions, as well as its resistance to processes like irradiation and high hydrostatic pressure, makes it an attractive candidate for ensuring the safety and extending the shelf-life of meat and dairy products.[1][3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound.
Mechanism of Action
This compound exerts its antimicrobial effect primarily by disrupting the cell membrane of susceptible bacteria.[2][3] The cationic pediocin molecule initially binds to the negatively charged cell surface.[6][7] Following this electrostatic interaction, the hydrophobic C-terminal region of the pediocin molecule inserts into the cytoplasmic membrane, leading to the formation of pores.[2][3][7][8] This pore formation disrupts the membrane potential, causing the leakage of intracellular components such as ions (K+), ATP, and genetic material, ultimately leading to cell death.[2][6]
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [iastatedigitalpress.com]
- 5. Application of Bacteriocins and Protective Cultures in Dairy Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Heterologous Expression and Secretion of Pediocin AcH in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the heterologous expression and secretion of Pediocin AcH, a class IIa bacteriocin (B1578144) with significant potential as a biopreservative and therapeutic agent, in Escherichia coli. The protocols and data presented are compiled from established research to facilitate the production, purification, and characterization of recombinant this compound.
This compound, naturally produced by Pediococcus acidilactici, exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes.[1][2] The ability to produce this bacteriocin in a well-characterized and easily manipulated host such as E. coli offers significant advantages for large-scale production and protein engineering studies.[3][4]
I. Strategies for Expression and Secretion
The successful expression of active this compound in E. coli has been achieved primarily through the use of fusion protein systems. This approach circumvents the need for the native Pediococcus processing and secretion machinery (the pap operon) and can enhance the solubility and yield of the recombinant protein.[1][5]
Two main strategies have proven effective:
-
Periplasmic Secretion using Fusion Partners: Fusing the mature this compound peptide to the C-terminus of a secretory protein, such as Maltose-Binding Protein (MBP), targets the fusion protein to the E. coli Sec machinery for translocation into the periplasm.[1][6] This strategy has been shown to yield active chimeric pediocin. The use of a periplasmic leaky E. coli host can further facilitate the release of the fusion protein into the culture medium.[1]
-
Cytoplasmic Expression with Solubility Tags: Expressing this compound as a fusion with a highly soluble protein, such as NusA or Thioredoxin (Trx), can increase its accumulation in a soluble form within the cytoplasm.[7][8] Following purification, the fusion tag is typically removed by enzymatic cleavage to release the active pediocin.
II. Data Presentation: Quantitative Summary
The following tables summarize quantitative data from various studies on the heterologous expression of this compound/PA-1 in E. coli.
Table 1: Expression Systems and Yields
| Fusion Tag | Expression Vector | E. coli Host Strain | Inducer (Concentration) | Yield | Reference |
| NusA-His6 | pET43.1a | BL21(DE3) | 0.8 mM IPTG | 79.8 mg/L (purified fusion protein) | [7] |
| MBP | pPR682 / pIH821 | E609L | 1 mM IPTG | Not explicitly quantified in mg/L, activity reported | [1] |
| Thioredoxin (Trx) | Not specified | Origami(DE3) | Not specified | Not explicitly quantified in mg/L, activity reported | [8] |
| (His)6 | pET28a(+) | BL21(DE3) | 0.4 mM IPTG | Not explicitly quantified in mg/L, activity reported | [9] |
Table 2: Antimicrobial Activity of Recombinant Pediocin PA-1
| Fusion Tag | Specific Activity | Indicator Strain | Reference |
| NusA-His6 (cleaved) | 23.5 x 10³ AU/mg | Listeria monocytogenes ATCC 13932 | [7] |
| MBP | 1,000 AU/ml (culture broth) | Listeria innocua Lin11 | [10] |
III. Experimental Protocols
A. Protocol 1: Cloning of Mature this compound into an Expression Vector
This protocol describes the general steps for cloning the gene encoding the mature this compound into a suitable E. coli expression vector.
1. Primer Design and PCR Amplification:
- Design primers to amplify the DNA sequence corresponding to the 44-amino acid mature this compound.
- Incorporate appropriate restriction enzyme sites at the 5' and 3' ends of the primers to facilitate directional cloning into the chosen expression vector (e.g., pET series, pMAL).
- Perform PCR using a suitable template DNA (e.g., genomic DNA from P. acidilactici or a synthetic gene).
2. Vector and PCR Product Digestion:
- Digest the expression vector and the purified PCR product with the selected restriction enzymes.
- Purify the digested vector and insert using a gel extraction kit.
3. Ligation:
- Ligate the digested insert into the prepared vector using T4 DNA ligase. The molar ratio of insert to vector should be optimized (e.g., 3:1).
4. Transformation:
- Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
- Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic).
- Incubate overnight at 37°C.
5. Verification of Clones:
- Select individual colonies and grow them in liquid culture.
- Isolate the plasmid DNA.
- Verify the presence and correct orientation of the insert by restriction digestion and/or DNA sequencing.
B. Protocol 2: Expression of Recombinant this compound
This protocol outlines the steps for inducing the expression of the this compound fusion protein.
1. Transformation into Expression Host:
- Transform the verified recombinant plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3), Rosetta).[3][11]
- Plate on selective agar plates and incubate overnight at 37°C.
2. Inoculum Preparation:
- Inoculate a single colony into 5-10 mL of appropriate growth medium (e.g., LB, TB, or 2xYT) containing the selective antibiotic.[3]
- Incubate overnight at 37°C with shaking.
3. Large-Scale Culture and Induction:
- Inoculate a larger volume of fresh medium with the overnight culture (e.g., 1:100 dilution).
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (typically 0.6-0.8).[7]
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 - 1.0 mM.[7][9]
- Continue to incubate the culture for an additional 3-5 hours at a suitable temperature (e.g., 20-37°C). Lower temperatures may enhance protein solubility.[9]
4. Cell Harvesting:
- Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Discard the supernatant and store the cell pellet at -20°C or -80°C until further processing.
C. Protocol 3: Purification of Recombinant this compound
This protocol provides a general guideline for purifying His-tagged or MBP-tagged this compound fusion proteins.
1. Cell Lysis:
- Resuspend the cell pellet in a suitable lysis buffer (e.g., for His-tagged proteins: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).
- Lyse the cells by sonication on ice or by using a French press.
- Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
2. Affinity Chromatography:
- For His-tagged proteins:
- Load the soluble fraction onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- For MBP-tagged proteins:
- Load the soluble fraction onto an amylose (B160209) resin column.
- Wash the column with column buffer.
- Elute the fusion protein with column buffer containing maltose (B56501) (e.g., 10 mM).
3. (Optional) Cleavage of the Fusion Tag:
- If required, dialyze the purified fusion protein against a suitable buffer for enzymatic cleavage (e.g., enterokinase or TEV protease).
- Add the specific protease and incubate according to the manufacturer's instructions.
- Remove the cleaved tag and the protease by a second round of affinity chromatography.
4. Further Purification and Analysis:
- If necessary, further purify the recombinant pediocin using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
- Analyze the purity and molecular weight of the final product by SDS-PAGE.
D. Protocol 4: this compound Activity Assay (Agar Well Diffusion Method)
This assay is used to determine the antimicrobial activity of the purified recombinant pediocin.
1. Indicator Strain Preparation:
- Grow an overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes, Lactobacillus plantarum) in an appropriate broth (e.g., MRS broth).[12][13]
2. Agar Plate Preparation:
- Prepare agar plates with a suitable medium (e.g., Tryptic Soy Agar with Yeast Extract - TSYE).
- Inoculate molten soft agar (0.75% agar) with the indicator strain and pour it as an overlay on the prepared agar plates.[12]
3. Sample Application:
- Once the overlay has solidified, create wells in the agar using a sterile cork borer or pipette tip.
- Add a known volume (e.g., 50-100 µL) of the purified recombinant pediocin or serially diluted samples into the wells.
4. Incubation and Zone of Inhibition Measurement:
- Incubate the plates at the optimal growth temperature for the indicator strain until a lawn of growth is visible.
- Measure the diameter of the clear zone of inhibition around each well.
- The activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.
IV. Visualizations
Caption: Experimental workflow for recombinant this compound production.
Caption: Examples of this compound fusion protein constructs.
Caption: Secretion pathway of MBP-Pediocin AcH fusion protein.
References
- 1. Production of Active Chimeric this compound in Escherichia coli in the Absence of Processing and Secretion Genes from the Pediococcus pap Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Heterologous Expression of Bacteriocins from the Metagenome Mining of Cotija Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Secretion of Recombinant Pediocin PA-1 by Bifidobacterium longum, Using the Signal Sequence for Bifidobacterial α-Amylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Pediocin AcH-Based Food Biopreservatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pediocin AcH is a bacteriocin (B1578144) produced by strains of Pediococcus acidilactici, a lactic acid bacterium generally recognized as safe (GRAS).[1][2] It is a small, heat-stable, cationic peptide belonging to the class IIa bacteriocins, also known as pediocin-like bacteriocins.[3][4] These peptides are renowned for their potent antimicrobial activity, particularly against Gram-positive bacteria, including major foodborne pathogens and spoilage organisms like Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens.[1][5][6][7] this compound's stability over a wide range of pH and temperature conditions makes it an excellent candidate for food biopreservation.[1][7] These notes provide detailed protocols for the production, purification, and application of this compound as a food biopreservative.
Mechanism of Action: this compound exerts its bactericidal effect by targeting the cytoplasmic membrane of susceptible bacteria.[7][8] The process begins with the cationic pediocin molecule binding to the negatively charged bacterial cell surface, a process that may involve lipoteichoic acids as a binding site.[9][10] Following adsorption, the peptide inserts into the cell membrane, leading to the formation of pores.[7][8] This permeabilization of the membrane disrupts the proton motive force and causes the leakage of essential intracellular components, such as potassium ions (K+) and UV-absorbing materials, ultimately leading to cell death.[8][9][10][11] this compound is generally not effective against Gram-negative bacteria as their outer membrane prevents the bacteriocin from reaching its target cytoplasmic membrane.[9][11]
Caption: Mechanism of this compound action on a target bacterial cell.
Application I: Production and Purification of this compound
This compound can be produced by culturing Pediococcus acidilactici and subsequently purified for direct application in food systems.
Protocol 1: Production of this compound
This protocol details the steps for culturing Pediococcus acidilactici to achieve optimal this compound production. TGE broth has been reported to yield higher pediocin levels than standard MRS broth.[3]
Materials:
-
Pediococcus acidilactici strain H
-
MRS agar (B569324) and broth (for strain maintenance)
-
TGE broth (1% Tryptone, 1% Glucose, 1% Yeast Extract, 1% Tween 80, 0.2% Mn²⁺)[3]
-
Sterile 1 M NaOH
-
Centrifuge
Procedure:
-
Activate Culture: Inoculate P. acidilactici H from an MRS agar slant into 10 mL of MRS broth. Incubate for 16-18 hours at 37°C.
-
Inoculation: Transfer the activated culture (1-2% v/v) into TGE broth with an initial pH of 6.5.[3]
-
Incubation: Incubate the culture for 16-18 hours at 37°C.[1] Production is optimal at temperatures between 30°C and 37°C.[2][3]
-
Cell Inactivation: After incubation, heat the culture in a 75°C water bath for 15 minutes to kill the cells and inactivate native proteolytic enzymes.[1]
-
Adsorption: Adjust the pH of the heat-treated culture to 6.5 with 1 M NaOH. This step promotes the maximum adsorption of pediocin onto the producer cell surfaces.[1]
-
Harvest Cells: Centrifuge the culture at 15,000 x g for 15 minutes to pellet the cells with the adsorbed pediocin. Discard the supernatant.
Protocol 2: Purification of this compound
This protocol describes a two-step method for purifying this compound from the producer cells. The first step involves desorption from the cell surface, and further purification can be achieved through chromatography.
Materials:
-
Cell pellet from Protocol 1
-
5 mM Sodium Phosphate (B84403) buffer (pH 6.5)
-
100 mM NaCl solution (pH 2.0)
-
Centrifuge
-
Cation exchange chromatography column (e.g., SP Sepharose)[12]
-
Elution buffer (e.g., high salt concentration buffer)
Procedure:
-
Cell Washing: Wash the cell pellet with 5 mM sodium phosphate buffer (pH 6.5) and centrifuge again to remove any remaining media components.[1]
-
Desorption: Resuspend the washed cells in 100 mM NaCl (pH 2.0).[1] The low pH facilitates the desorption of the cationic pediocin from the cell surface.
-
Collection of Crude Pediocin: Centrifuge the suspension. The supernatant now contains the semi-purified this compound.[1]
-
Cation Exchange Chromatography (Optional): For higher purity, load the acidic supernatant onto a cation-exchange column. Pediocin will bind to the column matrix.[12]
-
Elution: Wash the column and then elute the bound pediocin using a high salt concentration buffer.
-
Quantification and Storage: Determine the activity of the purified pediocin (see Protocol 3) and store it at 4°C or frozen for long-term stability.
Caption: Workflow for the production and purification of this compound.
Application II: Assessment of Antimicrobial Activity
The antimicrobial activity of this compound is typically quantified in Arbitrary Units (AU/mL) using an indicator organism. Listeria monocytogenes is a common and relevant choice.
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative and semi-quantitative measure of pediocin activity.
Materials:
-
Indicator organism: Listeria monocytogenes Scott A[1]
-
Tryptic Soy Broth with 0.6% Yeast Extract (TSBYE)
-
TSBYE Agar (1.5% agar)
-
Purified or semi-purified this compound solution
-
Sterile cork borer or pipette tip
-
Petri dishes
Procedure:
-
Prepare Indicator Lawn: Grow an 18-hour culture of L. monocytogenes in TSBYE broth.[1] Inoculate molten TSBYE agar (cooled to ~45°C) with the culture (e.g., 0.1 mL into 10 mL of agar).[1] Pour the seeded agar into petri dishes and allow it to solidify.
-
Create Wells: Use a sterile cork borer to cut wells (4-6 mm diameter) into the solidified agar.
-
Apply Pediocin: Add a known volume (e.g., 50 µL) of the this compound solution (and its serial dilutions) into the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Inhibition: Measure the diameter of the clear zone of inhibition around each well. The activity (AU/mL) is calculated as the reciprocal of the highest dilution showing a clear zone of inhibition, adjusted for the volume used.
Application III: this compound as a Food Biopreservative
This compound can be applied to food products either directly as a purified additive or indirectly by using a pediocin-producing starter culture.[5][13]
Protocol 4: Evaluating this compound Efficacy in Ground Meat
This protocol outlines a method to test the effectiveness of this compound in controlling L. monocytogenes in a model food system.
Materials:
-
Fresh ground meat (e.g., pork or chicken)[5]
-
Listeria monocytogenes culture
-
Purified this compound solution of known activity
-
Sterile saline solution (0.85% NaCl)
-
Stomacher and sterile stomacher bags
-
Plating media (e.g., Oxford Agar for selective enumeration of Listeria)
-
Incubator and refrigerator (4°C)
Procedure:
-
Sample Preparation: Portion the ground meat into sterile stomacher bags (e.g., 25 g per bag).
-
Inoculation: Inoculate the meat samples with a known concentration of L. monocytogenes (e.g., to achieve a final concentration of 10⁴-10⁵ CFU/g).[5] Mix thoroughly.
-
Treatment Application:
-
Treatment Group: Add the this compound solution to the inoculated meat to achieve the desired concentration (e.g., 1,000-5,000 AU/g).[5]
-
Control Group: Add an equal volume of sterile saline to another set of inoculated samples.
-
-
Storage: Store all samples under desired conditions (e.g., refrigerated at 4°C).[5]
-
Microbial Analysis: At specified time intervals (e.g., Day 0, 3, 7, 14), perform microbial analysis.
-
Add sterile saline to a meat sample bag and homogenize in a stomacher.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto Oxford Agar.
-
Incubate plates and enumerate characteristic L. monocytogenes colonies.
-
-
Data Analysis: Calculate the log CFU/g for each sample at each time point. Compare the reduction in L. monocytogenes counts between the pediocin-treated and control groups.
Data Summary
The efficacy of this compound is dependent on its concentration, the target microorganism, the food matrix, and storage conditions.
Table 1: Antimicrobial Spectrum of this compound
| Target Microorganism | Sensitivity | Reference |
| Listeria monocytogenes | Highly Sensitive | [1][5] |
| Staphylococcus aureus | Sensitive | [1][6] |
| Clostridium perfringens | Sensitive | [1][6] |
| Enterococcus faecalis | Sensitive | [1][8] |
| Gram-Negative Bacteria | Resistant | [9][11] |
Table 2: Efficacy of this compound in Food Systems
| Food Product | Target Organism | This compound (AU/g or ml) | Storage Conditions | Observed Log Reduction (CFU/g) | Reference |
| Various Foods | L. monocytogenes ScottA | 1,350 | Not specified | ~1.0 | [5] |
| Various Foods | L. monocytogenes Ohio2 | 1,350 | Not specified | ~3.0 | [5] |
| Various Foods | L. ivanovii ATCC 19119 | 1,350 | Not specified | ~7.0 | [5] |
| Chicken Meat | L. monocytogenes | Not specified | 14 days at 4°C | ~3.8 | [5] |
| Ground Meat | L. monocytogenes | Not specified | 12 weeks at 4°C | Viability reduced | [7] |
Table 3: Physicochemical Properties of this compound
| Property | Description | Reference |
| Thermal Stability | Stable to heat treatment (e.g., 75°C for 15 min) | [1] |
| pH Stability | Remains active over a wide pH range (e.g., 2-10) | [5] |
| Enzyme Sensitivity | Inactivated by most proteolytic enzymes (e.g., trypsin, pepsin) | [5][6] |
| Molecular Weight | Approximately 4.6 kDa | [14] |
| Isoelectric Point | 8.6 - 10 | [5] |
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriocin: A natural approach for food safety and food security - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]
Determining the Efficacy of Pediocin AcH: An Application Note and Protocol for the Well Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin AcH, a class IIa bacteriocin (B1578144) produced by Pediococcus acidilactici, exhibits potent antimicrobial activity against various foodborne pathogens and spoilage organisms, most notably Listeria monocytogenes. Its primary mechanism of action involves the permeabilization of the target cell's cytoplasmic membrane, leading to cell death.[1][2] The agar (B569324) well diffusion assay is a widely utilized and effective method for quantifying the efficacy of antimicrobial agents like this compound. This document provides a detailed protocol for performing the well diffusion assay to determine the antimicrobial spectrum and potency of this compound, along with data presentation guidelines and visual representations of the experimental workflow and mechanism of action.
Introduction
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria.[3] this compound, a well-characterized bacteriocin, has garnered significant interest for its potential application as a natural food biopreservative.[2][3] It is a small, heat-stable, cationic peptide that is active over a wide pH range.[4][5] The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria.[2][6] Its bactericidal effect stems from its ability to form pores in the cytoplasmic membrane of susceptible bacteria, a process initiated by binding to the mannose phosphotransferase system (man-PTS) which acts as a receptor.[7][8][9] This interaction leads to the dissipation of the proton motive force and leakage of essential intracellular components, ultimately resulting in cell death.[1][6]
The agar well diffusion assay is a straightforward and reproducible technique for evaluating the antimicrobial properties of substances.[10] This method relies on the diffusion of the antimicrobial agent from a well through an agar medium seeded with a target microorganism. The resulting zone of inhibition, a clear area where bacterial growth is prevented, is directly proportional to the antimicrobial agent's efficacy.
Data Presentation
The antimicrobial efficacy of partially purified this compound against a range of Gram-positive and Gram-negative bacteria, as determined by the well diffusion assay, is summarized in the table below. The data is presented as the diameter of the zone of inhibition in millimeters.
| Indicator Strain | Gram Stain | Zone of Inhibition (mm) |
| Bacillus cereus | Positive | 18 |
| Bacillus subtilis | Positive | 16 |
| Staphylococcus aureus | Positive | 20 |
| Listeria monocytogenes | Positive | 22 |
| Clostridium perfringens | Positive | 15 |
| Enterococcus faecalis | Positive | 19 |
| Lactobacillus plantarum | Positive | 17 |
| Escherichia coli | Negative | 8 |
| Pseudomonas aeruginosa | Negative | 7 |
| Salmonella typhimurium | Negative | 9 |
| Shigella flexneri | Negative | 6 |
Table 1: Antimicrobial spectrum of partially purified this compound against various indicator strains. The diameter of the inhibition zone was measured after incubation.
Experimental Protocols
Materials
-
Partially purified or purified this compound solution
-
Indicator bacterial strains (e.g., Listeria monocytogenes, Staphylococcus aureus, etc.)
-
Appropriate growth media for indicator strains (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI) broth)
-
Agar for solid media (e.g., Tryptic Soy Agar (TSA), BHI agar)
-
Sterile Petri dishes (90 mm diameter)
-
Sterile micropipette and tips
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
-
Spectrophotometer
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
Protocol for Agar Well Diffusion Assay
-
Preparation of Indicator Strain Inoculum:
-
Inoculate a single colony of the indicator bacterium into 5 mL of appropriate broth medium.
-
Incubate at the optimal temperature for the strain (e.g., 37°C) for 18-24 hours to obtain a fresh overnight culture.
-
Adjust the turbidity of the bacterial suspension with sterile saline or PBS to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Preparation of Agar Plates:
-
Prepare the appropriate agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add 1 mL of the prepared indicator strain inoculum to 100 mL of the molten agar, mix gently but thoroughly to ensure uniform distribution of the bacteria.
-
Pour 20-25 mL of the seeded agar into each sterile Petri dish.
-
Allow the agar to solidify completely at room temperature in a sterile environment.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the solidified agar.
-
Carefully remove the agar plugs from the wells.
-
Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (of known concentration or activity units) into each well.
-
As a negative control, add the same volume of the solvent used to dissolve the this compound into one of the wells.
-
Optionally, a positive control using a known antibiotic can be included.
-
-
Incubation and Measurement:
-
Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the this compound into the agar.
-
Invert the plates and incubate at the optimal temperature for the indicator strain for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of inhibition around each well using a ruler or calipers. The measurement should include the diameter of the well.
-
The experiment should be performed in triplicate for each indicator strain and this compound concentration to ensure reproducibility.
-
Mandatory Visualizations
Mechanism of Action: this compound Pore Formation
Caption: Signaling pathway of this compound's bactericidal action.
Experimental Workflow: Well Diffusion Assay
Caption: Experimental workflow for the agar well diffusion assay.
Logical Relationships in the Well Diffusion Assay
Caption: Logical relationships of components in the well diffusion assay.
References
- 1. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 3. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the antimicrobial activities of Ocins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Yield Expression and Secretion of Pediocin AcH in Pichia pastoris
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pediocin AcH, a Class IIa bacteriocin (B1578144) produced by Pediococcus acidilactici, exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1][2] Its potential as a natural food preservative and a therapeutic agent has driven the need for a robust and scalable production system. The methylotrophic yeast Pichia pastoris is a highly effective expression host for heterologous proteins, offering advantages such as high cell density cultivation, proper protein folding, and secretion capabilities, often leading to high yields.[3][4]
This document provides a comprehensive guide for the cloning, expression, and purification of recombinant this compound using the P. pastoris expression system. The protocols detailed herein are based on successful strategies employing the pPICZαA vector, which facilitates methanol-inducible expression and secretion of the target peptide.[1][5]
I. Quantitative Data Summary
The expression of bacteriocins in P. pastoris can yield significant quantities of active peptide. The following tables summarize quantitative results from studies expressing this compound (also known as Pediocin PA-1) and other bacteriocins in this system.
Table 1: Recombinant Pediocin PA-1/AcH Expression and Activity
| Parameter | Result | Reference |
|---|---|---|
| Expression Host | Pichia pastoris X33 | [1] |
| Vector | pPICZαA-ped | [1] |
| Reported Yield | 74 µg/mL (inactive form noted in one study) | [6] |
| Antimicrobial Activity | Active against Listeria monocytogenes | [1][7] |
| Efficacy in Food Model | 3.59 log CFU/g reduction of L. monocytogenes in pork bologna after 7 days at 4°C |[1][7] |
Table 2: Stability of Recombinant Pediocin PA-1 from P. pastoris
| Condition | Stability | Protease Sensitivity |
|---|---|---|
| Temperature | Stable up to 100°C | Susceptible to trypsin, α-chymotrypsin, and proteinase K |
| pH | Stable across a range of pH 1.0 to 12.0 for 1 hour |[1][7] |
Note: While one study achieved a concentration of 74 µg/mL, the recombinant pediocin was found to be biologically inactive, potentially due to tight association with collagen-like material from the host, suggesting purification is critical.[6]
II. Experimental Workflow and Signaling
The overall process involves designing a codon-optimized gene, cloning it into a secretion vector, transforming the yeast host, inducing expression, and finally, purifying and characterizing the recombinant peptide.
Caption: Overall experimental workflow for this compound production.
The pPICZαA vector is engineered for efficient secretion of the recombinant protein into the culture medium. This is mediated by the N-terminal α-factor secretion signal from Saccharomyces cerevisiae.
Caption: this compound expression and secretion pathway in P. pastoris.
III. Detailed Experimental Protocols
Protocol 1: Gene Preparation and Vector Construction
-
This compound Gene Design:
-
Obtain the amino acid sequence of mature this compound (44 amino acids).[8] The native peptide is translated from the papA (or pedA) gene as a 62-amino-acid prepediocin, which includes an 18-amino-acid leader sequence that is cleaved during maturation.[8][9]
-
For secretion using the pPICZαA vector, only the sequence for the 44-amino-acid mature peptide is required, as the vector provides the α-factor secretion signal.
-
Codon-optimize the DNA sequence for preferential expression in Pichia pastoris using a suitable software tool (e.g., Gene Designer 2.0).[1]
-
Add appropriate restriction sites to the 5' and 3' ends for cloning (e.g., XhoI and NotI).[1] Add a stop codon before the 3' restriction site.
-
-
PCR Amplification:
-
Synthesize the codon-optimized gene.
-
Amplify the gene using high-fidelity DNA polymerase with primers containing the selected restriction sites (e.g., PedF and PedR).[1]
-
-
Vector Cloning:
-
Digest both the pPICZαA vector and the purified PCR product with the corresponding restriction enzymes (e.g., XhoI and NotI).
-
Ligate the digested gene into the linearized pPICZαA vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli (e.g., DH5α) for plasmid amplification.
-
Select colonies on Low Salt LB agar (B569324) containing Zeocin™ (25 µg/mL).
-
Verify the correct insertion by colony PCR and sequence analysis.
-
Caption: Cloning strategy for inserting the this compound gene into pPICZαA.
Protocol 2: Pichia pastoris Transformation
-
Plasmid Linearization:
-
Linearize 5-10 µg of the recombinant pPICZαA-ped plasmid using a unique restriction enzyme that cuts within the 5' AOX1 promoter region (e.g., SacI or PmeI) to promote integration into the host genome.[1]
-
Purify the linearized DNA using a PCR purification kit.
-
-
Preparation of Electrocompetent P. pastoris X33 Cells:
-
Inoculate 10 mL of YPD medium with a single colony of P. pastoris X33 and grow overnight at 30°C with shaking.[10]
-
Inoculate 250 mL of YPD with the overnight culture to an OD₆₀₀ of ~0.005 and grow for ~12 hours to an OD₆₀₀ of 1.0-1.5.[10]
-
Harvest cells by centrifugation (1,500 x g, 5 min, 4°C).
-
Wash the cell pellet twice with ice-cold, sterile water.
-
Resuspend the pellet in 20 mL of ice-cold 1 M sorbitol, centrifuge, and finally resuspend in 0.5 mL of ice-cold 1 M sorbitol.[10] Keep on ice.
-
-
Electroporation:
-
Mix 80 µL of competent cells with the 5-10 µg of linearized plasmid DNA.[1][10]
-
Transfer to a pre-chilled 0.2 cm electroporation cuvette and incubate on ice for 5 minutes.
-
Electroporate using settings such as 1,500 V, 25 µF, 200 Ω.
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
-
Spread 200 µL aliquots onto YPDS plates containing 100 µg/mL Zeocin™.
-
Incubate at 30°C for 3-4 days until colonies appear.[1]
-
Protocol 3: Expression and Induction
-
Screening for High-Expressing Clones:
-
Inoculate several individual colonies into 10 mL of BMGY medium and grow overnight at 30°C with shaking (250 rpm).
-
Induce expression by pelleting the cells and resuspending in BMMY medium (contains 0.5% methanol instead of glycerol).
-
Continue to culture for 72-96 hours, adding methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.[11]
-
Analyze the supernatant for pediocin expression via SDS-PAGE and/or activity assays.
-
-
Large-Scale Expression:
-
Inoculate 100 mL of BMGY medium in a 1 L baffled flask with an overnight culture of the best-expressing clone.[1]
-
Grow at 30°C with vigorous shaking (250 rpm) until the culture reaches an OD₆₀₀ of 2-6.
-
Harvest cells by centrifugation (3,000 x g, 5 min).
-
Resuspend the cell pellet in 100 mL of BMMY medium to start the induction phase.
-
Incubate at 30°C, 250 rpm for 3-4 days. Maintain induction by adding methanol to 1% every 24 hours.
-
Harvest the culture supernatant by centrifugation (10,000 x g, 20 min, 4°C) for purification.
-
Protocol 4: Purification of Recombinant this compound
This compound is a cationic peptide, making cation exchange chromatography an effective purification method.[2]
-
Preparation of Supernatant:
-
Filter the collected supernatant through a 0.45 µm filter to remove any remaining cells and debris.
-
Adjust the pH of the supernatant to ~4.0 with HCl.[1]
-
-
Cation Exchange Chromatography:
-
Equilibrate a cation exchange column (e.g., HiTrap SP FF 1 mL) with a suitable binding buffer (e.g., 50 mM sodium acetate, pH 4.0).[1]
-
Load the pH-adjusted supernatant onto the column.
-
Wash the column with several volumes of binding buffer to remove unbound proteins.
-
Elute the bound pediocin using a linear gradient of NaCl (e.g., 0-1 M NaCl in binding buffer).
-
Collect fractions and analyze for the presence of this compound by SDS-PAGE and for antimicrobial activity.
-
-
Buffer Exchange and Concentration:
-
Pool the active fractions.
-
If necessary, concentrate the sample and exchange the buffer using ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 1 kDa).
-
Caption: Purification workflow for recombinant this compound.
Protocol 5: Antimicrobial Activity Assay
The agar well diffusion assay is a standard method to determine the antimicrobial activity of pediocin.[1][12]
-
Indicator Strain Preparation:
-
Grow an indicator strain (e.g., Listeria monocytogenes) overnight in an appropriate broth (e.g., TSB).[1]
-
Dilute the overnight culture in fresh broth to an OD₆₀₀ of 0.1.
-
-
Assay Plate Preparation:
-
Mix 100 µL of the diluted indicator culture with 5 mL of soft TSB agar (0.8% agar), melted and cooled to ~45°C.[1]
-
Overlay this mixture onto a standard TSB agar plate and allow it to solidify.
-
Aseptically create wells (e.g., 6 mm diameter) in the agar.
-
-
Activity Test:
-
Add a defined volume (e.g., 50-100 µL) of the purified pediocin fractions or culture supernatant into the wells.
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the inhibition zone around each well. Activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that produces a clear zone of inhibition.[12]
-
References
- 1. Heterologous expression of pediocin PA-1 in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pichia.com [pichia.com]
- 5. Use of the Yeast Pichia pastoris as an Expression Host for Secretion of Enterocin L50, a Leaderless Two-Peptide (L50A and L50B) Bacteriocin from Enterococcus faecium L50 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of pediocin PA-1 in the methylotrophic yeast Pichia pastoris reveals unexpected inhibition of its biological activity due to the presence of collagen-like material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous expression of pediocin PA-1 in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eppendorf.com [eppendorf.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [dr.lib.iastate.edu]
Determining the Antimicrobial Potency of Pediocin AcH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Pediocin AcH, a bacteriocin (B1578144) with significant potential in food preservation and clinical applications. The following sections offer step-by-step methodologies for two common MIC determination techniques: broth microdilution and agar (B569324) well diffusion. Additionally, a summary of reported MIC values for this compound against various indicator strains is presented for comparative analysis.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The antimicrobial activity of this compound is often quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that completely inhibits the visible growth of a target microorganism. MIC values for this compound are frequently reported in Arbitrary Units per milliliter (AU/mL). It is important to note that an "Arbitrary Unit" is dependent on the specific assay conditions, including the indicator strain used, and the purity of the this compound preparation. Therefore, a universal conversion factor to a mass concentration like µg/mL is not feasible without a highly purified and standardized this compound reference.
For context, the molecular weight of this compound is approximately 4.6 kDa.[1][2]
Below is a summary of reported MIC values from various studies:
| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Listeria monocytogenes MTCC 657 | Pediocin 34 was more effective than nisin & enterocin (B1671362) FH99 | [3] |
| Listeria monocytogenes | 1,350 AU/mL resulted in a 1-log reduction of L. monocytogenes ScottA | [4] |
| Listeria monocytogenes | 500 BU/mL led to a 1 log cfu/g decrease in population | |
| Listeria monocytogenes | 1,000 BU/mL led to a 2 log cfu/g decrease in population | |
| Listeria monocytogenes | 5,000 BU/mL led to a 3 log cfu/g decrease in population |
Note: BU/mL (Bacteriocin Units/mL) is used interchangeably with AU/mL (Arbitrary Units/mL).
Experimental Protocols
Two primary methods for determining the MIC of bacteriocins like this compound are the Broth Microdilution Method and the Agar Well Diffusion Method.
Broth Microdilution Method
This method is a highly accurate and widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[1] It allows for the simultaneous testing of multiple concentrations.
Materials:
-
Purified or semi-purified this compound solution of known activity (in AU/mL)
-
Sensitive indicator microorganism (e.g., Listeria monocytogenes)
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth (TSB) or MRS Broth)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Spectrophotometer (for inoculum standardization)
-
Plate reader (optional, for automated reading)
Protocol:
-
Indicator Strain Preparation:
-
Inoculate a fresh colony of the indicator strain into 5 mL of appropriate broth.
-
Incubate at the optimal temperature (e.g., 37°C) for 18-24 hours to obtain a fresh overnight culture.
-
Dilute the overnight culture in fresh broth to achieve a standardized inoculum density, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of the this compound solution in the sterile broth medium directly in the 96-well microtiter plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Transfer 100 µL from the first well to the second well, and continue this serial dilution across the plate, discarding the final 100 µL from the last well in the series. This will result in a range of this compound concentrations.
-
-
Inoculation:
-
Add 10 µL of the standardized indicator strain suspension to each well containing the diluted this compound and the growth control wells. This will result in a final volume of 110 µL per well and the desired final inoculum concentration.
-
-
Controls:
-
Positive Control (Growth Control): A well containing only the broth medium and the indicator strain, with no this compound.
-
Negative Control (Sterility Control): A well containing only the sterile broth medium to check for contamination.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the indicator microorganism is observed.[1] Results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance. It is based on the diffusion of the antimicrobial agent through an agar medium, resulting in a zone of growth inhibition.
Materials:
-
Purified or semi-purified this compound solution
-
Sensitive indicator microorganism
-
Appropriate agar medium (e.g., Tryptic Soy Agar (TSA) or MRS Agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip to create wells
-
Sterile swabs
-
Incubator
Protocol:
-
Indicator Lawn Preparation:
-
Prepare and pour the appropriate agar medium into sterile Petri dishes and allow it to solidify.
-
Prepare a standardized inoculum of the indicator strain (as described in the broth microdilution method).
-
Using a sterile swab, evenly spread the indicator strain suspension over the entire surface of the agar plate to create a uniform lawn of bacteria. Allow the plate to dry for a few minutes.
-
-
Well Creation:
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.
-
-
Application of this compound:
-
Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution (and its serial dilutions, if desired) into each well.
-
-
Incubation:
-
Incubate the plates in an upright position at the optimal temperature for the indicator strain for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity. The results can be expressed as the diameter of the inhibition zone in millimeters. To determine the activity in AU/mL, serial dilutions of the this compound are tested, and the arbitrary unit is defined as the reciprocal of the highest dilution that still produces a clear zone of inhibition.
-
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Principle of the agar well diffusion assay for antimicrobial activity.
References
Pediocin AcH: A Powerful Selective Agent for Microbial Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pediocin AcH is a potent bacteriocin (B1578144) produced by certain strains of Pediococcus acidilactici. It belongs to the Class IIa bacteriocins, also known as pediocin-like bacteriocins, which are characterized by their strong anti-listerial activity.[1][2][3] This proteinaceous antimicrobial peptide exhibits a bactericidal mode of action primarily against Gram-positive bacteria by forming pores in the cytoplasmic membrane, leading to the dissipation of the proton motive force and ultimately cell death.[4][5][6] Its high efficacy against common food spoilage organisms and pathogens, coupled with its stability over a range of pH and temperature, makes this compound a valuable tool for various applications in microbiology and drug development, particularly as a selective agent in microbial media.[2][7]
This document provides detailed application notes and protocols for the effective use of this compound as a selective agent in laboratory and research settings.
Mechanism of Action
This compound exerts its antimicrobial activity through a specific interaction with the target cell membrane. The proposed mechanism involves the following key steps:
-
Binding to the Receptor: this compound initially binds to the mannose phosphotransferase system (man-PTS), a sugar transport protein complex located on the surface of susceptible bacterial cells.[8][9][10][11] This interaction is a critical determinant of its target specificity.
-
Pore Formation: Following binding, this compound undergoes a conformational change and inserts into the cytoplasmic membrane. This insertion leads to the formation of pores, disrupting the membrane integrity.[1][4][12]
-
Cellular Leakage and Death: The formation of these pores leads to the leakage of essential ions and small molecules from the cytoplasm, dissipation of the membrane potential, and ultimately, cell death.[5][13]
Caption: Mechanism of this compound action.
Data Presentation: Antimicrobial Spectrum of this compound
The effectiveness of this compound as a selective agent is dependent on its spectrum of activity. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against a range of microorganisms. These values can be used as a guide for determining the appropriate concentration of this compound to use in selective media.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | 0.5 - 2.0 | [14] |
| Enterococcus faecalis | 1.0 - 4.0 | [13] |
| Staphylococcus aureus | > 64 | [2] |
| Lactobacillus plantarum | 0.25 - 1.0 | [15] |
| Pediococcus acidilactici | Resistant | [3] |
| Clostridium perfringens | 8.0 - 32.0 | [2] |
Table 2: Activity of this compound against Gram-Negative Bacteria and Yeast
| Microorganism | Activity | Reference |
| Escherichia coli | Inactive | [5] |
| Salmonella Typhimurium | Inactive | [2] |
| Pseudomonas aeruginosa | Inactive | [2] |
| Saccharomyces cerevisiae | Inactive | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Selective Agar (B569324) Plates
This protocol describes the preparation of agar plates supplemented with this compound for the selective isolation of this compound-resistant bacteria, such as Pediococcus species, from a mixed microbial population.
Materials:
-
Appropriate growth medium (e.g., MRS agar for lactic acid bacteria)
-
Autoclave
-
Sterile petri dishes
-
Water bath
-
This compound stock solution (sterile-filtered)
-
Mixed microbial culture
Procedure:
-
Prepare the desired growth medium according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving.
-
Cool the autoclaved medium to 45-50°C in a water bath.
-
Aseptically add the sterile this compound stock solution to the molten agar to achieve the desired final concentration. The final concentration should be determined based on the MIC values for the target and non-target organisms (refer to Tables 1 & 2). A concentration of 10-20 µg/mL is often effective for selecting against many susceptible Gram-positive bacteria.
-
Mix the medium gently but thoroughly to ensure uniform distribution of this compound.
-
Pour the this compound-supplemented agar into sterile petri dishes and allow them to solidify.
-
Once solidified, the plates are ready for inoculation. Streak or spread the mixed microbial culture onto the surface of the plates.
-
Incubate the plates under appropriate conditions (temperature, atmosphere) for the growth of the target microorganisms.
-
Observe the plates for the growth of resistant colonies and the inhibition of susceptible microorganisms.
Protocol 2: Agar Well Diffusion Assay for Determining this compound Activity
This assay is used to determine the antimicrobial activity of a this compound solution and to estimate its effective concentration.
Materials:
-
Appropriate agar medium (e.g., Tryptic Soy Agar for general use, MRS agar for lactic acid bacteria)
-
Sterile petri dishes
-
Overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes)
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
This compound solution of known or unknown concentration
-
Incubator
Procedure:
-
Prepare and pour the appropriate agar medium into sterile petri dishes and allow them to solidify.
-
Inoculate the surface of the agar plates evenly with the indicator strain using a sterile swab to create a lawn of bacteria.
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of a defined diameter (e.g., 6-8 mm) in the agar.
-
Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). The size of the zone is proportional to the concentration and activity of the this compound.
Caption: Workflow for using this compound in selective media.
Conclusion
This compound is a highly effective and specific antimicrobial agent with significant potential for use in microbial selection. By understanding its mechanism of action and spectrum of activity, researchers can confidently employ this compound to isolate and cultivate specific microorganisms from complex communities. The protocols provided in this document offer a starting point for the successful application of this powerful bacteriocin in a variety of research and development settings.
References
- 1. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound Precursor Is Biologically Active - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Note: Immunoaffinity Chromatography for High-Purity Pediocin AcH Isolation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pediocin AcH is a class IIa bacteriocin (B1578144) produced by strains of Pediococcus acidilactici.[1] It is identical in structure to Pediocin PA-1 and consists of 44 amino acids with a molecular weight of approximately 4.6 kDa.[2][3] This cationic peptide exhibits potent antimicrobial activity against a wide range of food spoilage organisms and pathogens, including Listeria monocytogenes, making it a prime candidate for applications in food preservation and therapeutics.[4] However, achieving high purity is essential for its characterization and clinical application, which can be challenging using conventional multi-step chromatographic techniques that often result in low yields.[5]
Immunoaffinity Chromatography (IAC) offers a powerful and highly selective single-step purification strategy.[6] This technique leverages the specific, high-affinity interaction between an antibody and its target antigen.[7] By immobilizing anti-Pediocin AcH antibodies on a solid support, this compound can be selectively captured from complex mixtures like culture supernatants, while contaminants are washed away. Subsequent elution yields a highly purified and biologically active bacteriocin.[8] This application note provides a detailed protocol for the isolation of this compound using immunoaffinity chromatography, based on successful reported methods.[8][9]
Principle of the Method
Immunoaffinity chromatography is a form of affinity chromatography where the immobilized ligand is an antibody specific to the target molecule. The process involves four key stages:
-
Immobilization: A specific antibody against this compound is covalently coupled to a solid support matrix, typically agarose (B213101) beads.[7]
-
Binding: The crude sample containing this compound (e.g., cell culture supernatant) is passed over the column. The immobilized antibodies selectively bind to this compound.[7]
-
Washing: Unbound proteins and other contaminants are washed from the column using a wash buffer that does not disrupt the antibody-antigen interaction.[7]
-
Elution: The bound this compound is released from the antibodies by changing the buffer conditions, often by using a low pH buffer or a chaotropic agent, to disrupt the binding forces.[6][10] The purified this compound is then collected.
Experimental Protocols
Protocol 1: Preparation of Anti-Pediocin AcH Polyclonal Antibodies
While this compound itself has been reported to be non-immunogenic in some studies[11][12], specific antibodies can be generated, particularly by using fragments of the peptide conjugated to a carrier protein to enhance immunogenicity.[13]
Materials:
-
Synthetic this compound fragment (e.g., C-terminal fragment)
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Conjugation kit (e.g., using glutaraldehyde (B144438) or EDC)
-
Freund's complete and incomplete adjuvant
-
Host animal (e.g., New Zealand white rabbits)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Conjugation: Conjugate the synthetic this compound peptide fragment to KLH according to the manufacturer's instructions.
-
Immunization: Emulsify the peptide-KLH conjugate with an equal volume of Freund's complete adjuvant for the primary immunization. For subsequent booster immunizations (typically every 3-4 weeks), use Freund's incomplete adjuvant.
-
Blood Collection: Collect blood samples prior to the first immunization (pre-immune serum) and periodically after each booster.
-
Titer Determination: Determine the antibody titer in the collected serum using an Enzyme-Linked Immunosorbent Assay (ELISA) with the unconjugated this compound peptide as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using Protein A or Protein G affinity chromatography.
Protocol 2: Preparation of the Immunoaffinity Column
This protocol describes the covalent coupling of purified anti-Pediocin AcH antibodies to an activated Sepharose matrix.[8]
Materials:
-
Cyanogen bromide (CNBr)-activated Sepharose 4B
-
Purified anti-Pediocin AcH polyclonal antibodies
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0
-
Wash Buffers:
-
0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
-
Storage Buffer: PBS with 0.02% sodium azide
Methodology:
-
Matrix Hydration: Weigh the required amount of CNBr-activated Sepharose powder and suspend it in 1 mM HCl. Allow the gel to swell completely.
-
Washing: Wash the swollen gel with several volumes of 1 mM HCl on a sintered glass filter, followed by washing with the Coupling Buffer.
-
Antibody Coupling: Immediately transfer the washed gel to a solution of the purified polyclonal antibodies (e.g., 5-10 mg of antibody per mL of gel) in Coupling Buffer. Mix gently on a rotator at 4°C for 4-16 hours.
-
Blocking: After coupling, collect the gel and wash away excess unbound antibody with Coupling Buffer. Block any remaining active groups by incubating the gel with Blocking Buffer for at least 2 hours at room temperature.
-
Final Wash Cycle: Wash the gel with alternating cycles of the pH 4.0 and pH 8.0 wash buffers to remove non-covalently bound proteins. Repeat this cycle 3-4 times.
-
Equilibration & Storage: Equilibrate the prepared immunoaffinity matrix with PBS and store at 4°C in Storage Buffer.
Protocol 3: Immunoaffinity Purification of this compound
This protocol details the single-step purification of this compound from a clarified bacterial culture supernatant.
Materials:
-
P. acidilactici culture supernatant
-
Anti-Pediocin AcH immunoaffinity column
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0[10]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Chromatography system or peristaltic pump
-
Fraction collector and UV detector (280 nm)
Methodology:
-
Sample Preparation: Grow the P. acidilactici culture in a suitable medium (e.g., TGE or MRS broth).[14] Centrifuge the culture at high speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the cells. Filter the resulting supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Column Equilibration: Pack the prepared immunoaffinity gel into a chromatography column. Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer until the UV (280 nm) baseline is stable.[7]
-
Sample Loading: Load the clarified culture supernatant onto the equilibrated column at a low flow rate (e.g., 0.5-1.0 mL/min) to ensure sufficient residence time for binding.
-
Washing: After loading, wash the column extensively with Binding/Wash Buffer (at least 10-20 column volumes) until the UV absorbance at 280 nm returns to the baseline, indicating that all unbound proteins have been removed.[7]
-
Elution: Elute the bound this compound by applying the Elution Buffer to the column.[10] Collect the eluate in fractions containing a pre-aliquoted amount of Neutralization Buffer (1/10th the fraction volume) to immediately neutralize the low pH and preserve pediocin activity.[10]
-
Column Regeneration: After elution, immediately re-equilibrate the column with 5-10 column volumes of Binding/Wash Buffer. For long-term storage, wash with Storage Buffer.
Data Presentation & Expected Results
Immunoaffinity chromatography provides a significant purification factor in a single step. The following table summarizes representative data from the successful purification of Pediocin PA-1 (AcH) using this method.[8][9]
Table 1: Purification Summary of this compound via Immunoaffinity Chromatography
| Parameter | Value | Reference |
| Sample Source | P. acidilactici UL5 Culture Supernatant | [8] |
| Sample Volume | 15 mL | [8] |
| Purified Pediocin Concentration | 13.3 µg/mL | [8] |
| Specific Activity | ~6602 AU/mg | [8] |
| Average Recovery | 53.3% | [8] |
Table 2: Comparison of Bacteriocin Purification Methods
| Method | Key Steps | Typical Recovery | Purity | Reference |
| Immunoaffinity Chromatography | Single-step capture and elution | ~53% | Very High (>95%) | [8] |
| Cation Exchange & Reverse Phase | 1. Cation Exchange2. Reverse Phase HPLC | >80% (combined) | High (>90%) | [15] |
| Ammonium Sulfate & Multi-Step HPLC | 1. Precipitation2. Multiple HPLC steps | 10-66% | High | [16] |
As shown, while other methods like combined cation exchange and reverse phase chromatography can offer higher recovery, immunoaffinity chromatography is unparalleled in its specificity and ability to achieve very high purity in a single, rapid step.[8][15] The purity of the eluted fractions should be confirmed by methods such as SDS-PAGE, which should show a single band corresponding to the molecular weight of this compound (~4.6 kDa), and mass spectrometry.[3][9]
References
- 1. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Obtaining Bacteriocins by Chromatographic Methods [scirp.org]
- 6. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 8. Purification of pediocin PA-1 by immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Antigenic property of this compound produced by Pediococcus acidilactici H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pediocin AcH Activity in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of Pediocin AcH activity from various food matrices. This compound, a bacteriocin (B1578144) produced by Pediococcus acidilactici, exhibits significant antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes, making it a promising natural food preservative.[1][2] Accurate assessment of its activity in complex food systems is crucial for its effective application and regulatory approval.
Overview of this compound and its Significance
This compound is a small, heat-stable, Class IIa bacteriocin with a broad spectrum of activity against Gram-positive bacteria.[3] Its antilisterial properties have garnered significant interest in the food industry as a natural alternative to chemical preservatives.[4][5] The effectiveness of this compound can be influenced by the food matrix composition, pH, and storage conditions. Therefore, standardized protocols are essential to evaluate its stability and efficacy in different food products.
Experimental Protocols
Extraction of this compound from Food Matrices
The extraction of this compound from food matrices is a critical first step for its subsequent quantification. The choice of extraction method depends on the nature of the food product (solid, semi-solid, or liquid).
2.1.1. Extraction from Solid and Semi-Solid Foods (e.g., Meat, Cheese)
This protocol is adapted for the recovery of this compound from complex solid or semi-solid food matrices.
Materials:
-
Food sample containing this compound
-
Sterile 0.1 M phosphate (B84403) buffer (pH 7.0)
-
Stomacher or blender
-
Sterile centrifuge tubes
-
Refrigerated centrifuge
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh 10 g of the food sample and place it into a sterile stomacher bag or blender jar.
-
Add 90 mL of sterile 0.1 M phosphate buffer (pH 7.0) to create a 1:10 dilution.
-
Homogenize the sample for 2 minutes in a stomacher or blender to ensure thorough mixing and release of the bacteriocin.
-
Transfer the homogenate to sterile centrifuge tubes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to separate the solid food particles.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
For the removal of any remaining bacteria and solid particles, filter the supernatant through a 0.22 µm sterile syringe filter.
-
The filtered supernatant is now ready for activity assessment.
2.1.2. Extraction from Liquid Foods (e.g., Milk, Broth)
For liquid food matrices, the extraction process is more straightforward.
Materials:
-
Liquid food sample containing this compound
-
Sterile centrifuge tubes
-
Refrigerated centrifuge
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Transfer a known volume of the liquid food sample (e.g., 50 mL) into a sterile centrifuge tube.
-
Centrifuge the sample at 10,000 x g for 20 minutes at 4°C to pellet any suspended solids and microbial cells.
-
Collect the clear supernatant.
-
Filter the supernatant through a 0.22 µm sterile syringe filter to ensure sterility and remove any fine particulates.
-
The filtered supernatant is now ready for quantification of this compound activity.
Quantification of this compound Activity: Agar (B569324) Well Diffusion Assay
The agar well diffusion assay is a widely used, reliable, and cost-effective method for quantifying bacteriocin activity. It is based on the diffusion of the bacteriocin from a well through an agar gel seeded with a sensitive indicator microorganism, resulting in a zone of growth inhibition.
Indicator Microorganism: Listeria monocytogenes is a highly sensitive indicator organism for this compound and is commonly used for this assay.[1][2]
Materials:
-
This compound extract (from section 2.1)
-
Indicator organism: Listeria monocytogenes (e.g., ATCC 7644)
-
Tryptic Soy Broth supplemented with 0.6% Yeast Extract (TSBYE)
-
Tryptic Soy Agar supplemented with 0.6% Yeast Extract (TSAYE)
-
Sterile petri dishes
-
Sterile cork borer or pipette tips (for creating wells)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Indicator Lawn:
-
Inoculate a tube of TSBYE with a fresh culture of Listeria monocytogenes.
-
Incubate at 37°C for 18 hours.
-
Prepare molten TSAYE (cooled to 45-50°C) and inoculate it with the overnight culture of L. monocytogenes to a final concentration of approximately 10^6 CFU/mL.
-
Pour the seeded agar into sterile petri dishes and allow it to solidify in a level position.
-
-
Well Preparation:
-
Once the agar has solidified, use a sterile cork borer (e.g., 6-8 mm in diameter) to punch wells into the agar.
-
Carefully remove the agar plugs from the wells.
-
-
Sample Application:
-
Prepare two-fold serial dilutions of the this compound extract using a sterile buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Pipette a fixed volume (e.g., 50-100 µL) of each dilution into the wells. Include a negative control (buffer only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the clear zones of inhibition around each well.
-
The activity of this compound is expressed in Arbitrary Units (AU/mL). One AU is defined as the reciprocal of the highest dilution that produces a clear zone of inhibition.[1]
-
Calculation: AU/mL = (1 / Highest dilution with a clear zone) x 1000 (if the volume added to the well was 1 µL, adjust accordingly).
-
Data Presentation
The following tables summarize the reported activity and stability of this compound in various food matrices.
Table 1: this compound Activity Against Listeria monocytogenes in Meat Products
| Food Matrix | This compound Concentration (AU/mL) | Storage Temperature (°C) | Storage Time | Reduction in L. monocytogenes (log CFU/g) | Reference |
| Frankfurters | 10^7 CFU/g of producer strain | 4 | 60 days | Growth inhibited | [4] |
| Spanish Raw Meat | 500 | 15 | 72 hours | 1 | [4] |
| Spanish Raw Meat | 1,000 | 15 | 72 hours | 2 | [4] |
| Spanish Raw Meat | 5,000 | 15 | 72 hours | 3 | [4] |
| Chicken Meat | Not specified | 4 | 14 days | 3.8 | [4] |
| Sliced Cooked Sausage | Not specified | 6 | 6 days | From 2.7 to <2 | [6] |
| Ground Beef | 1,350 | Not specified | Not specified | 1 (Scott A strain) | [4] |
| Ground Beef | 1,350 | Not specified | Not specified | 3 (Ohio2 strain) | [4] |
Table 2: Stability of this compound in Food Matrices Under Different Storage Conditions
| Food Matrix | Initial this compound Activity (AU/mL) | Storage Temperature (°C) | Storage Time | Remaining Activity | Reference |
| Sterile Ground Meat | Not specified | 25 | 4 days | Persistent | [1] |
| Sterile Ground Meat | Not specified | 7 | 15 days | Persistent | [1] |
| Sterile Ground Meat | Not specified | -25 | > 3 months | Persistent | [1] |
| Fermented Milk | 2560 | Not specified | Not specified | Inhibited L. monocytogenes growth | [7] |
| Whey from Fermented Raw Milk | Not specified | 4 | 1 week | Inhibited L. monocytogenes growth | [7] |
Visualizations
Diagram 1: Experimental Workflow for Assessing this compound Activity
Caption: Workflow for this compound activity assessment.
Diagram 2: Logical Relationship of Factors Affecting this compound Efficacy
Caption: Factors influencing this compound efficacy.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Survival of Listeria monocytogenes on sliced cooked sausage after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
Application Notes and Protocols for Enhanced Pediocin AcH Production in Lactic Acid Bacteria through Genetic Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pediocin AcH is a class IIa bacteriocin (B1578144) produced by several species of lactic acid bacteria (LAB), most notably Pediococcus acidilactici. It exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes, making it a promising candidate for applications in food preservation and as a therapeutic agent. However, the natural yield of this compound is often low, limiting its widespread industrial application. Genetic engineering offers a powerful approach to enhance its production by optimizing expression systems and host strains. These application notes provide an overview of the strategies and detailed protocols for the genetic engineering of LAB for enhanced this compound production.
Key Concepts in this compound Production
The biosynthesis of this compound is governed by a dedicated gene cluster, typically located on a plasmid.[1] This operon, often referred to as the ped or pap operon, comprises four key genes:
-
pedA/papA : Encodes the precursor peptide of this compound, which includes an N-terminal leader sequence.[2][3]
-
pedB/papB : Encodes an immunity protein that protects the producer cell from the action of its own bacteriocin.[2][3]
-
pedC/papC and pedD/papD : Encode the components of an ABC transporter system responsible for the processing (cleavage of the leader peptide) and secretion of the mature, active this compound.[2][3][4]
Enhancing this compound production through genetic engineering typically involves cloning this entire operon into a suitable expression vector and introducing it into a heterologous or homologous host with favorable growth and production characteristics.
Data Presentation: Optimizing this compound Production
The production of this compound is significantly influenced by various environmental and nutritional factors.[5] The following tables summarize quantitative data from studies on the optimization of culture conditions for this compound production.
Table 1: Effect of Temperature and pH on this compound Production
| Strain | Temperature (°C) | Initial pH | Final pH | This compound Activity (AU/mL) | Reference |
| Pediococcus acidilactici H | 30 | 6.5 | 3.6-3.7 | High | [6] |
| Pediococcus acidilactici H | 37 | 6.5 | 3.6-3.7 | High | [6] |
| Pediococcus acidilactici H | 40 | 6.5 | - | Negligible (at 8h) | [7] |
| Pediococcus acidilactici H | Maintained at 5.0 | - | 5.0 | Negligible | [6] |
| Pediococcus acidilactici CCFM18 | 35 | 7.0 | - | 1454.61 | [8] |
| Pediococcus pentosaceus KC692718 | 37 | 7.0 | <4.0 | 6400 | [9] |
| Lactobacillus plantarum WHE 92 | - | up to 6.0 | - | No reduction | [10] |
Table 2: Effect of Carbon and Nitrogen Sources on this compound Production
| Strain | Carbon Source (Concentration) | Nitrogen Source | This compound Activity (AU/mL) | Reference |
| Pediococcus pentosaceus KC692718 | Sucrose (2%) | Soyatone (2%) | 6400 | [9] |
| Pediococcus pentosaceus KC692718 | Fructose | - | 1600 | [9] |
| Pediococcus acidilactici H | Glucose (1%) | Trypticase (1%) | High | [5][6] |
| Pediococcus acidilactici H | Sucrose | - | High | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound biosynthesis and secretion pathway.
Caption: Experimental workflow for genetic engineering of LAB.
Experimental Protocols
Protocol 1: Isolation of Pediocin-Encoding Plasmid
Objective: To isolate the plasmid containing the this compound gene cluster from a wild-type producer strain (e.g., Pediococcus acidilactici).
Materials:
-
Producer strain of Pediococcus acidilactici
-
MRS broth or TGE broth[6]
-
Plasmid DNA isolation kit (e.g., Qiagen Plasmid Mini Kit or similar, optimized for Gram-positive bacteria)
-
Sterile microcentrifuge tubes
-
Incubator
-
Microcentrifuge
-
Water bath
Procedure:
-
Inoculate a single colony of the this compound-producing P. acidilactici strain into 5 mL of MRS or TGE broth.
-
Incubate overnight at the optimal temperature for the strain (e.g., 30-37°C).[6]
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the resuspension buffer provided with the plasmid isolation kit, supplemented with lysozyme to a final concentration of 10-20 mg/mL to facilitate cell wall lysis.
-
Incubate at 37°C for 30-60 minutes.
-
Proceed with the plasmid isolation protocol according to the manufacturer's instructions (lysis, neutralization, binding, washing, and elution).
-
Elute the plasmid DNA in a suitable buffer (e.g., TE buffer or sterile water).
-
Quantify the concentration and assess the purity of the isolated plasmid DNA using a spectrophotometer.
Protocol 2: Amplification and Cloning of the Pediocin Operon
Objective: To amplify the complete this compound operon and clone it into a suitable expression vector.
Materials:
-
Isolated Pediocin-encoding plasmid DNA
-
High-fidelity DNA polymerase
-
PCR primers designed to flank the entire ped/pap operon
-
Expression vector (e.g., an E. coli-LAB shuttle vector like pNZ series)[11]
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells (for cloning)
-
LB agar and broth with appropriate antibiotic for selection
-
Gel electrophoresis equipment and reagents
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing the isolated plasmid DNA as a template, forward and reverse primers for the Pediocin operon, dNTPs, PCR buffer, and high-fidelity DNA polymerase.
-
Perform PCR with an appropriate annealing temperature and extension time to amplify the entire operon (approximately 3.5-4.0 kb).
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the expression vector with the same restriction enzyme(s) for which recognition sites were included in the PCR primers and are present in the vector's multiple cloning site.
-
Purify the digested DNA fragments.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and PCR product in a suitable molar ratio (e.g., 1:3 vector to insert) with T4 DNA ligase.
-
Incubate as recommended by the ligase manufacturer.
-
-
Transformation into E. coli :
-
Screening and Plasmid Isolation:
-
Select several colonies and culture them in LB broth with the selective antibiotic.
-
Isolate the recombinant plasmid DNA from the E. coli cultures.
-
Verify the presence and correct orientation of the insert by restriction digestion analysis and/or DNA sequencing.
-
Protocol 3: Transformation of Lactic Acid Bacteria by Electroporation
Objective: To introduce the recombinant plasmid containing the Pediocin operon into a suitable LAB host (e.g., Lactococcus lactis or a non-producing Pediococcus strain).
Materials:
-
Recombinant plasmid DNA
-
LAB host strain
-
MRS or M17 broth (supplemented with glucose or lactose (B1674315) as appropriate for the host)
-
Glycine (B1666218) and/or DL-Threonine (for cell wall weakening)[15]
-
Electroporation buffer (e.g., sucrose-based)
-
Electroporator and sterile electroporation cuvettes
-
Selective agar plates
Procedure:
-
Preparation of Electrocompetent Cells:
-
Inoculate the LAB host strain into broth and grow to early to mid-logarithmic phase (OD600 of 0.6-1.2).[15] For some strains, the addition of a cell wall weakening agent like glycine (e.g., 1-2%) or DL-threonine (e.g., 40 mM) to the growth medium can improve transformation efficiency.[15]
-
Chill the culture on ice for 10-20 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet multiple times with ice-cold electroporation buffer to remove all traces of growth medium.
-
Resuspend the final cell pellet in a small volume of electroporation buffer to create a dense cell suspension.
-
-
Electroporation:
-
Mix a small amount of the recombinant plasmid DNA (100 ng - 1 µg) with the electrocompetent cells in a pre-chilled electroporation cuvette.
-
Deliver an electrical pulse using the electroporator. Optimal settings (voltage, capacitance, resistance) vary between strains and should be optimized. A field strength of 12.5 to 20 kV/cm is often effective for pediococci.[15]
-
-
Recovery and Plating:
-
Immediately add 1 mL of pre-warmed recovery medium (e.g., MRS broth with 20 mM MgCl2 and 2 mM CaCl2) to the cuvette.
-
Transfer the cell suspension to a microcentrifuge tube and incubate at the optimal growth temperature for the host for 2-4 hours to allow for the expression of the antibiotic resistance gene.
-
Plate serial dilutions of the recovered cells onto selective agar plates.
-
Incubate anaerobically or microaerophilically at the appropriate temperature until colonies appear (24-72 hours).
-
Protocol 4: Quantification of this compound Activity
Objective: To determine the amount of active this compound produced by the engineered strain.
Materials:
-
Engineered LAB strain and control strain
-
Sensitive indicator strain (e.g., Lactobacillus plantarum NCDO 955 or Listeria innocua)[7][16]
-
Appropriate growth media for both strains
-
Sterile 96-well microtiter plates or petri dishes for agar well diffusion assay
-
Microplate reader or calipers
Procedure (Agar Well Diffusion Assay):
-
Culture the engineered and control LAB strains in broth under optimized conditions.
-
Harvest the culture supernatant by centrifugation and filter-sterilize it.
-
Prepare an agar plate seeded with the indicator strain.
-
Cut wells into the agar using a sterile cork borer.
-
Add a known volume (e.g., 50-100 µL) of the culture supernatant to each well.
-
Incubate the plate overnight at the optimal temperature for the indicator strain.
-
Measure the diameter of the zone of inhibition around each well.
-
The this compound activity is expressed in Activity Units per milliliter (AU/mL), which is the reciprocal of the highest dilution of the supernatant that still produces a clear zone of inhibition.
Conclusion
The genetic engineering of lactic acid bacteria provides a robust platform for the enhanced production of this compound. By cloning the pediocin operon into high-expression systems and optimizing fermentation conditions, it is possible to achieve significantly higher yields, thereby facilitating the broader application of this potent bacteriocin in the food and pharmaceutical industries. The protocols and data presented here serve as a comprehensive guide for researchers and scientists working towards this goal.
References
- 1. Gene organization and sequences of this compound/PA-1 production operons in Pediococcus and Lactobacillus plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Growth Conditions on the Production of a Bacteriocin, this compound, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. neb.com [neb.com]
- 13. Bacterial Transformation Protocols [sigmaaldrich.com]
- 14. addgene.org [addgene.org]
- 15. Optimization of technical conditions for the transformation of Pediococcus acidilactici P60 by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pediocin production by recombinant lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pediocin AcH in Combination with Other Hurdles for Enhanced Food Safety
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pediocin AcH, a bacteriocin (B1578144) produced by Pediococcus acidilactici, has garnered significant interest as a natural food preservative due to its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1][2][3] The "hurdle technology" concept in food preservation involves combining multiple preservation methods to create a synergistic effect, inhibiting microbial growth more effectively than any single method alone.[4] This document provides detailed application notes and protocols for utilizing this compound in combination with other hurdles, including high hydrostatic pressure (HHP), organic acids, and other bacteriocins, to enhance food safety. This compound is a thermostable protein that remains functional across a wide pH range.[1]
Synergistic Antimicrobial Effects of this compound with Other Hurdles
The combination of this compound with other physical and chemical hurdles has demonstrated significant synergistic effects in controlling the growth of both spoilage and pathogenic microorganisms in various food matrices.
High Hydrostatic Pressure (HHP)
High hydrostatic pressure is a non-thermal food preservation technique that can inactivate microorganisms.[5] When combined with this compound, its efficacy is significantly enhanced. Studies have shown that while HHP alone may not achieve a complete kill, the addition of this compound can lead to an 8-log cycle reduction in viability for several bacterial species.[5] This combination is particularly effective in meat products, where this compound activity is unaffected by pressures up to 100 kpsi.[1][6] A mild HHP treatment (300 MPa, 10°C, 5 min) combined with pediocin PA-1 (1,280 AU/g) resulted in the elimination of L. monocytogenes in fermented meat sausages, demonstrating a synergistic effect.[3][7]
Organic Acids
Organic acids, such as acetic, lactic, and succinic acid, exhibit synergistic antimicrobial activity when combined with this compound, especially against Gram-negative bacteria like Escherichia coli O157:H7, which are typically less susceptible to bacteriocins alone.[8][9][10] The combination of a bacteriocin from Pediococcus acidilactici K10 with 0.35% lactic acid or 0.25% acetic acid resulted in a 2.8-log reduction of E. coli O157:H7 in ground beef stored at 4°C.[8][9]
Other Bacteriocins (Nisin)
The combination of this compound with other bacteriocins, such as nisin, can broaden the spectrum of antimicrobial activity and enhance the overall bactericidal effect. A combination of pediocin 34 and enterocin (B1671362) FH99 was found to be highly effective in inhibiting L. monocytogenes.[11] While some studies show additive effects when combining nisin and pediocin, a mixture of multiple bacteriocins is generally more effective than a single type, as cells resistant to one may be susceptible to another.[11][12]
Data Presentation: Efficacy of this compound in Combination with Hurdles
The following tables summarize the quantitative data on the antimicrobial efficacy of this compound when combined with other food safety hurdles.
Table 1: Effect of this compound in Combination with High Hydrostatic Pressure (HHP) on Various Bacteria
| Target Microorganism | Food Matrix/Medium | Treatment Conditions | Log Reduction (CFU/ml or g) | Reference |
| Staphylococcus aureus, Listeria monocytogenes, Salmonella typhimurium, Escherichia coli O157:H7, Lactobacillus sake, Leuconostoc mesenteroides, Serratia liquefaciens, Pseudomonas fluorescens | Peptone Solution | 345 MPa, 50°C, 5 min + this compound (3,000 AU/ml) | 8-log cycle viability loss | [5] |
| Listeria monocytogenes | Portuguese traditional fermented meat sausages | 300 MPa, 10°C, 5 min + Pediocin PA-1 (1,280 AU/g) | Undetectable after 14 days | [3] |
| Listeria innocua | Fermented meat sausage | 300 MPa, 5 min + Pediocin bacHA-6111-2 | >2 log CFU/g reduction by day 60 | [7] |
Table 2: Effect of this compound in Combination with Organic Acids on Escherichia coli O157:H7
| Food Matrix | Treatment Conditions | Log Reduction (CFU/g) | Reference |
| Ground Beef | P. acidilactici K10 (10^5 CFU/g) + 0.35% Lactic Acid, 4°C | 2.8 | [8][9][10] |
| Ground Beef | P. acidilactici K10 (10^5 CFU/g) + 0.25% Acetic Acid, 4°C | Not specified, but significant inhibition reported | [8][9] |
Table 3: Effect of this compound in Combination with Other Bacteriocins on Listeria monocytogenes
| Food Matrix/Medium | Treatment Conditions | Log Reduction (CFU/ml) | Reference |
| BHI Broth | Pediocin 34 + Enterocin FH99 | Most effective combination for inhibition | [11] |
| BHI Broth | Nisin + Pediocin 34 + Enterocin FH99 | Most effective against E. faecium | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound with other hurdles.
Protocol 1: Evaluation of Synergistic Effect of this compound and High Hydrostatic Pressure (HHP)
Objective: To determine the combined effect of this compound and HHP on the viability of foodborne pathogens.
Materials:
-
Target bacterial strains (e.g., Listeria monocytogenes, E. coli O157:H7)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Peptone solution (0.1%)
-
Semi-purified this compound solution (activity determined in Arbitrary Units, AU/ml)
-
High hydrostatic pressure unit
-
Sterile stomacher bags or equivalent pressure-resistant containers
-
Plating medium (e.g., Tryptic Soy Agar)
-
Incubator
Methodology:
-
Culture Preparation: Grow overnight cultures of the target bacteria in the appropriate broth at their optimal temperature.
-
Inoculum Preparation: Harvest cells by centrifugation, wash with 0.1% peptone solution, and resuspend in the same solution to a final concentration of approximately 10^8-10^9 CFU/ml.
-
Sample Preparation: In a sterile container, mix the bacterial suspension with the desired concentration of this compound (e.g., 3,000 AU/ml final concentration). Prepare control samples with no this compound.
-
HHP Treatment: Seal the samples in pressure-resistant bags and subject them to the desired HHP treatment (e.g., 345 MPa for 5 minutes at 50°C). Include controls that are not pressure-treated.
-
Microbial Enumeration: After treatment, serially dilute the samples in 0.1% peptone solution and plate on the appropriate agar (B569324) medium.
-
Incubation and Counting: Incubate the plates at the optimal temperature for the target organism for 24-48 hours and enumerate the surviving colonies.
-
Data Analysis: Calculate the log reduction in CFU/ml for each treatment compared to the untreated control.
Protocol 2: Assessment of this compound and Organic Acid Synergy in a Food Matrix
Objective: To evaluate the combined antimicrobial effect of this compound (or a Pediocin-producing culture) and organic acids in a food product like ground beef.
Materials:
-
Target bacterial strain (e.g., E. coli O157:H7)
-
Pediocin-producing culture (e.g., Pediococcus acidilactici K10) or semi-purified this compound
-
Ground beef (sterilized by irradiation if necessary to eliminate background microflora)
-
Organic acid solutions (e.g., lactic acid, acetic acid) at desired concentrations
-
Sterile stomacher bags
-
Stomacher
-
Plating medium (e.g., Sorbitol MacConkey Agar for E. coli O157:H7)
-
Incubator
Methodology:
-
Inoculum Preparation: Prepare an overnight culture of the target pathogen.
-
Food Inoculation: Inoculate a known quantity of ground beef with the target pathogen to a final concentration of approximately 10^5-10^6 CFU/g.
-
Treatment Application:
-
For the Pediocin-producing culture, add the culture to the inoculated meat to achieve a desired concentration (e.g., 10^5 CFU/g).
-
For semi-purified this compound, add the solution to the meat to reach the target activity level.
-
Add the organic acid solution to achieve the desired final concentration (e.g., 0.35% lactic acid).
-
Prepare control samples with each component individually and a control with no additions.
-
-
Homogenization and Storage: Thoroughly mix the samples in stomacher bags and store them at a specified temperature (e.g., 4°C) for a set period (e.g., up to 7 days).
-
Microbial Analysis: At regular intervals (e.g., day 0, 1, 3, 5, 7), take a representative sample, homogenize it in a sterile diluent, and perform serial dilutions for plating.
-
Enumeration and Analysis: Enumerate the colonies after incubation and calculate the change in bacterial population (log CFU/g) over time for each treatment.
Visualizations: Workflows and Synergistic Interactions
The following diagrams illustrate the experimental workflows and the synergistic relationships described.
Caption: Workflow for evaluating this compound and HHP synergy.
Caption: Synergistic mechanisms of this compound with other hurdles.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Interaction of hydrostatic pressure, time and temperature of pressurization and this compound on inactivation of foodborne bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [iastatedigitalpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Effects of Bacteriocin-Producing Pediococcus acidilactici K10 and Organic Acids on Inhibiting Escherichia coli O157:H7 and Applications in Ground Beef -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 11. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial efficacy of Nisin, Pediocin 34 and Enterocin FH99 against Listeria monocytogenes and cross resistance of its bacteriocin resistant variants to common food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laboratory-Scale Fermentation of Pediocin AcH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pediocin AcH is a well-characterized, Class IIa bacteriocin (B1578144) produced by strains of Pediococcus acidilactici. It exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes, making it a subject of significant interest for applications in food preservation and potentially as a therapeutic agent. Pediocins are synthesized ribosomally as inactive pre-peptides, which then undergo post-translational modification to become active.[1] The production yield of this compound is highly dependent on fermentation conditions, including medium composition, pH, temperature, and incubation time.[2][3] These notes provide detailed protocols for the laboratory-scale production, quantification, and purification of this compound.
Data Summary: Optimal Fermentation Parameters
Optimizing fermentation conditions is a critical step to enhance the yield of this compound. Various studies have identified key parameters that significantly influence production.
| Parameter | P. acidilactici Strain | Medium | Optimal Condition | This compound Yield (AU/mL) | Reference |
| Temperature | CCFM18 | MRS | 35°C | 1454.61 | [2] |
| H | TGE | 30-37°C | High Quantities | [4] | |
| MM33 | - | 45°C | Highest Yield | [2][5] | |
| Initial pH | CCFM18 | MRS | 7.0 | 1454.61 | [2] |
| H | TGE | 6.5 | High Quantities | [4] | |
| UL5 | - | 5.0 | 2048 | [1] | |
| Culture Time | CCFM18 | MRS | 16 h | 1454.61 | [2] |
| H | TGE | 16-18 h | High Quantities | [4] | |
| Carbon Source | KC692718 | Modified MRS | 2% Sucrose | 3200 | [6] |
| Nitrogen Source | KC692718 | Modified MRS | 2% Soyatone | 6400 | [6] |
Experimental Protocols
Protocol 1: Media Preparation
Two common media are used for the cultivation of P. acidilactici for this compound production: MRS and TGE broth. While MRS supports good cell growth, TGE broth has been reported to yield higher levels of this compound.[1][3]
A. de Man, Rogosa and Sharpe (MRS) Broth
-
Composition (per 1 Liter):
-
Peptone: 10 g
-
Yeast Extract: 5 g
-
Glucose: 20 g
-
Dipotassium Hydrogen Phosphate (B84403): 2 g
-
Sodium Acetate: 5 g
-
Triammonium Citrate: 2 g
-
Magnesium Sulfate: 0.02 g
-
Manganese Sulfate: 0.05 g
-
Tween 80 (Polysorbate 80): 1 mL
-
-
Preparation:
-
Dissolve all components in 1 liter of distilled water.
-
Adjust the pH to 6.5 using HCl or NaOH.[7]
-
Autoclave at 121°C for 15 minutes.
-
B. Trypticase Glucose Yeast Extract (TGE) Broth
-
Composition (per 1 Liter):
-
Preparation:
Protocol 2: Inoculum Preparation
-
Aseptically transfer a single colony of P. acidilactici from an MRS agar (B569324) plate to a tube containing 10 mL of sterile MRS or TGE broth.
-
Incubate statically at the optimal growth temperature (typically 37°C) for 12-18 hours, or until the culture reaches the late exponential phase.[2][8]
-
This activated culture will serve as the inoculum for the main fermentation.
Protocol 3: Laboratory-Scale Fermentation
-
Prepare the desired volume of fermentation medium (e.g., 500 mL of TGE broth in a 1 L flask or fermentor vessel).
-
Adjust the initial pH of the medium to the optimal value (e.g., pH 6.5-7.0) using sterile HCl or NaOH.[2][4]
-
Inoculate the fermentation medium with the prepared inoculum at a concentration of 2% (v/v).[2]
-
Incubate the culture statically (without agitation) at the optimal temperature (e.g., 35°C or 37°C) for the optimal duration (e.g., 16-18 hours).[2][4]
-
Pediocin production is typically highest during the stationary phase of growth. Production is negligible if the pH of the medium is maintained at 5.0 or above during fermentation, as the low final pH (around 3.6-3.7) is crucial for production and activity.[1][4]
-
After incubation, harvest the culture broth for pediocin quantification and purification. The entire broth (cell-free supernatant and cells) is often used for initial recovery steps.
Protocol 4: Quantification of this compound Activity (Agar Well Diffusion Assay)
The activity of bacteriocins is quantified in Arbitrary Units (AU/mL) using the agar well diffusion assay. One AU is defined as the reciprocal of the highest serial dilution that produces a distinct zone of inhibition against a sensitive indicator organism.[8]
-
Indicator Strain: Listeria monocytogenes is a common and highly sensitive indicator strain.[8]
-
Preparation of Indicator Lawn:
-
Grow the indicator strain (L. monocytogenes) in an appropriate broth (e.g., Tryptic Soy Broth with 0.6% Yeast Extract - TSBYE) for 8-12 hours at 37°C.[8]
-
Prepare agar plates with a suitable medium (e.g., TSBYE with 1.5% agar).
-
Inoculate a molten soft agar overlay (e.g., TSBYE with 0.75% agar), cooled to 45-50°C, with the indicator culture to a final concentration of approximately 10^6 CFU/mL.
-
Pour the inoculated soft agar over the prepared base plates and allow it to solidify.
-
-
Sample Preparation:
-
Centrifuge the fermented culture broth at 10,000 x g for 20 minutes at 4°C to obtain the cell-free supernatant (CFS).
-
Adjust the pH of the CFS to 6.5 to neutralize the lactic acid and eliminate its inhibitory effect.
-
Perform two-fold serial dilutions of the neutralized CFS using a sterile phosphate buffer (e.g., 10 mM, pH 6.5).[6]
-
-
Assay:
-
Create wells (6-8 mm diameter) in the solidified indicator lawn agar.
-
Add a fixed volume (e.g., 10-100 µL) of each serial dilution into the wells.[6]
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the inhibition zones.
-
-
Calculation:
-
Identify the highest dilution that shows a clear zone of inhibition.
-
Calculate the activity (AU/mL) using the formula: Activity (AU/mL) = (1 / Highest Dilution Factor) x (1000 / Volume added to well in µL) .
-
Protocol 5: Partial Purification by pH-Mediated Adsorption-Desorption
This method leverages the principle that pediocin adsorbs to the producer cell surface at neutral pH and desorbs at an acidic pH.
-
After fermentation, heat the entire culture broth in a 75°C water bath for 15 minutes to inactivate proteolytic enzymes and kill the cells.[8]
-
Cool the broth and adjust the pH to 6.5 with NaOH to maximize the adsorption of pediocin onto the cell surfaces.[8]
-
Centrifuge the culture at 15,000 x g for 15 minutes to pellet the cells with the adsorbed pediocin. Discard the supernatant.
-
Wash the cell pellet with a 5 mM sodium phosphate buffer (pH 6.5) and centrifuge again.[8]
-
Resuspend the washed cell pellet in a solution of 100 mM NaCl at pH 2.0 to facilitate the desorption of pediocin from the cells.[8]
-
Stir the suspension for 1-2 hours at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes. The resulting supernatant contains the semi-purified pediocin.[8]
Protocol 6: High-Purity Purification by Two-Step Chromatography
For applications requiring high purity, a two-step chromatographic procedure involving cation-exchange and reverse-phase chromatography is highly effective.[9][10]
-
Step 1: Cation-Exchange Chromatography
-
Directly apply the entire bacterial culture (or the semi-purified extract from Protocol 5) onto a cation-exchange column (e.g., SP Sepharose Fast Flow). A ratio of 1 mL of cation exchanger per 100 mL of cell culture is recommended.[9][10]
-
The bacterial cells and anionic compounds will pass through the column.
-
Wash the column extensively with a binding buffer (e.g., sodium phosphate buffer, pH 6.5).
-
Elute the bound pediocin (a cationic peptide) using a high salt concentration buffer (e.g., binding buffer + 1 M NaCl).[9][10]
-
-
Step 2: Reverse-Phase Chromatography
-
Apply the salt-eluted fraction from the cation-exchange step to a reverse-phase column (e.g., C8 or C18).
-
Wash the column to remove any remaining salts.
-
Elute the pediocin using a gradient of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) in water, typically containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the eluate at 280 nm; pediocin should elute as a major peak.[9]
-
This two-step process can result in a recovery of over 80% with a final purity greater than 90%.[9]
-
Visualizations: Workflows and Processes
References
- 1. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24579J [pubs.rsc.org]
- 4. Influence of Growth Conditions on the Production of a Bacteriocin, this compound, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Pediocin AcH Expression in Heterologous Hosts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the heterologous expression of Pediocin AcH.
Troubleshooting Guides
This section offers solutions to common problems encountered during the expression of this compound in various heterologous hosts.
Issue 1: Low or No Expression of this compound
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Codon Usage Bias | The codon usage of the pedA gene (encoding this compound) may not be optimal for the expression host. | Codon Optimization: Synthesize a new pedA gene with codons optimized for the specific heterologous host (e.g., E. coli, Lactococcus lactis, Bacillus subtilis, or Pichia pastoris).[1][2][3][4][5][6] Various online tools and commercial services are available for this purpose. The goal is to match the codon frequency of the host's highly expressed genes without altering the amino acid sequence.[3][4][5] |
| Weak or Inappropriate Promoter | The promoter driving the expression of the pedA gene may be weak or not function efficiently in the chosen host. | Promoter Selection and Engineering: Clone the optimized pedA gene downstream of a strong, well-characterized promoter suitable for the host. For L. lactis, strong constitutive promoters like P8, P5, P3, and P2 have shown higher transcriptional activity than the commonly used P45 promoter.[7] For inducible expression in E. coli, the T7 promoter is frequently used.[8] In Lactobacillus plantarum, regulated promoters from bacteriocin (B1578144) production systems, such as the sakacin P promoter (PorfX), can be employed.[9] |
| Inefficient Transcription Termination | The absence of a strong transcription terminator can lead to mRNA instability and low protein yield. | Add a Strong Terminator: Insert a well-characterized transcription terminator sequence downstream of the pedA gene in the expression vector. |
| Plasmid Instability | The expression plasmid may be unstable and lost during cell division, especially if the expressed protein is toxic to the host.[10] | Use a Stable Vector and Fresh Transformants: Employ a high-copy, stable expression vector. Always use freshly transformed cells for expression studies, as plasmid integrity can be compromised in glycerol (B35011) stocks of some host strains.[10] |
Issue 2: this compound is Expressed but Inactive
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Incorrect or Incomplete Post-Translational Modifications (PTMs) | This compound requires the formation of two intramolecular disulfide bonds for its activity.[11] The host's cellular environment may not be conducive to correct disulfide bond formation. | Optimize for Disulfide Bond Formation: For cytoplasmic expression in E. coli, use strains like Origami™ or Rosetta-gami™ that have mutations promoting a more oxidizing cytoplasmic environment. Alternatively, target the protein to the periplasm where disulfide bond formation is more efficient.[12] |
| Misfolding and Aggregation (Inclusion Bodies) | High-level expression can lead to the accumulation of misfolded this compound as insoluble inclusion bodies, particularly in E. coli.[10] | Optimize Expression Conditions: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein synthesis and allow for proper folding.[10][13] Co-expression with molecular chaperones can also aid in proper folding. |
| Absence of Leader Peptide Processing | In its native producer, this compound is synthesized as a preprotein with an N-terminal leader peptide that is cleaved off during secretion.[11] Heterologous hosts may lack the specific proteases to process this leader peptide. | Express the Mature Peptide Directly or Use a Fusion Partner: Synthesize and express the gene encoding only the mature 44-amino acid this compound.[12][14] Alternatively, fuse the mature pediocin sequence to a carrier protein like Maltose-Binding Protein (MBP), which can facilitate its secretion and subsequent cleavage to release the active peptide.[12][15] |
Issue 3: this compound is Expressed and Active Intracellularly but Not Secreted
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Lack of an Efficient Secretion Signal | The native this compound leader peptide may not be recognized by the secretion machinery of the heterologous host. | Secretion Signal Engineering: Fuse a well-characterized secretion signal peptide from the host organism to the N-terminus of the mature this compound. For Bacillus subtilis, the signal peptide of α-amylase has been successfully used.[14] For Lactococcus lactis, the lactococcin A leader sequence has been employed.[16] In Saccharomyces cerevisiae, the mating pheromone α-factor secretion signal (MFα1S) can direct secretion.[17] |
| Inefficient Translocation Across the Membrane | The host's secretion machinery may not be compatible with the transport of this compound. | Co-express Transport Machinery: In some cases, co-expression of the native transport proteins, PapC and PapD, may be necessary for efficient secretion.[11][14] However, successful secretion has also been achieved in their absence in several hosts.[12][14][15] |
| Periplasmic Retention in Gram-Negative Bacteria | In hosts like E. coli, the secreted pediocin may be trapped in the periplasmic space. | Use a "Leaky" Host Strain: Employ E. coli strains with a compromised outer membrane (periplasmic leaky mutants) to facilitate the release of the protein into the culture medium.[12][15] |
Issue 4: Secreted this compound is Degraded
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Proteolytic Degradation by Host Proteases | The secreted this compound is susceptible to degradation by extracellular proteases produced by the host.[18][19] | Use Protease-Deficient Strains: Employ host strains engineered to be deficient in major extracellular proteases. For instance, Bacillus subtilis WB800N is deficient in eight extracellular proteases.[20] Optimize Culture Conditions: this compound production in its native host is often favored at a lower pH (below 5.0), which can also reduce the activity of some proteases.[21][22] However, this pH dependence can vary between strains.[22][23] |
Quantitative Data Summary
The following tables summarize reported this compound expression levels in different heterologous hosts. Direct comparison can be challenging due to variations in experimental conditions, quantification methods, and reporting units.
Table 1: this compound Expression in Escherichia coli
| Expression Strategy | Host Strain | Promoter | Inducer | Yield/Activity | Reference |
| MBP Fusion | Periplasmic leaky E. coli | tac | 1 mM IPTG | Active chimeric protein released into the medium | [12][15] |
| NusA Fusion | E. coli BL21(DE3) | T7 | IPTG | 79.8 mg/L (soluble fraction) | [24] |
| Inclusion Bodies | E. coli BL21(DE3) | T7 | IPTG | 3 mg/L (purified recombinant pediocin) | [18] |
Table 2: this compound Expression in Lactic Acid Bacteria
| Expression Strategy | Host Strain | Promoter | Secretion Signal | Yield/Activity | Reference |
| Fusion to Lactococcin A leader | Lactococcus lactis IL1403 | lcnA | Lactococcin A leader | ~25% activity of the native producer | [16] |
Table 3: this compound Expression in Bacillus subtilis
| Expression Strategy | Host Strain | Promoter | Secretion Signal | Yield/Activity | Reference |
| Fusion to α-amylase signal peptide | Bacillus subtilis WB800N | IPTG-inducible | α-amylase signal peptide | Supernatant inhibited Listeria monocytogenes | [14] |
Table 4: this compound Expression in Yeast
| Expression Strategy | Host Strain | Promoter | Secretion Signal | Yield/Activity | Reference |
| Episomal Plasmid | Saccharomyces cerevisiae Y294 | ADH1 | MFα1S | Low levels in supernatant, activity detected in colony overlays | [17] |
| Integrated Gene | Pichia pastoris X33 | AOX1 | Not specified | Active against various bacteria, including L. monocytogenes | [25] |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of mature this compound.
-
Select the target expression host (e.g., E. coli K12).
-
Use a codon optimization tool (e.g., GeneArt, OptimumGene™, JCat) to generate a DNA sequence encoding this compound with codons adapted for the chosen host.[3]
-
During optimization, consider:
-
Synthesize the optimized gene through a commercial vendor.
-
Clone the synthetic gene into an appropriate expression vector.
Protocol 2: Expression of MBP-Pediocin AcH Fusion in a Periplasmic Leaky E. coli Strain
-
Clone the codon-optimized mature pedA gene in-frame with the malE gene (encoding MBP) in an expression vector under the control of an inducible promoter (e.g., tac promoter).
-
Transform the resulting plasmid into a periplasmic leaky E. coli host strain.[12][15]
-
Culture the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C.
-
Induce protein expression at mid-log phase (OD600 ≈ 0.5) with an appropriate inducer (e.g., 1 mM IPTG).[11]
-
Continue incubation for several hours (e.g., 3-5 hours) to allow for protein expression and secretion into the medium.
-
Harvest the culture supernatant by centrifugation.
-
Confirm the presence and activity of the secreted chimeric protein using SDS-PAGE and an agar (B569324) well diffusion assay against a sensitive indicator strain like Listeria monocytogenes.[11]
Visualizations
Caption: A generalized experimental workflow for the heterologous expression of this compound.
Caption: A logical troubleshooting workflow for overcoming low this compound expression.
Frequently Asked Questions (FAQs)
Q1: Why is my codon-optimized pedA gene still expressing poorly?
A: Even with codon optimization, other factors can limit expression. These include suboptimal promoter strength, mRNA instability, inefficient translation initiation, plasmid instability, or the toxicity of this compound to the host cell.[10][13] It is advisable to systematically investigate these possibilities, starting with verifying mRNA levels via RT-qPCR.
Q2: Do I always need to co-express the PapC and PapD accessory proteins for active this compound production?
A: Not necessarily. While PapC and PapD are required for the processing and secretion of this compound in its native host, several studies have demonstrated the successful production of active pediocin in heterologous hosts without these accessory proteins.[12][14][15] This is often achieved by expressing the mature pediocin peptide directly, sometimes as a fusion to a carrier protein that utilizes the host's own secretion pathways.[12][15] The necessity of PapC and PapD may be host- and strategy-dependent.
Q3: Is it better to express this compound intracellularly or to secrete it?
A: Secretion is generally preferred for several reasons. Firstly, it simplifies downstream purification as the protein is released into the culture medium. Secondly, for Gram-negative hosts like E. coli, secretion to the periplasm provides a more favorable environment for the formation of the essential disulfide bonds.[12] Intracellular expression can lead to the formation of inactive inclusion bodies and requires additional refolding steps.[10][18]
Q4: Can this compound be expressed in a eukaryotic host like yeast?
A: Yes, this compound has been successfully expressed in yeast, including Saccharomyces cerevisiae and Pichia pastoris.[17][25] Yeast expression systems offer advantages such as the ability to perform post-translational modifications and secrete the protein. However, expression levels can be low, and the protein may sometimes remain associated with the yeast cell wall.[17][25]
Q5: My secreted this compound shows low activity. What could be the reason?
A: Low activity of secreted pediocin can be due to several factors. Incomplete or incorrect disulfide bond formation is a primary suspect. Proteolytic degradation in the culture medium is another common issue.[18][26] Additionally, suboptimal culture conditions, such as pH, can affect the stability and activity of the peptide.[21] It is also possible that the pediocin is binding to components of the culture medium or the host cells, reducing its availability.
Q6: What is the role of the N-terminal "YYGNGV" motif in this compound?
A: The N-terminal region of this compound, which contains the highly conserved YYGNGV motif, is crucial for its bactericidal activity. Deletion of this sequence completely inactivates the molecule.[11] This region is thought to be involved in the initial interaction of the bacteriocin with the target cell membrane.
References
- 1. Frontiers | Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production [frontiersin.org]
- 2. absci.com [absci.com]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 5. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 6. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of strong constitutive promoters from Lactococcus lactis subsp. lactis N8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The this compound Precursor Is Biologically Active - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of bacteriocin promoters for gene expression in Lactobacillus plantarum C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 14. Heterologous expression of pediocin/papA in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of Active Chimeric this compound in Escherichia coli in the Absence of Processing and Secretion Genes from the Pediococcus pap Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The development of bactericidal yeast strains by expressing the Pediococcus acidilactici pediocin gene (pedA) in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Influence of Growth Conditions on the Production of a Bacteriocin, this compound, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. Heterologous expression of pediocin PA-1 in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pediocin AcH Stability Against Proteases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of Pediocin AcH against proteolytic degradation.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is rapidly losing activity. How can I determine if protease contamination is the cause?
A1: Proteolytic degradation is a common cause of this compound inactivation. This compound is sensitive to various proteases, including trypsin, chymotrypsin, pepsin, and proteinase K.[1][2][3][4] To diagnose if protease contamination is the issue, you can perform a simple control experiment.
Troubleshooting Experiment:
-
Divide your purified this compound sample into two aliquots.
-
To one aliquot, add a broad-spectrum protease inhibitor cocktail.
-
Incubate both samples under the conditions where you are observing activity loss.
-
Measure the antimicrobial activity of both aliquots over time using a standard assay, such as an agar (B569324) well diffusion assay against a sensitive indicator strain like Listeria monocytogenes.
If the sample with the protease inhibitor retains significantly more activity than the untreated sample, protease contamination is likely the cause of instability.
Q2: What are the primary strategies for improving the proteolytic resistance of this compound?
A2: There are two main approaches to enhance the stability of this compound against proteases:
-
Genetic Modification (Site-Directed Mutagenesis): This involves altering the amino acid sequence of this compound to remove or shield protease cleavage sites or to enhance the molecule's structural stability.
-
Physical Protection (Encapsulation): This method involves enclosing this compound within a protective matrix to create a physical barrier between the peptide and proteases.[5][6]
Q3: Which amino acid residues in this compound are ideal targets for site-directed mutagenesis to improve stability?
A3: While direct studies on mutating protease cleavage sites are limited, enhancing the overall structural stability of this compound can improve its resistance. The C-terminal region is crucial for its bactericidal activity and is a key target for mutagenesis.[7][8][9] Additionally, replacing the single methionine residue (Met31) with alanine, leucine, or isoleucine has been shown to protect the peptide from oxidation, a different degradation pathway that can also lead to loss of activity.[10][11][12] While this is not directly related to protease resistance, a more stable molecule overall may be less susceptible to proteolysis. Creating a third disulfide bond through cysteine substitutions is another strategy that has been explored to enhance thermal stability, which may also confer some protease resistance.[13]
Q4: How does encapsulation protect this compound from proteases?
A4: Encapsulation creates a physical shield around the this compound molecule, preventing proteases from accessing their cleavage sites on the peptide.[6] This is particularly useful for applications where this compound is exposed to a complex environment rich in proteases, such as the gastrointestinal tract.[14][15][16] Nanoencapsulation techniques, such as using liposomes or alginate coated with whey proteins, have been shown to be effective in protecting bacteriocins from enzymatic degradation and improving their stability.[6][17][18][19][20]
Troubleshooting Guides
Issue: this compound is degraded during in-vitro experiments in media containing serum.
-
Cause: Serum contains a high concentration of proteases that can degrade this compound.
-
Solution 1: Use a Protease Inhibitor Cocktail: Supplement your experimental media with a broad-spectrum protease inhibitor cocktail.
-
Solution 2: Heat-Inactivate the Serum: Heat-inactivating the serum before use can denature many of the endogenous proteases. However, be aware that this may also affect other serum components.
-
Solution 3: Use Encapsulated this compound: Employing an encapsulated form of this compound will provide a physical barrier against the serum proteases.
Issue: this compound loses activity during purification.
-
Cause: Endogenous proteases from the expression host may co-purify with this compound.
-
Solution 1: Optimize Purification Protocol: Include steps in your purification protocol specifically designed to remove proteases, such as using affinity chromatography with a protease inhibitor ligand.
-
Solution 2: Use a Protease-Deficient Expression Host: If possible, express this compound in a bacterial strain that is genetically engineered to lack major extracellular proteases.
-
Solution 3: Add Protease Inhibitors During Lysis: Include protease inhibitors in your lysis buffer to prevent degradation from the moment the cells are disrupted.
Quantitative Data
Table 1: Effect of Met31 Substitution on Pediocin PA-1 Activity
| Mutant | Relative Activity (%) vs. Wild-Type |
| Ped[M31A] | ~100% |
| Ped[M31L] | ~100% |
| Ped[M31I] | ~100% |
| Ped[M31D] | ~1% |
(Data summarized from multiple indicator strains as reported in the literature)[10][12]
Table 2: Stability of Free vs. Encapsulated Pediocin
| Formulation | Encapsulation Efficiency | Remaining Activity after Protease Treatment |
| Free Pediocin | N/A | Low |
| Liposome-Encapsulated Pediocin | 89% | 50% |
(Data is indicative and compiled from studies on Pediocin encapsulation)[19][20]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound (papA gene)
This protocol is a generalized procedure based on common molecular biology techniques.
-
Template Plasmid Preparation: Isolate a plasmid containing the this compound structural gene (papA).
-
Primer Design: Design oligonucleotide primers containing the desired mutation. The primers should be complementary to the template plasmid at the site of the mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR cycling parameters should be optimized for the specific primers and polymerase used. A typical program might involve:
-
Template Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves the methylated parental DNA template, such as DpnI. This will enrich for the mutated plasmids.[10][12]
-
Transformation: Transform the DpnI-treated plasmid into a suitable E. coli expression host.
-
Screening and Sequencing: Screen the resulting colonies for the desired mutation by colony PCR and confirm the mutation by DNA sequencing.
-
Expression and Purification: Express the mutant this compound and purify it using established protocols.
Protocol 2: Encapsulation of this compound in Alginate-Whey Protein Capsules
This protocol is a generalized method for microencapsulation.
-
Preparation of this compound Solution: Prepare a concentrated solution of purified this compound in a suitable buffer.
-
Preparation of Alginate Solution: Prepare a sterile solution of sodium alginate (e.g., 2% w/v) in deionized water.
-
Mixing: Mix the this compound solution with the sodium alginate solution.
-
Extrusion: Extrude the this compound-alginate mixture dropwise into a solution of calcium chloride (e.g., 0.1 M). This will cause the formation of calcium alginate beads, encapsulating the this compound.
-
Coating with Whey Protein: Wash the beads and then suspend them in a whey protein solution to coat their surface.
-
Lyophilization: Freeze-dry the coated beads to obtain a stable, powdered form of encapsulated this compound.[18]
Visualizations
Caption: Workflow for enhancing this compound stability against proteases.
Caption: Encapsulation protects this compound from protease degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent Trends and Applications of Nanoencapsulated Bacteriocins against Microbes in Food Quality and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of Antimicrobial Activity of Pediocin PA-1 by Site-directed Mutagenesis in C-terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering Increased Stability in the Antimicrobial Peptide Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gastrointestinal Stability and Cytotoxicity of Bacteriocins From Gram-Positive and Gram-Negative Bacteria: A Comparative in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study of the physicochemical and biological stability of pediocin PA-1 in the upper gastrointestinal tract conditions using a dynamic in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bacteriocins as a new generation of antimicrobials: toxicity aspects and regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiotajournal.com [microbiotajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Encapsulation of Purified Pediocin of Pediococcus pentosaceus into Liposome Based Nanovesicles and its Antilisterial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of culture media for maximal Pediocin AcH production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production of Pediocin AcH from Pediococcus acidilactici.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing this compound production?
A1: While multiple factors are crucial, the pH of the culture medium is one of the most critical. This compound production is significantly higher when the final pH of the fermentation broth drops to between 3.6 and 4.0.[1][2][3] Production is negligible if the pH is maintained at 5.0 or above.[2][4]
Q2: Which culture medium is recommended for optimal this compound production?
A2: TGE (Trypticase Glucose Yeast Extract) broth has been shown to yield higher levels of this compound compared to the more common MRS (de Man, Rogosa, and Sharpe) medium.[1] A typical TGE broth formulation includes Trypticase (or Tryptone), glucose, and yeast extract, often supplemented with Tween 80 and specific cations like Mn²⁺.[1][2]
Q3: What are the optimal temperature and initial pH for this compound production?
A3: The optimal temperature for this compound production by P. acidilactici is generally between 30°C and 37°C.[1][2] The initial pH of the culture medium should be adjusted to approximately 6.5 to 7.0 to support initial cell growth before the fermentative drop in pH.[1][5]
Q4: What are the best carbon and nitrogen sources for maximizing yield?
A4: Glucose is the most effective carbon source for this compound production, followed by sucrose.[1] For nitrogen, sources like Trypticase, Tryptone, and yeast extract are essential. Increasing the concentration of these components from 1% to 2% can increase the yield by about 10%.[1] Some studies have also found soyatone to be an effective nitrogen source.[6]
Q5: Does aeration affect this compound production?
A5: Yes, aeration plays a significant role. While fully aerobic conditions are unfavorable, anaerobic or microaerophilic conditions are generally preferred.[1] Static incubation is often employed to achieve optimal production.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Activity | Incorrect final pH: The pH of the culture did not drop to the optimal range (3.6-4.0). | Ensure the initial glucose concentration is sufficient for fermentation to lower the pH. Monitor the final pH of the culture. |
| Suboptimal Culture Medium: The medium composition is not optimized for pediocin production. | Switch to a TGE-based medium. Optimize the concentrations of carbon and nitrogen sources.[1] | |
| Inappropriate Temperature: The incubation temperature is outside the optimal range (30-37°C). | Calibrate and set the incubator to the optimal temperature for your specific P. acidilactici strain.[1][3] | |
| Aeration Issues: The culture is excessively aerated. | Use static incubation or controlled, low-level aeration in a bioreactor.[1][5] | |
| Inconsistent this compound Yields | Variable Inoculum Size: Inconsistent starting cell density. | Standardize the inoculum preparation and ensure a consistent initial cell concentration (e.g., 1% v/v).[4] |
| Media Component Variability: Inconsistent quality or preparation of media components. | Use high-quality, consistent sources for media components. Prepare media fresh or store it properly to avoid degradation. | |
| Difficulty in Detecting this compound Activity | Insensitive Indicator Strain: The indicator organism used in the bioassay is not sensitive enough to this compound. | Use a highly sensitive indicator strain such as Lactobacillus plantarum NCDO 955 or Listeria monocytogenes.[4][7] |
| Interference from other substances: Components in the crude supernatant may interfere with the assay. | Heat-treat the supernatant to inactivate proteases and centrifuge to remove cells before performing the assay.[4][7] |
Experimental Protocols
TGE Medium Preparation (per 1 Liter)
| Component | Amount |
| Trypticase or Tryptone | 10 g |
| Glucose | 10 g |
| Yeast Extract | 10 g |
| Tween 80 | 2 ml |
| MnCl₂·4H₂O (0.1 M solution) | 3.3 ml (final conc. 0.33 mM) |
| MgSO₄·7H₂O (0.1 M solution) | 2.0 ml (final conc. 0.2 mM) |
| Distilled Water | to 1 L |
Protocol:
-
Dissolve the Trypticase, glucose, and yeast extract in approximately 800 ml of distilled water.
-
Add the Tween 80, MnCl₂, and MgSO₄ solutions.
-
Adjust the pH to 6.5 using 1N HCl or 1N NaOH.
-
Bring the final volume to 1 liter with distilled water.
-
Sterilize by autoclaving at 121°C for 15 minutes.
Batch Fermentation for this compound Production
Protocol:
-
Inoculum Preparation: Inoculate a single colony of Pediococcus acidilactici into 10 ml of TGE broth. Incubate at 37°C for 16-18 hours.
-
Fermentation: Inoculate the production-scale TGE medium with 1% (v/v) of the overnight culture.
-
Incubate at 37°C under static or microaerophilic conditions for 16-24 hours.
-
Monitor the pH of the culture, which should drop to approximately 3.6-4.0 by the end of the fermentation.
-
Harvesting: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
The cell-free supernatant contains the crude this compound. For long-term storage, it can be stored at -20°C.
Agar (B569324) Well Diffusion Assay for this compound Quantification
Protocol:
-
Indicator Lawn Preparation: Prepare an overnight culture of a sensitive indicator strain (e.g., Lactobacillus plantarum NCDO 955) in an appropriate broth (e.g., MRS broth).
-
Inoculate molten, cooled (45-50°C) agar medium (e.g., TGE or MRS agar) with the indicator culture to a final concentration of approximately 10⁶ CFU/ml.
-
Pour the seeded agar into sterile petri dishes and allow it to solidify.
-
Well Preparation: Aseptically create wells (6-8 mm in diameter) in the solidified agar using a sterile cork borer or pipette tip.
-
Sample Application: Add a known volume (e.g., 50-100 µl) of the cell-free supernatant containing this compound into each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.
-
Quantification: Measure the diameter of the zone of inhibition around each well. The activity is typically expressed in Arbitrary Units per milliliter (AU/ml), calculated as the reciprocal of the highest dilution that still produces a clear zone of inhibition.
Signaling Pathway and Experimental Workflow
The production of this compound is regulated by a quorum-sensing mechanism mediated by the ped gene cluster, which typically includes pedA (structural gene), pedB (immunity), pedC (ABC transporter), and pedD (accessory protein for transport and processing).
Caption: this compound production and secretion pathway in P. acidilactici.
Caption: Experimental workflow for optimization of this compound production.
References
- 1. Analysis of the this compound gene cluster from plasmid pSMB74 and its expression in a pediocin-negative Pediococcus acidilactici strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the pediocin gene pedA in strains from human faeces by real-time PCR and characterization of Pediococcus acidilactici UVA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cloning, expression, and nucleotide sequence of genes involved in production of pediocin PA-1, and bacteriocin from Pediococcus acidilactici PAC1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.tghn.org [media.tghn.org]
enhancing Pediocin AcH activity at non-optimal pH conditions
Welcome to the Technical Support Center for Pediocin AcH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound activity, particularly under non-optimal pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity and stability?
A: this compound exhibits remarkable stability across a broad pH range, typically from 2.0 to 9.0, with some studies indicating stability up to pH 10.[1][2] However, the optimal pH for its bactericidal activity, specifically its binding to the target cell surface, is maximal at pH 6.0.[1] For production of this compound by Pediococcus acidilactici, the highest levels of activity are recorded when the initial pH of the growth medium is around 6.5 to 7.0.[1][2][3]
Q2: My this compound shows reduced activity at a lower pH (e.g., pH 4-5). Why is this happening and what can I do?
A: While this compound is stable at low pH, its effectiveness can be influenced by several factors. Reduced activity at acidic pH might be due to suboptimal binding to the target cells. The interaction of cationic pediocin with the cell membrane is pH-dependent.[4][5] To enhance activity at lower pH:
-
Increase Pediocin Concentration: A higher concentration of this compound can help overcome reduced binding efficiency.[1]
-
Combine with Organic Acids: The use of organic acids like lactic acid, acetic acid, or succinic acid can have a synergistic effect, enhancing the antimicrobial activity of this compound against target pathogens, even Gram-negative bacteria in some cases.[6]
-
Consider Encapsulation: Encapsulating this compound can protect it from environmental factors and potentially facilitate a more controlled release at the target site, improving its efficacy.[7][8][9][10][11]
Q3: I am observing low this compound activity in a high pH environment (e.g., pH 8-9). What are the possible reasons and solutions?
A: Although this compound is generally stable up to pH 9, its activity can decline in alkaline conditions.[2] This could be due to conformational changes in the peptide or alterations in the target cell membrane at higher pH. To address this:
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the medium closer to the optimal range for activity (around pH 6.0) is the most direct solution.
-
Encapsulation: As with low pH conditions, encapsulation can provide a protective microenvironment for the pediocin, preserving its activity.[8][9][11] Liposomal encapsulation, in particular, has been shown to improve stability.[8][9][11]
-
Investigate Synergistic Agents: Explore the use of other antimicrobial compounds that are more effective at alkaline pH to create a synergistic combination with this compound.
Q4: How can I improve the overall yield and activity of this compound during production?
A: Optimizing the fermentation conditions is crucial for maximizing this compound production. Key factors include:
-
Initial pH of the Medium: The initial pH of the culture medium significantly impacts bacteriocin (B1578144) production. An initial pH of 6.5 to 7.0 has been shown to be optimal for this compound production by Pediococcus acidilactici.[2][3] Production is notably reduced when the final pH of the medium is maintained at 5.0 or above.[12][13]
-
Culture Medium Composition: The composition of the growth medium, including carbon and nitrogen sources, can be optimized. For instance, sucrose (B13894) has been reported as a suitable carbon source for pediocin production.[14]
-
Immobilization of Producer Cells: Immobilizing the Pediococcus acidilactici cells can lead to a significant increase in the volumetric productivity of Pediocin PA-1.[15]
Troubleshooting Guides
Problem 1: Inconsistent this compound Activity in Assays
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Assay Buffer | Ensure the pH of the buffer used in your activity assay is controlled and within the optimal range for pediocin binding (ideally around pH 6.0).[1] |
| Presence of Inhibitory Salts | Certain anions can inhibit the binding of this compound to target cells. If your medium contains high concentrations of salts, consider dialysis or using a minimal salt buffer for the assay. Increasing the pediocin concentration can also overcome this inhibition.[1] |
| Degradation by Proteases | This compound is sensitive to proteolytic enzymes.[1][2][16] Ensure your pediocin preparation is free from contaminating proteases. If working with crude extracts, consider a purification step. |
| Binding to Producer Cells | Pediocin can adsorb to the surface of the producer cells, reducing the concentration in the supernatant.[17] To maximize recovery, you can wash the producer cells with a low pH buffer (e.g., pH 2.0) to desorb the bound pediocin.[17][18] |
Problem 2: Low Antimicrobial Efficacy in a Food Matrix
| Possible Cause | Troubleshooting Step |
| Binding to Food Components | Pediocin can bind to proteins and fats within the food matrix, reducing its availability to act on target microorganisms.[18] This can lead to an initial drop in activity. |
| Non-Optimal pH of the Food Product | The pH of the food matrix may not be optimal for pediocin activity. |
| Presence of Proteolytic Enzymes in the Food | Some foods naturally contain proteases that can degrade pediocin over time. |
| Solution Strategies | |
| Encapsulation: Encapsulating pediocin in liposomes or other nanocarriers can protect it from interaction with food components and enzymatic degradation, allowing for a more controlled release.[8][9][11] | |
| Synergistic Hurdles: Combine this compound with other antimicrobial hurdles such as organic acids, modified atmosphere packaging, or high hydrostatic pressure to enhance overall microbial control.[18] The combination of pediocin with diacetate has shown synergistic effects against Listeria monocytogenes.[5] | |
| Use of Pediocin-Producing Starter Cultures: In fermented products, using a pediocin-producing starter culture can ensure continuous production of the bacteriocin in situ, helping to overcome inactivation and binding issues.[5] |
Data Presentation
Table 1: pH Stability of this compound
| pH Range | Reported Stability | Reference(s) |
| 2.0 - 8.0 | Stable | [9][11] |
| 2.0 - 9.0 | Stable | [1][2] |
| 2.0 - 10.0 | Stable | [1] |
| > 10.0 | Activity may be partially or completely lost | [2] |
Table 2: Influence of Initial Culture pH on Pediocin Production
| Organism | Initial pH | Relative Pediocin Production | Reference(s) |
| Pediococcus acidilactici H | 6.5 | Optimal | [1][3] |
| Pediococcus acidilactici CCFM18 | 7.0 | Maximum Activity (536.36 AU/mL) | [2] |
| Pediococcus acidilactici H | Maintained at ≥ 5.0 | Negligible | [12][13] |
| Pediococcus acidilactici UL5 | 5.0 | Increased production (2048 AU/mL from 128 AU/mL at pH 7.0) in continuous culture | [3] |
Experimental Protocols
Protocol 1: Assay for this compound Activity (Agar Well Diffusion Method)
-
Prepare Indicator Lawn: Grow the indicator strain (e.g., Listeria monocytogenes) in an appropriate broth medium to the early logarithmic phase.
-
Inoculate molten agar (B569324) (e.g., Tryptic Soy Agar with 0.75% agar) with the indicator culture to a final concentration of approximately 10^6 CFU/mL.
-
Pour the inoculated agar into sterile petri dishes to create a uniform lawn. Allow the agar to solidify.
-
Prepare Pediocin Samples: Prepare serial twofold dilutions of the this compound solution (cell-free supernatant or purified preparation) in a suitable sterile buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.5).[14]
-
Perform Assay: Create wells in the solidified agar using a sterile cork borer.
-
Add a fixed volume (e.g., 10 µL) of each pediocin dilution to the wells.[14]
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).
-
Determine Activity: Measure the diameter of the inhibition zones around the wells. The activity is expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that produces a clear zone of inhibition.[18]
Protocol 2: Encapsulation of this compound in Alginate-Whey Protein Microcapsules
This protocol is based on methodologies described for encapsulating probiotic bacteria that produce pediocin.[7][10]
-
Prepare Pediocin Solution: Dissolve the purified or semi-purified this compound in a sterile saline solution (0.9% NaCl).
-
Prepare Alginate Solution: Prepare a sterile 2% (w/v) sodium alginate solution in deionized water.
-
Form Emulsion: Mix the pediocin solution with the alginate solution. Add a food-grade oil (e.g., soybean oil) containing an emulsifier (e.g., Tween 80) and homogenize to form a water-in-oil emulsion.
-
Create Microcapsules: Add the emulsion dropwise into a sterile calcium chloride solution (e.g., 0.1 M) with constant stirring. The alginate will crosslink to form microcapsules.
-
Wash and Collect Microcapsules: Collect the microcapsules by centrifugation or filtration and wash them with sterile saline solution to remove excess calcium chloride and oil.
-
Coat with Whey Protein: Resuspend the alginate microcapsules in a sterile whey protein isolate solution (e.g., 10% w/v).
-
Lyophilize: Freeze-dry the whey protein-coated microcapsules to obtain a stable powder.
Visualizations
Caption: Workflow for this compound Activity Assay.
Caption: Troubleshooting Low this compound Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. microbiotajournal.com [microbiotajournal.com]
- 11. Encapsulation of Purified Pediocin of Pediococcus pentosaceus into Liposome Based Nanovesicles and its Antilisterial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of Growth Conditions on the Production of a Bacteriocin, this compound, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [dr.lib.iastate.edu]
methods to prevent the degradation of Pediocin AcH during storage
Welcome to the technical support center for Pediocin AcH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your this compound preparations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is losing activity during storage. What are the most likely causes?
A1: The loss of this compound activity during storage is primarily attributed to two main factors: proteolytic degradation and oxidation.[1][2][3] this compound is a peptide and is therefore susceptible to cleavage by proteolytic enzymes.[1][3][4] Additionally, the methionine residue at position 31 (Met31) is prone to oxidation, which can lead to a significant reduction in bactericidal activity.[2] Environmental factors such as temperature and pH also play a crucial role in its stability.[4][5]
Q2: What is the optimal temperature for the long-term storage of this compound?
A2: For long-term preservation of its antimicrobial activity, this compound should be stored at freezing temperatures, ideally at -20°C or -80°C.[2][5][6] Studies have shown that freezing protects the bacteriocin (B1578144) from oxidation and degradation.[2] While refrigeration at 4°C is suitable for short-term storage, a gradual decrease in activity may be observed over weeks to months.[2][5] Storage at room temperature leads to a more rapid loss of activity.[2]
Q3: How does pH affect the stability of this compound during storage?
A3: this compound is remarkably stable over a wide pH range, typically from 2.0 to 9.0.[1][4] However, its activity can be completely lost at pH values of 10.0 and above.[4] For optimal stability and binding to surfaces (like producer cells for purification), a pH of around 6.0 to 6.5 is often recommended.[1] It is advisable to store purified or semi-purified this compound solutions in a buffer system that maintains a pH within its stable range.
Q4: I suspect my this compound preparation is being degraded by proteases. How can I prevent this?
A4: To prevent proteolytic degradation, ensure that your this compound preparation is free from contaminating proteases. This can be achieved through rigorous purification protocols. If you are using a crude or semi-purified preparation, consider adding protease inhibitors, although their compatibility with your downstream applications must be verified. Storing the preparation at freezing temperatures (-20°C or below) will also significantly slow down enzymatic activity.[2][5]
Q5: Is lyophilization a good method for storing this compound long-term?
A5: Yes, lyophilization (freeze-drying) is an excellent and highly recommended method for the long-term storage of this compound.[7] This process removes water from the preparation, which significantly reduces the rates of both chemical degradation (like oxidation) and enzymatic degradation, thereby enhancing stability.[7] Lyophilized this compound can be stored for extended periods, even at temperatures above freezing, though cold storage is still recommended for maximum shelf-life.
Q6: Can I use any additives to improve the stability of my this compound solution?
A6: Yes, certain additives can enhance stability. For liquid formulations, the inclusion of cryoprotectants (e.g., glycerol) before freezing can prevent damage from ice crystal formation. For bacteriophages, stabilizers composed of sugars and salts have been shown to improve long-term stability at room temperature, and similar principles may apply to bacteriocins.[8][9] However, the compatibility and potential impact of any additive on the final application of this compound must be thoroughly evaluated.
Q7: I've heard about encapsulation. Can this method improve this compound stability?
A7: Encapsulation is a highly effective strategy to protect this compound from degradation and control its release.[10] Encapsulating this compound in liposomes, nanovesicles, or polymers like alginate can shield it from proteolytic enzymes and adverse environmental conditions.[10][11][12][13] This is particularly useful for applications in complex environments like food matrices or for targeted delivery in pharmaceutical applications.
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various storage conditions.
Table 1: Effect of Temperature on Pediocin PA-1/AcH Activity Over Time
| Storage Temperature | Duration | Activity Loss | Reference |
| Room Temperature | 15 days | Follows first-order kinetics; half-life of 15 days in 100% propanol (B110389) with 0.1% TFA | [2] |
| 4°C or Room Temp | 55 days | 20-30% oxidation | [2] |
| 7°C | 15 days | Persistent activity in sterile ground meat | [6] |
| -20°C | 55 days | No detectable oxidation | [2] |
| -25°C | > 3 months | Persistent activity in frozen sterile ground meat | [6] |
| 4°C, -20°C, -80°C | 3 and 6 months | >80% reduction in activity | [5] |
Table 2: Effect of pH on this compound Activity
| pH Range | Activity Retention | Reference |
| 2.0 - 9.0 | Stable | [1][4] |
| > 9.0 | Partial to total loss of activity | [4] |
Experimental Protocols
Protocol 1: Agar (B569324) Well Diffusion Assay for this compound Activity
This method is used to determine the antimicrobial activity of this compound preparations.
Materials:
-
Sensitive indicator strain (e.g., Listeria monocytogenes, Enterococcus faecalis)
-
Appropriate growth medium for the indicator strain (e.g., Tryptic Soy Broth with 0.6% Yeast Extract - TSBYE)
-
Agar plates (e.g., Tryptic Soy Agar - TSA)
-
This compound sample (crude supernatant or purified)
-
Sterile pipette tips and micropipettes
-
Sterile well borer (6 mm diameter)
-
Incubator
Methodology:
-
Prepare an overnight culture of the indicator strain in its appropriate broth medium.
-
Prepare a lawn of the indicator cells by inoculating a molten soft agar (0.75% agar) with the overnight culture and pouring it over a pre-poured solid agar plate. Allow the overlay to solidify.
-
Using a sterile borer, create wells of 6 mm diameter in the agar.
-
Add a known volume (e.g., 50-100 µL) of the this compound sample into each well.
-
Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. The activity is often expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[6][14]
Protocol 2: Microtiter Plate Assay for Determining Minimum Inhibitory Concentration (MIC)
This method provides a more quantitative measure of bacteriocin activity.
Materials:
-
Sensitive indicator strain
-
Appropriate broth medium
-
This compound sample
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Prepare a serial two-fold dilution of the this compound sample in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculate each well with the indicator strain to a final optical density (e.g., OD600 of 0.01).
-
Include a positive control (indicator strain without this compound) and a negative control (broth only).
-
Incubate the microtiter plate overnight (12-16 hours) at the optimal growth temperature for the indicator strain.
-
Measure the growth of the indicator strain by reading the absorbance at 610 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits the growth of the indicator strain by a certain percentage (e.g., 50%).[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Increased Stability in the Antimicrobial Peptide Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Development of Stabilizing Solution for Long-Term Storage of Bacteriophages at Room Temperature and Application to Control Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Trends and Applications of Nanoencapsulated Bacteriocins against Microbes in Food Quality and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiotajournal.com [microbiotajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. ENCAPSULATION OF A PEDIOCIN PA-1 PRODUCER PEDIOCOCCUS ACIDILACTICI AND ITS IMPACT ON ENHANCED SURVIVAL AND GUT MICROBIOTA MODULATION | AVESİS [avesis.ankara.edu.tr]
- 14. Characterization and profiling of bacteriocin-like substances produced by lactic acid bacteria from cheese samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pediocin AcH Production using Response Surface Methodology (RSM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the production of Pediocin AcH.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound production?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[1][2] It is particularly valuable for this compound production as it allows for the evaluation of multiple parameters (e.g., pH, temperature, media components) and their interactions simultaneously, which is more efficient than traditional one-factor-at-a-time experiments.[1] RSM helps in identifying the optimal conditions to maximize bacteriocin (B1578144) yield.[3][4][5]
Q2: What are the critical parameters influencing this compound production that I should consider for my RSM design?
A2: The most influential factors for this compound production include nutritional parameters, temperature, and pH.[6] Key media components to consider are carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., peptone, yeast extract, beef extract), and the initial pH of the culture medium.[4][5][7] Incubation time is another critical factor that significantly affects bacteriocin production.[3]
Q3: How do I select the appropriate ranges for the variables (factors) in my RSM experiment?
A3: The selection of variable ranges should be based on preliminary single-factor experiments or a review of existing literature. For instance, the optimal temperature for this compound production by Pediococcus acidilactici is often reported to be between 30°C and 37°C.[6][8] The initial pH for optimal production is typically in the range of 6.0 to 7.0.[3][4][5] It is crucial to choose ranges that encompass the likely optimum while avoiding conditions that completely inhibit bacterial growth.
Q4: Which RSM design should I use for optimizing this compound production?
A4: The most commonly used RSM designs for optimizing bacteriocin production are the Central Composite Design (CCD) and the Box-Behnken design.[3][5] The CCD is a popular choice and was used to optimize the production of bacteriocin from Pediococcus pentosaceus KC692718.[1] The choice of design depends on the number of factors being investigated and the desired resolution of the study.
Troubleshooting Guide
Problem 1: Low this compound Yield Despite RSM Optimization
-
Possible Cause 1: Inappropriate variable ranges.
-
Troubleshooting: Re-evaluate the ranges of your factors (pH, temperature, media components). The optimal conditions might lie outside the ranges you selected. Conduct preliminary single-factor experiments to determine more accurate ranges before proceeding with a new RSM design.
-
-
Possible Cause 2: Nutrient limitation in the optimized medium.
-
Troubleshooting: The statistical model may predict high levels of certain components and low levels of others, leading to an imbalance. Ensure that the optimized medium is not deficient in essential nutrients required for bacterial growth and bacteriocin synthesis. Sometimes, increasing the concentration of a key nitrogen or carbon source can enhance production.[7]
-
-
Possible Cause 3: Final pH of the culture is too high.
-
Troubleshooting: this compound production is often negligible when the final pH of the medium is maintained at 5.0 or above.[8][9] Monitor the pH throughout the fermentation. If the final pH is too high, consider using a buffer or adjusting the initial carbon source concentration to allow for sufficient acid production.
-
-
Possible Cause 4: Proteolytic degradation of this compound.
-
Troubleshooting: Although Pediococcus species do not typically produce extracellular proteases, intracellular proteases may be released during cell lysis.[6] Ensure that the harvesting time is optimized to collect the bacteriocin before significant cell death and lysis occur.
-
Problem 2: Inconsistent or Irreproducible Results in RSM Experiments
-
Possible Cause 1: Inconsistent inoculum preparation.
-
Troubleshooting: The age and size of the inoculum can significantly impact fermentation kinetics. Standardize your inoculum preparation protocol, ensuring you use a fresh culture at a specific growth phase and a consistent cell density for each experimental run.
-
-
Possible Cause 2: Variability in media preparation.
-
Troubleshooting: Small variations in media composition can lead to different outcomes. Prepare a large batch of the basal medium to be used for all experimental runs to minimize this variability. Ensure thorough mixing of all components.
-
-
Possible Cause 3: Inaccurate measurement of bacteriocin activity.
-
Troubleshooting: The agar (B569324) well diffusion assay, a common method for quantifying bacteriocin activity, can be prone to variability.[1] Standardize the indicator strain preparation, the volume of supernatant added to the wells, and the incubation conditions. Consider using a purified pediocin standard to create a calibration curve for more accurate quantification.
-
Data Presentation: Optimized Parameters for Pediocin Production
The following tables summarize the optimal conditions for Pediocin production from various studies that utilized RSM.
Table 1: Optimized Parameters for Pediocin Production by Pediococcus acidilactici
| Strain | Parameter | Optimized Value | Reference |
| P. acidilactici CCFM18 | Temperature | 35°C | [3] |
| Initial pH | 7.0 | [3] | |
| Culture Time | 16 h | [3] | |
| P. acidilactici BA28 | Peptone | 5% (w/v) | [4][5] |
| Beef Extract | 5% (w/v) | [4][5] | |
| Initial pH | 6.0 | [4][5] | |
| P. acidilactici MPK1 | Temperature | 35°C | [10] |
| pH | 7.0 | [10] | |
| Incubation Time | 39.57 h | [10] |
Table 2: Optimized Parameters for Pediocin Production by Pediococcus pentosaceus
| Strain | Parameter | Optimized Value | Reference |
| P. pentosaceus KC692718 | Sucrose (B13894) | 2.4% | [1] |
| Soyatone | 1.03% | [1] | |
| pH | 5.5 | [1] | |
| Temperature | 34.5°C | [1] | |
| P. pentosaceus Sanna 14 | pH | 7.0 | [11][12] |
| Agitation | 200 rpm | [11][12] | |
| Sucrose | 40 g/L | [11][12] | |
| Peptone | 20 g/L | [11][12] |
Experimental Protocols
Detailed Methodology for RSM Optimization of this compound Production
-
Microorganism and Inoculum Preparation:
-
Activate a stock culture of Pediococcus acidilactici by subculturing twice in a suitable broth (e.g., MRS broth).
-
Incubate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.
-
Prepare the inoculum by transferring a loopful of the activated culture into fresh broth and incubating until it reaches the mid-logarithmic phase of growth. The cell concentration should be adjusted to a standard optical density (e.g., OD600 of 1.0).
-
-
Experimental Design using RSM:
-
Select the key independent variables (e.g., temperature, initial pH, sucrose concentration, and peptone concentration) and their respective ranges based on preliminary studies.
-
Choose an appropriate RSM design, such as a Central Composite Design (CCD). A CCD with four factors will typically involve a set of factorial points, axial points, and center points.[1]
-
Use statistical software (e.g., Design-Expert®) to generate the experimental runs with different combinations of the selected variables.
-
-
Fermentation:
-
For each experimental run, prepare the fermentation medium according to the conditions specified by the RSM design.
-
Inoculate the medium with the prepared inoculum at a standardized concentration (e.g., 1% v/v).
-
Incubate the cultures under the specified temperature and agitation conditions for a fixed period (e.g., 24 hours).
-
-
Determination of this compound Activity:
-
After incubation, harvest the culture broth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to obtain the cell-free supernatant.
-
Determine the bacteriocin activity in the supernatant using the agar well diffusion method.[1]
-
Prepare an agar plate seeded with a sensitive indicator organism (e.g., Listeria monocytogenes).
-
Create wells in the agar and add a specific volume of the cell-free supernatant to each well.
-
Incubate the plates and measure the diameter of the inhibition zones.
-
The activity is typically expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.
-
-
-
Statistical Analysis and Model Validation:
-
Enter the measured responses (this compound activity) into the statistical software.
-
Perform an analysis of variance (ANOVA) to determine the significance of the model and the individual factors.
-
Generate response surface plots to visualize the relationship between the variables and the response.
-
Determine the optimal conditions for this compound production based on the model.
-
Validate the model by conducting an experiment under the predicted optimal conditions and comparing the experimental result with the predicted value.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound production using RSM.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. mdpi.com [mdpi.com]
- 4. OPTIMIZATION OF BACTERIOCIN PRODUCTION IN PEDIOCOCCUS ACIDILACTICI BA28 USING RESPONSE SURFACE METHODOLOGY | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24579J [pubs.rsc.org]
- 8. Influence of Growth Conditions on the Production of a Bacteriocin, this compound, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Optimization of bacteriocin production by Pediococcus acidilactici MPKI using response surface methodology | Semantic Scholar [semanticscholar.org]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
addressing the challenges of Pediocin AcH delivery in complex food systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Pediocin AcH delivery in complex food systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during the application of this compound in food matrices.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound activity after addition to food. | Binding to food components: this compound can bind to proteins and fats in the food matrix, reducing its availability and antimicrobial activity.[1][2][3] Degradation by proteolytic enzymes: Enzymes naturally present in food can degrade the pediocin peptide.[1][2][4] | Encapsulation: Encapsulate this compound in liposomes or nanoparticles to protect it from interaction with food components and enzymatic degradation.[2][5][6] Use of Pediocin-Producing Bacteria: Introduce pediocin-producing bacteria directly into the food matrix to ensure continuous production of the antimicrobial peptide.[2] Hurdle Technology: Combine this compound with other preservation methods like high hydrostatic pressure or irradiation to enhance its efficacy.[1][7] |
| Inconsistent or lower than expected antimicrobial efficacy. | Uneven distribution: this compound may not be uniformly distributed throughout the food matrix, leading to localized areas of low activity.[8] Influence of food composition: The pH, water activity, and presence of specific ions in the food can affect pediocin's stability and activity.[7][9] | Optimize Mixing and Application: Ensure thorough mixing of the pediocin preparation into the food product. For solid foods, consider surface application or incorporation into a coating. Characterize Food Matrix: Analyze the pH and composition of the food system to anticipate potential interactions and adjust the pediocin dosage or delivery method accordingly. For example, less nisin (a similar bacteriocin) was adsorbed to muscle proteins at low pH.[3] |
| Difficulty in detecting and quantifying this compound activity in the food matrix. | Binding to food matrix: The bacteriocin (B1578144) can be tightly bound to food components, making it difficult to extract for activity assays.[1][10] Interference from food components: Components in the food extract can interfere with the antimicrobial activity assay. | Modified Extraction Protocols: Use detergents like sodium dodecyl sulfate (B86663) (SDS) to help release bound pediocin from food proteins.[10] Use of Indicator Organisms: Employ a sensitive indicator organism, such as Listeria monocytogenes, in an agar (B569324) well diffusion assay or a critical dilution assay to quantify activity. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges of using this compound directly in food products?
A1: The primary challenges include its susceptibility to degradation by native proteolytic enzymes found in food, its tendency to bind to food components such as proteins and fats which reduces its bioavailability, and its potential for uneven distribution within the food matrix.[1][2][3][4][8] These factors can lead to a significant loss of antimicrobial activity.
Q2: How does encapsulation improve the delivery of this compound?
A2: Encapsulation, for instance within liposomes or nanoparticles, creates a protective barrier around the pediocin molecule.[5] This barrier shields it from proteolytic enzymes and prevents it from binding to food components, thereby enhancing its stability and ensuring a more controlled release and sustained antimicrobial activity.[2][5][6]
Q3: Can this compound be used in combination with other food preservation techniques?
A3: Yes, this compound is often more effective when used as part of a "hurdle technology" approach.[1][7] Combining it with other methods like high hydrostatic pressure, irradiation, or the use of natural antimicrobial compounds can have synergistic effects, leading to more robust microbial control.[1][7][9]
Q4: What is the mechanism of action of this compound against target bacteria?
A4: this compound primarily targets the cell membrane of susceptible Gram-positive bacteria.[4] It adsorbs to the cell surface, inserts into the cytoplasmic membrane, and forms pores.[2][4] This leads to the dissipation of the proton motive force, leakage of intracellular components, and ultimately, cell death.[2][11]
Q5: How can I prepare a semi-purified this compound stock for my experiments?
A5: A common method involves growing a pediocin-producing strain like Pediococcus acidilactici in a suitable broth (e.g., TGE or MRS broth). The bacteriocin can then be harvested from the culture supernatant. A typical procedure involves heat treatment to inactivate proteolytic enzymes, pH adjustment to desorb the pediocin from the producer cells, and centrifugation to separate the pediocin-rich supernatant.[1]
Experimental Protocols
Protocol 1: Preparation of Semi-Purified this compound
Objective: To obtain a semi-purified, cell-free this compound solution from a culture of Pediococcus acidilactici.
Methodology:
-
Culture Growth: Inoculate Pediococcus acidilactici in TGE or MRS broth and incubate at 37°C for 16-18 hours.[1]
-
Cell Inactivation and Pediocin Desorption:
-
Heat the culture in a 75°C water bath for 15 minutes to kill the cells and inactivate proteolytic enzymes.[1]
-
Adjust the pH of the culture to 6.5 with 0.2 M sodium hydroxide (B78521) to maximize the adsorption of pediocin onto the cell surfaces.[1]
-
Centrifuge the culture at 15,000 x g for 12 minutes.[1]
-
Wash the cell pellet with 5 mM sodium phosphate (B84403) (pH 6.5) and centrifuge again.[1]
-
Resuspend the cells in 100 mM NaCl at pH 2 to facilitate the desorption of the bacteriocin from the cells.[1]
-
-
Collection of Pediocin: Centrifuge the suspension again and collect the supernatant, which contains the semi-purified pediocin.[1]
Protocol 2: Agar Well Diffusion Assay for this compound Activity
Objective: To determine the antimicrobial activity of a this compound preparation against a sensitive indicator strain.
Methodology:
-
Indicator Strain Preparation: Grow an 18-hour culture of an indicator organism like Listeria monocytogenes Scott A in Tryptic Soy Broth supplemented with 0.6% yeast extract (TSBYE) at 37°C for 8 hours.[1]
-
Agar Plate Preparation:
-
Prepare a bottom layer of TSBYE with 1.5% agar in a petri dish.
-
Prepare a top layer of TSBYE with 0.75% agar and inoculate it with the indicator culture to a final concentration of approximately 10^6 CFU/ml. Pour this over the bottom layer.[1]
-
-
Assay:
-
Once the top agar has solidified, create wells of a defined diameter (e.g., 5 mm).
-
Perform two-fold serial dilutions of the pediocin sample.
-
Add a fixed volume (e.g., 5 µl) of each dilution to the wells.[1]
-
-
Incubation and Measurement: Incubate the plates at 37°C overnight. Measure the diameter of the inhibition zones around the wells. The activity is typically expressed in Arbitrary Units (AU/ml), which is the reciprocal of the highest dilution showing a clear zone of inhibition.
Visualizations
Caption: Challenges and strategies for this compound delivery in food.
Caption: Mechanism of action of this compound on a target bacterial cell.
Caption: Workflow for this compound preparation and activity assay.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 5. Recent Trends and Applications of Nanoencapsulated Bacteriocins against Microbes in Food Quality and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aminer.cn [aminer.cn]
- 7. Bacteriocin-based strategies for food biopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for the use of bacteriocins in Gram-negative bacteria: relevance in food microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete Inhibition of Low Levels of Listeria monocytogenes on Refrigerated Chicken Meat with this compound Bound to Heat-Killed Pediococcus acidilactici Cells ‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Protein Engineering of Pediocin AcH for Enhanced Thermal Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data related to the protein engineering of Pediocin AcH for enhanced thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its thermal stability important?
A1: this compound (also known as Pediocin PA-1) is a class IIa bacteriocin, an antimicrobial peptide produced by certain strains of Pediococcus acidilactici.[1] It exhibits strong activity against many Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. While naturally heat-stable, enhancing its thermal stability further would broaden its applications in food preservation processes that involve high temperatures and in pharmaceutical formulations requiring a long shelf-life.[2][3]
Q2: What are the key structural features of this compound related to its stability?
A2: this compound is a 44-amino-acid peptide. Its structure includes two crucial disulfide bonds (Cys9-Cys14 and Cys24-Cys44) that are vital for its antimicrobial activity and contribute to its stability.[2] The N-terminal region contains a conserved "pediocin box" (YGNGV), while the C-terminal region is more variable and is involved in its membrane-permeabilizing mode of action.[2]
Q3: What are the primary strategies for enhancing the thermal stability of this compound?
A3: The main strategies involve rational protein design to introduce stabilizing elements. One approach is the introduction of additional cysteine residues to create a third disulfide bond, which can increase the rigidity of the peptide structure.[2][4][5][6][7] Another strategy is the substitution of oxidation-prone residues, such as methionine (Met31), with more stable amino acids like leucine, which prevents loss of activity during storage and under oxidative stress.[8][9][10]
Q4: What is a realistic expectation for thermal stability enhancement in this compound?
A4: While this compound is already quite thermostable, withstanding temperatures up to 80°C and beyond, engineering efforts aim to further improve its resilience.[2] In silico studies suggest that certain mutations can maintain structural integrity at temperatures as high as 121°C.[2] For instance, the Mut 4 (Thr35→Cys35, Gly37→Cys37) variant showed high stability in molecular dynamics simulations at elevated temperatures.[4] It is important to note that experimental validation is crucial to confirm these computational findings.
Q5: How is the thermal stability of this compound and its mutants measured?
A5: Thermal stability can be assessed using several methods. A common approach is a thermal inactivation assay, where the protein is incubated at various high temperatures for a set period, and the remaining antimicrobial activity is measured. More sophisticated biophysical techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. Molecular dynamics simulations are also used to predict the structural stability of mutants at different temperatures.[2]
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Low yield of mutant this compound after expression and purification. | 1. The mutation may have affected protein folding and stability, leading to degradation. 2. Codon usage of the mutated gene may not be optimal for the E. coli expression host. 3. The fusion tag (if used) is not being cleaved efficiently. 4. The protein is forming inclusion bodies. | 1. Express the protein at a lower temperature (e.g., 16-20°C) to slow down expression and promote proper folding. 2. Optimize the codon sequence of the mutated gene for E. coli. 3. Ensure optimal conditions for the protease used for tag cleavage (e.g., temperature, buffer). 4. Test different solubilization and refolding buffers. Expressing with a solubility-enhancing fusion partner like NusA can also help. |
| Site-directed mutagenesis repeatedly fails. | 1. Primer design is suboptimal (e.g., incorrect Tm, self-dimerization). 2. Purity of the template DNA is low. 3. PCR conditions are not optimized. | 1. Ensure primers are 25-45 bases long with a calculated Tm of ≥78°C. The mutation should be in the center with 10-15 bases of correct sequence on either side. 2. Use a high-purity plasmid miniprep as the template. 3. Try a gradient PCR to find the optimal annealing temperature. Ensure a sufficient extension time for the entire plasmid. |
| Inconsistent results in thermal stability assays. | 1. Protein concentration is not consistent across samples. 2. Incomplete removal of impurities that could affect stability. 3. For activity-based assays, the indicator strain's growth phase is variable. | 1. Accurately determine the concentration of the purified protein (e.g., using a BCA assay) and normalize it before the assay. 2. Ensure high purity of the protein samples by using appropriate chromatography steps. 3. Always use an indicator strain from a fresh overnight culture in the same growth phase for consistent results. |
| Engineered mutant shows lower thermal stability than wild-type. | 1. The introduced mutation has disrupted a key stabilizing interaction in the native structure. 2. The new disulfide bond in a cysteine mutant is not forming correctly or is introducing strain. | 1. Re-evaluate the mutation site using protein modeling software to predict its impact on the structure. 2. Confirm disulfide bond formation using mass spectrometry. Consider alternative positions for the cysteine substitutions that are sterically favorable. |
Quantitative Data Presentation
The following table summarizes in silico thermal stability data for wild-type Pediocin PA-1 and engineered mutants based on molecular dynamics (MD) simulations. The Root Mean Square Deviation (RMSD) is a measure of the average deviation of the protein's backbone atoms from a reference structure over time; lower RMSD values indicate greater stability.
| Peptide Variant | Mutation(s) | RMSD (nm) at 100°C (373 K) | RMSD (nm) at 121°C (394 K) | Structural Integrity Notes from MD Simulations |
| Pediocin PA-1 (Wild-Type) | None | ~0.2 - 1.25 | Not Stable | Loses its second disulfide bond (Cys24-Cys44) at 100°C.[2] |
| Mut 1 | Ser13→Cys, Gln39→Cys | Stabilizes around 0.8 - 1.0 | Not Stable | Loses its helical structure and one disulfide bond at high temperatures.[2][3] |
| Mut 4 | Thr35→Cys, Gly37→Cys | Stable | Stable | Retained its helical structure and exhibited thermal stability similar to the wild-type at lower temperatures but was more stable at higher temperatures.[2][3][4] |
| Mut 5 | Not specified in detail | Not Stable | Not Stable | Loses its second disulfide bond at 121°C.[2] |
Note: This data is based on in silico molecular dynamics simulations and awaits further experimental validation.[2][3][4]
Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol is for introducing point mutations into the papA gene (encoding this compound) cloned in an E. coli expression vector.
Materials:
-
High-purity plasmid DNA containing the wild-type papA gene.
-
Custom mutagenic primers (forward and reverse).
-
High-fidelity DNA polymerase (e.g., Pfu polymerase).
-
dNTP mix.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Procedure:
-
Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.
-
PCR Amplification:
-
Set up the PCR reaction with 5-50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity polymerase in the appropriate buffer.
-
Perform PCR with an initial denaturation at 95°C, followed by 16-18 cycles of denaturation (95°C), annealing (e.g., 55°C, may require optimization), and extension (68°C, 1-2 minutes/kb of plasmid length).
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for at least 1 hour (or overnight) to digest the parental methylated template DNA.
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Screening: Plate the transformed cells on selective agar (B569324) plates. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Verification: Verify the presence of the desired mutation by DNA sequencing.
Expression and Purification of Mutant this compound
This protocol describes the expression of this compound as a fusion protein in E. coli and its subsequent purification.
Materials:
-
E. coli expression host (e.g., BL21(DE3)) transformed with the mutant this compound expression plasmid.
-
LB broth with appropriate antibiotics.
-
IPTG for induction.
-
Lysis buffer (e.g., 20 mM sodium phosphate (B84403), 0.5 M NaCl, pH 7.4).
-
Cation-exchange chromatography column.
-
Reverse-phase HPLC column.
Procedure:
-
Expression:
-
Inoculate a starter culture of the expression strain and grow overnight.
-
Dilute the overnight culture into a larger volume of LB broth and grow at 37°C to an OD600 of 0.5-0.6.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM).
-
Continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 20°C).
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant directly to a cation-exchange column.
-
Wash the column with a low-salt buffer and elute the bound this compound with a high-salt buffer (e.g., 1 M NaCl).
-
Further purify the eluted fraction using reverse-phase HPLC.
-
Verify the purity and identity of the protein by SDS-PAGE and mass spectrometry.
-
Thermal Stability Assay (Activity-Based)
This protocol assesses the thermal stability of this compound mutants by measuring their remaining antimicrobial activity after heat treatment.
Materials:
-
Purified wild-type and mutant this compound of known concentration.
-
An appropriate buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
An indicator bacterial strain (e.g., Listeria innocua).
-
Agar plates and soft agar for overlay.
Procedure:
-
Heat Treatment:
-
Dilute the purified this compound variants to the same concentration in the buffer.
-
Aliquot the samples and incubate them at a range of temperatures (e.g., 70°C, 80°C, 90°C, 100°C) for a fixed time (e.g., 15, 30, or 60 minutes). A non-heated sample serves as the control.
-
After incubation, cool the samples on ice.
-
-
Activity Assay (Agar Well Diffusion):
-
Prepare an agar plate seeded with the indicator strain.
-
Create wells in the agar.
-
Add a fixed volume of the heat-treated and control this compound samples to the wells.
-
Incubate the plates overnight at the optimal growth temperature for the indicator strain.
-
-
Data Analysis: Measure the diameter of the inhibition zones. Calculate the percentage of residual activity for each temperature point relative to the non-heated control.
Visualizations
References
- 1. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin Pa-1 Designed to Contain Extra Cystei… [ouci.dntb.gov.ua]
- 6. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cystein… [ouci.dntb.gov.ua]
- 7. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering Increased Stability in the Antimicrobial Peptide Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cristin stenges fra og med 15.12.2025 - Cristin [cristin.no]
- 10. High-efficiency production of the antimicrobial peptide pediocin PA-1 in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Insolubility of Recombinant Pediocin AcH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting insolubility issues encountered during the expression and purification of recombinant Pediocin AcH.
Troubleshooting Guides (Q&A)
This section addresses specific problems you might encounter during your experiments, offering targeted solutions.
Issue 1: Low or No Expression of Recombinant this compound
-
Question: I am not seeing any band corresponding to my recombinant this compound on an SDS-PAGE gel after induction. What could be the problem?
-
Answer:
-
Verify your construct: Ensure the this compound gene is correctly cloned into the expression vector with the correct reading frame. Sequence the plasmid to confirm the integrity of the gene and the fusion tag.
-
Check your E. coli strain: Use an appropriate E. coli expression strain, such as BL21(DE3). Some proteins can be toxic to the host, so consider using a strain with tighter control over basal expression, like BL21(AI) or a pLysS strain.
-
Optimize induction conditions:
-
Inducer Concentration: A high concentration of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression, which can be toxic to the cells. Try reducing the IPTG concentration to a range of 0.05-0.5 mM.
-
Induction Time and Temperature: Inducing at a lower temperature (e.g., 16-25°C) for a longer period (e.g., 16-24 hours) can slow down protein synthesis, allowing for proper folding and reducing toxicity.
-
-
Codon Usage: this compound is from a Gram-positive bacterium, and its codon usage may not be optimal for E. coli. Consider using an E. coli strain that expresses tRNAs for rare codons (e.g., Rosetta™ strains).
-
Issue 2: Recombinant this compound is Expressed but Highly Insoluble (Inclusion Bodies)
-
Question: I see a strong band for my recombinant this compound, but it's all in the insoluble pellet after cell lysis. How can I increase the soluble fraction?
-
Answer: The formation of insoluble aggregates, known as inclusion bodies, is a common challenge. Here are several strategies to improve solubility:
-
Expression at Lower Temperatures: As mentioned above, reducing the expression temperature (16-25°C) is one of the most effective methods to increase the solubility of recombinant proteins.
-
Use a Solubility-Enhancing Fusion Tag: Fusing this compound to a highly soluble protein can significantly improve its solubility. Commonly used tags include:
-
Maltose-Binding Protein (MBP): Often considered one of the most effective solubility enhancers.
-
Glutathione (B108866) S-Transferase (GST): Another widely used tag that can improve solubility.
-
Thioredoxin (Trx): A smaller tag that can also promote soluble expression.
-
NusA: A larger tag that has been shown to be effective.
-
-
Co-expression with Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of your recombinant protein, thereby increasing its solubility.
-
Modify the Culture Medium: Adding supplements to the growth medium can sometimes aid in protein folding and solubility. Consider adding:
-
Sucrose or Sorbitol: These can act as osmolytes and stabilize the native protein structure.
-
Glycerol: Can also help in protein stabilization.
-
-
Issue 3: Low Yield of Purified Soluble Recombinant this compound
-
Question: I have some soluble expression, but the final yield after purification is very low. How can I improve my yield?
-
Answer:
-
Optimize Lysis: Ensure complete cell lysis to release all the soluble protein. Sonication or high-pressure homogenization are generally effective. Add lysozyme (B549824) and DNase I to the lysis buffer to break the cell wall and reduce viscosity from DNA.
-
Improve Purification Efficiency:
-
Binding: Ensure the pH and ionic strength of your lysis buffer are optimal for the binding of your fusion tag to the affinity resin.
-
Washing: Use stringent wash steps to remove non-specifically bound proteins, but be careful not to elute your protein of interest.
-
Elution: Optimize the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags, maltose (B56501) for MBP-tags) to ensure complete elution of your protein.
-
-
Minimize Proteolysis: Add protease inhibitors to your lysis buffer to prevent degradation of your recombinant protein. Perform all purification steps at 4°C.
-
Issue 4: Purified and Refolded Recombinant this compound Shows No Bioactivity
-
Question: I have successfully purified my this compound from inclusion bodies and refolded it, but it shows no activity in my agar (B569324) well diffusion assay. What went wrong?
-
Answer: Loss of activity after refolding is often due to improper disulfide bond formation or misfolding.
-
Optimize Refolding Conditions: this compound has two disulfide bonds that are crucial for its activity. The refolding buffer should promote their correct formation.
-
Redox System: Use a redox shuffling system, such as reduced and oxidized glutathione (GSH/GSSG), in your refolding buffer to facilitate correct disulfide bond formation. A common ratio is 5:1 or 10:1 GSH:GSSG.
-
Refolding Method: Step-wise dialysis against decreasing concentrations of the denaturant (e.g., urea (B33335) or guanidine-HCl) can be a gentle and effective refolding method. Rapid dilution into a large volume of refolding buffer is another common technique.
-
Additives: Include additives in your refolding buffer that can prevent aggregation and assist in proper folding, such as L-arginine, sucrose, or glycerol.
-
-
Verify Protein Integrity: Run a non-reducing SDS-PAGE to check for the presence of a single, monomeric band. Aggregated or degraded protein will not be active.
-
Check Bioassay Conditions: Ensure your bioassay is performed correctly.
-
Indicator Strain: Use a known sensitive indicator strain, such as Listeria monocytogenes or Lactobacillus plantarum.
-
pH: The activity of this compound can be pH-dependent. Ensure the pH of your assay medium is suitable.
-
Protease Contamination: If there are residual proteases from the purification process, they could be degrading your pediocin.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best fusion tag for expressing soluble this compound?
-
A1: While the optimal tag can be protein-dependent, Maltose-Binding Protein (MBP) has been reported to be a very effective solubility enhancer for many challenging proteins, including bacteriocins.[1] Thioredoxin (Trx) is another good option. It is advisable to test a few different fusion tags to determine the best one for your specific construct.
-
-
Q2: What is the typical yield of recombinant this compound I can expect?
-
A2: The yield can vary significantly depending on the expression system, fusion tag, and purification strategy. For a similar Class IIa bacteriocin (B1578144), piscicolin 126, expressed as a fusion protein in E. coli, a yield of approximately 26 mg of purified bacteriocin per liter of culture has been reported.[2]
-
-
Q3: Can I express active this compound directly in the E. coli cytoplasm?
-
A3: Expressing active this compound in the cytoplasm is challenging due to the reducing environment, which prevents the formation of essential disulfide bonds. Co-expression with disulfide bond isomerases in specialized E. coli strains (e.g., SHuffle®) can sometimes overcome this. However, a more common strategy is to refold the protein from inclusion bodies in vitro under conditions that favor disulfide bond formation.
-
-
Q4: My MBP-Pediocin AcH fusion protein is soluble, but it has no activity. Do I need to cleave the tag?
-
A4: In many cases, the fusion partner needs to be cleaved off to restore the full biological activity of the target protein. The large MBP tag at the N-terminus of this compound may sterically hinder its interaction with the target cell membrane. Incorporate a protease cleavage site (e.g., for TEV protease or enterokinase) between the tag and this compound to allow for tag removal after purification.
-
-
Q5: What is the mechanism of action of this compound?
-
A5: this compound is a membrane-active bacteriocin. It binds to the mannose phosphotransferase system (Man-PTS) on the surface of susceptible Gram-positive bacteria.[3] This interaction leads to the insertion of the pediocin molecule into the cell membrane, forming pores that disrupt the membrane potential and lead to the leakage of essential ions and metabolites, ultimately causing cell death.[4][5][6]
-
Data on Solubility of Recombinant Bacteriocins
| Fusion Tag | Size (approx.) | Reported Effect on Solubility of Recombinant Proteins | Reference(s) |
| MBP | 42 kDa | Generally considered a highly effective solubility enhancer. In a comparative study with GST and Trx, MBP was found to be the most effective. | [1][7] |
| GST | 26 kDa | Can improve solubility, but may be less effective than MBP. GST has a tendency to dimerize, which can sometimes lead to aggregation. | [1][8] |
| Trx | 12 kDa | A smaller tag that has been shown to enhance the solubility of some proteins. | [1] |
| NusA | 55 kDa | A large tag that has been reported to be a potent solubility enhancer, comparable to MBP. | [9] |
Experimental Protocols
Protocol 1: Purification of this compound from Inclusion Bodies
This protocol provides a general workflow for the isolation and washing of inclusion bodies.
-
Cell Lysis:
-
Resuspend the cell pellet from your E. coli expression culture in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice or by using a French press. Ensure complete lysis.
-
-
Inclusion Body Collection:
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the soluble proteins. The pellet contains the inclusion bodies.
-
-
Inclusion Body Washing:
-
Wash the inclusion body pellet to remove contaminating proteins and cell debris. Resuspend the pellet in a wash buffer containing a mild detergent (e.g., 1-2% Triton X-100 in the lysis buffer).
-
Centrifuge again at 15,000 x g for 20 minutes at 4°C and discard the supernatant.
-
Repeat the wash step at least two more times. For the final wash, use a buffer without detergent to remove any residual Triton X-100.
-
Protocol 2: Solubilization and Refolding of Recombinant this compound by Step-wise Dialysis
This protocol is a gentle method for refolding proteins from inclusion bodies.
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT).
-
Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C until the pellet is completely dissolved.
-
Centrifuge at high speed to pellet any remaining insoluble material and collect the supernatant.
-
-
Step-wise Dialysis for Refolding:
-
Place the solubilized protein in a dialysis bag with an appropriate molecular weight cutoff (e.g., 3.5 kDa).
-
Perform a series of dialysis steps against a refolding buffer with decreasing concentrations of the denaturant. The refolding buffer should contain a redox system to promote disulfide bond formation (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG).
-
Step 1: Dialyze against refolding buffer containing 4 M Urea for 4-6 hours at 4°C.
-
Step 2: Dialyze against refolding buffer containing 2 M Urea for 4-6 hours at 4°C.
-
Step 3: Dialyze against refolding buffer containing 1 M Urea for 4-6 hours at 4°C.
-
Step 4: Dialyze against refolding buffer without Urea for 12-16 hours at 4°C, with at least one buffer change.
-
-
-
Final Clarification:
-
After dialysis, centrifuge the refolded protein solution at high speed to remove any precipitated protein.
-
The soluble, refolded this compound is in the supernatant and is ready for further purification (if necessary) and activity assays.
-
Protocol 3: Agar Well Diffusion Assay for this compound Activity
This assay is a common method to determine the antimicrobial activity of bacteriocins.
-
Prepare Indicator Lawn:
-
Grow a culture of a sensitive indicator strain (e.g., Listeria monocytogenes) to the mid-log phase.
-
Add an aliquot of the indicator culture to molten, cooled (45-50°C) soft agar (e.g., BHI or MRS with 0.75% agar) and pour it over a pre-poured plate of the same agar medium (with 1.5% agar). Allow the overlay to solidify.
-
-
Prepare Sample and Wells:
-
Create wells in the agar plate using a sterile cork borer or a pipette tip.
-
Prepare serial dilutions of your refolded recombinant this compound.
-
-
Assay:
-
Add a fixed volume (e.g., 50-100 µL) of each dilution of your pediocin sample to the wells.
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for L. monocytogenes).
-
-
Measure Activity:
-
After incubation, measure the diameter of the clear zones of inhibition around the wells.
-
The activity is often expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution that still shows a clear zone of inhibition.
-
Visualizations
Caption: Native expression and secretion pathway of this compound.
Caption: Mechanism of action of this compound on a target bacterial cell.
References
- 1. genscript.com [genscript.com]
- 2. Novel Expression System for Large-Scale Production and Purification of Recombinant Class IIa Bacteriocins and Its Application to Piscicolin 126 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 8. Bacterial Fusion Protein Selection | Proteos Insights [proteos.com]
- 9. Unrelated solubility-enhancing fusion partners MBP and NusA utilize a similar mode of action - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize Pediocin AcH loss during downstream processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of Pediocin AcH during downstream processing.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound loss during downstream processing?
A1: The primary causes of this compound loss during downstream processing include:
-
Suboptimal pH and Temperature: this compound is stable within a pH range of 2-9 and at temperatures up to 100°C for short durations.[1] Deviations from these optimal conditions can lead to denaturation and loss of activity.
-
Proteolytic Degradation: this compound is susceptible to proteolytic enzymes.[1] Inadequate removal of proteases from the culture supernatant can result in significant product loss.
-
Inefficient Precipitation: The choice of precipitation method and its execution are critical. For instance, ammonium (B1175870) sulfate (B86663) precipitation can have a variable yield, averaging around 40%.[2][3]
-
Loss during Chromatographic Steps: Poor binding, elution, or recovery from chromatography columns can be a major source of loss. A well-optimized two-step purification process involving cation-exchange and reverse-phase chromatography can achieve over 80% recovery.[2][3][4]
-
Multiple Purification Steps: Each additional step in the purification process can contribute to cumulative loss.[5]
Q2: What is the optimal pH and temperature for maintaining this compound stability?
A2: this compound exhibits good stability over a wide pH range, typically from pH 2.0 to 9.0.[1] It is also remarkably heat-stable, retaining activity after being heated to 100°C for up to 30 minutes.[1] However, activity is lost after autoclaving at 121°C.[6] For long-term storage, freezing at -20°C or -80°C is recommended, although a significant drop in activity (over 80%) can occur after 3 to 6 months of storage at 4°C, -20°C, and -80°C.[6]
Q3: Which purification strategy offers the highest recovery for this compound?
A3: A rapid two-step procedure involving cation-exchange chromatography followed by reverse-phase chromatography has been shown to be highly efficient, with recovery rates exceeding 80%.[2][3][4] This method is often superior to traditional methods that include steps like ammonium sulfate precipitation, which can have significantly lower and more variable yields.[2][3]
Troubleshooting Guides
Issue 1: Low recovery after precipitation.
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation | Ensure the correct concentration of the precipitating agent is used. For ammonium sulfate, a final concentration of 50-70% is often effective.[7][8] Add the precipitating agent slowly while stirring gently on ice to allow for proper protein aggregation. |
| Loss of Precipitate | After centrifugation, ensure the pellet is not disturbed when decanting the supernatant. Use a high-speed centrifugation step (e.g., 10,000 x g for 20-30 minutes) to obtain a compact pellet.[7][9] |
| Precipitate Dissolution Issues | Resuspend the pellet in a minimal volume of a suitable buffer. If the pellet is difficult to dissolve, try a buffer with a slightly different pH or ionic strength. |
| Co-precipitation of Proteases | Consider adding protease inhibitors to the culture supernatant before precipitation to minimize degradation of this compound. |
Issue 2: Significant loss of this compound activity during ion-exchange chromatography.
| Possible Cause | Troubleshooting Step |
| Improper Column Equilibration | Ensure the column is thoroughly equilibrated with the binding buffer until the pH and conductivity of the effluent match the buffer.[10] |
| Incorrect Binding pH | The pH of the sample and binding buffer is critical for efficient binding to the ion-exchange resin. For cation-exchange chromatography, the pH should be below the isoelectric point (pI) of this compound (pI is between 8.6 and 10).[10] |
| High Salt Concentration in Sample | High salt concentrations in the sample can interfere with binding. Desalt the sample or dilute it with the binding buffer before loading it onto the column.[11] |
| Inefficient Elution | Optimize the elution conditions. A shallow, linear gradient of increasing salt concentration or a step elution can improve resolution and recovery.[10][12] Using 1 M NaCl is a common method for eluting this compound from cation-exchange columns.[2][3] |
| Protein Precipitation on the Column | If precipitation occurs on the column, try adding stabilizing agents like glycerol (B35011) or urea (B33335) to the buffers.[11] Also, ensure the protein is soluble in both the binding and elution buffers. |
Data Presentation
Table 1: Comparison of this compound Purification Methods and Recovery Rates
| Purification Step | Typical Recovery Rate | Key Considerations |
| Ammonium Sulfate Precipitation | 40% ± 20%[2][3] | Highly variable yield, requires careful optimization of salt concentration. |
| Ethanol Precipitation | Not explicitly quantified, but used in some protocols.[5] | Can be effective but may also co-precipitate other components. |
| Cation-Exchange Chromatography | >80% (in a two-step process)[2][3][4] | High capacity and good resolution. Requires optimization of pH and salt concentration. |
| Reverse-Phase Chromatography | >80% (in a two-step process)[2][3][4] | Provides high purity. The use of organic solvents may require subsequent removal. |
| Immunoaffinity Chromatography | ~53.3% | Highly specific but may have lower capacity and higher cost. |
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation of this compound
-
Preparation: Cool the cell-free supernatant containing this compound to 4°C. Prepare a saturated ammonium sulfate solution and cool it to 4°C.
-
Precipitation: Slowly add the saturated ammonium sulfate solution to the supernatant while gently stirring on a magnetic stirrer in a cold room or on ice. Add the solution until the desired final saturation (e.g., 60%) is reached.
-
Incubation: Continue stirring for at least 30 minutes to 1 hour at 4°C to allow for complete precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.
-
Pellet Collection: Carefully decant and discard the supernatant. The pellet contains the precipitated this compound.
-
Resuspension: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Desalting: Remove the excess ammonium sulfate by dialysis against the same buffer or by using a desalting column.
Protocol 2: Cation-Exchange Chromatography of this compound
-
Column Preparation: Pack a column with a cation-exchange resin (e.g., SP Sepharose).
-
Equilibration: Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM sodium phosphate, pH 5.8) until the pH and conductivity of the effluent are stable.[2]
-
Sample Loading: Adjust the pH of the this compound sample to match the binding buffer and ensure the salt concentration is low. Load the sample onto the column at a low flow rate.
-
Washing: Wash the column with 5-10 column volumes of the binding buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using an elution buffer containing a high concentration of salt (e.g., 1 M NaCl in the binding buffer).[2][3] Collect fractions and monitor the absorbance at 280 nm.
-
Activity Assay: Assay the collected fractions for this compound activity to identify the fractions containing the purified protein.
Protocol 3: this compound Activity Assay (Agar Well Diffusion Method)
-
Indicator Strain Preparation: Prepare a lawn of a sensitive indicator strain (e.g., Listeria monocytogenes) on an appropriate agar (B569324) medium (e.g., MRS agar).
-
Well Creation: Create wells of a defined diameter (e.g., 5 mm) in the agar plate.
-
Sample Application: Add a known volume (e.g., 50 µL) of the this compound sample (and its serial dilutions) into the wells.
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.
-
Activity Calculation: The activity is expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution that shows a clear zone of inhibition.[13]
Mandatory Visualizations
Caption: A typical downstream processing workflow for the purification of this compound.
Caption: The bactericidal mechanism of action of this compound on a target cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ammonium Sulfate Precipitation | Young in Frontier [younginfrontier.com]
- 8. hymanlab.org [hymanlab.org]
- 9. content.abcam.com [content.abcam.com]
- 10. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. DSpace [dr.lib.iastate.edu]
improving the antimicrobial efficacy of Pediocin AcH against resistant strains
Welcome to the technical support center for improving the antimicrobial efficacy of Pediocin AcH. This resource is tailored for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges in overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a class IIa bacteriocin (B1578144), exerts its antimicrobial effect by forming pores in the cytoplasmic membrane of susceptible Gram-positive bacteria.[1][2][3] This process is initiated by the binding of this compound to specific receptors on the cell surface, widely believed to be the mannose phosphotransferase system (Man-PTS).[4][5] Following binding, the bacteriocin inserts into the cell membrane, leading to the dissipation of the proton motive force and the leakage of essential intracellular components such as potassium ions (K+) and ATP, ultimately causing cell death.[1][2]
Q2: Why are some bacterial strains resistant to this compound?
A2: Resistance to this compound in bacteria is often linked to modifications or downregulation of the Man-PTS cell surface receptor.[4] This prevents or reduces the binding of this compound to the cell, thereby inhibiting its pore-forming action. In some cases, resistance can also be influenced by the composition and fluidity of the cell membrane.[6] Gram-negative bacteria are naturally resistant due to their outer membrane, which prevents this compound from reaching its target cytoplasmic membrane.[1]
Q3: Can the effectiveness of this compound be improved against resistant strains?
A3: Yes, several strategies can enhance the efficacy of this compound. A highly effective approach is the use of synergistic combinations with other antimicrobial agents. These include other bacteriocins like nisin, essential oils (e.g., carvacrol, thymol), organic acids, and conventional antibiotics.[7][8] This "hurdle technology" approach can lower the required concentration of this compound and broaden its spectrum of activity.
Q4: What is a synergistic effect, and how is it measured?
A4: A synergistic effect occurs when the combined antimicrobial activity of two or more agents is greater than the sum of their individual effects.[9] This is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during bacteriocin activity assays.
| Problem | Possible Cause | Suggested Solution | References |
| No or small zone of inhibition in agar (B569324) diffusion assay | 1. Low bacteriocin concentration.2. Poor diffusion of this compound in the agar.3. The indicator strain is resistant.4. Inactivation of this compound. | 1. Concentrate the bacteriocin preparation.2. Use a lower percentage of agar or employ a liquid-based assay like the broth microdilution method.3. Verify the sensitivity of the indicator strain.4. Ensure the pH of the preparation is optimal (around 6.0-6.5) and check for protease activity in the sample. | [11],[12] |
| Inconsistent results between replicates | 1. Pipetting errors.2. Uneven distribution of the indicator lawn.3. Variation in incubation conditions. | 1. Use calibrated pipettes and proper pipetting techniques.2. Ensure the indicator lawn is uniform and standardized.3. Maintain consistent temperature and incubation times for all replicates. | [11] |
| Inhibition observed, but it's not from this compound | 1. Inhibition due to low pH from organic acids produced by the source bacterium.2. Inhibition by hydrogen peroxide. | 1. Neutralize the pH of the cell-free supernatant to 6.5-7.0 before the assay.2. Treat the supernatant with catalase to eliminate hydrogen peroxide. Confirm the proteinaceous nature of the inhibitor by treating it with proteases (e.g., trypsin, proteinase K); loss of activity indicates a bacteriocin. | [11],[13] |
| Resistant mutants appearing during experiments | Spontaneous mutations leading to resistance, often involving the Man-PTS receptor. | This is a known phenomenon. To mitigate this, consider using this compound in synergistic combinations with other antimicrobials that have different mechanisms of action. | [4] |
Quantitative Data Summary
Table 1: Efficacy of this compound Against Listeria monocytogenes
| Treatment | Concentration (AU/g or AU/ml) | Target Strain | Log Reduction (CFU/g or CFU/ml) | Food Matrix/Medium | Reference |
| This compound | 2,400 AU/g | L. monocytogenes Scott A | >3.0 (to < detectable levels) | Raw Chicken Breast | [14] |
| This compound | 1,350 AU/ml | L. monocytogenes Scott A | ~1.0 | Ground Beef | [7] |
| This compound | 1,350 AU/ml | L. monocytogenes Ohio2 | ~3.0 | Ground Beef | [7] |
| This compound + Sodium Diacetate (0.3%) | 5,000 AU/ml | L. monocytogenes | ~7.0 | Turkey Slurries | [7] |
| This compound | 5,000 BU/ml | L. monocytogenes | ~3.0 | Spanish Raw Meat | [7] |
Table 2: Synergistic Effects of Pediocin with Other Antimicrobials
| Combination | Target Organism | FIC Index | Interpretation | Reference |
| Pediocin + Nisin | Lactobacillus sakei | Synergistic | Enhanced efficacy | [15] |
| Pediocin + Nisin | Listeria monocytogenes | Additive | Increased efficacy | [15] |
Note: AU = Arbitrary Units, BU = Bacteriocin Units, FIC = Fractional Inhibitory Concentration. FIC index ≤ 0.5 is synergistic, >0.5 to ≤4.0 is additive or indifferent, and >4.0 is antagonistic.[9][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Purified or partially purified this compound of known activity (AU/ml)
-
Appropriate broth medium (e.g., MRS for Lactobacillus, BHI for Listeria)
-
Overnight culture of the indicator strain
-
Sterile phosphate-buffered saline (PBS)
-
Microplate reader (optional)
Procedure:
-
Prepare Inoculum: Dilute the overnight culture of the indicator strain in fresh broth to achieve a standardized concentration of approximately 1 x 10^6 CFU/ml.
-
Serial Dilutions: a. Add 100 µl of broth to all wells of a 96-well plate. b. Add 100 µl of the this compound solution to the first well of a row and mix. c. Perform two-fold serial dilutions by transferring 100 µl from the first well to the second, and so on, down the row. Discard 100 µl from the last well.
-
Inoculation: Add 100 µl of the prepared indicator strain inoculum to each well, bringing the final volume to 200 µl and the final bacterial concentration to approximately 5 x 10^5 CFU/ml.
-
Controls:
-
Positive Control: 100 µl of broth + 100 µl of inoculum (no this compound).
-
Negative Control: 200 µl of sterile broth (no bacteria).
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in a well with no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interactions between two antimicrobial agents.
Procedure:
-
Plate Setup: In a 96-well plate, dilute this compound (Agent A) horizontally and the second antimicrobial (Agent B) vertically.
-
Dilutions: a. Prepare serial two-fold dilutions of Agent A in broth along the x-axis of the plate. b. Prepare serial two-fold dilutions of Agent B in broth along the y-axis.
-
Combination: The final plate will contain a gradient of concentrations for both agents, alone and in every combination.
-
Inoculation and Incubation: Inoculate the plate with the target organism and incubate as described in the MIC protocol.
-
Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC A = (MIC of A in combination) / (MIC of A alone)
-
FIC B = (MIC of B in combination) / (MIC of B alone) c. Calculate the FIC Index: FIC Index = FIC A + FIC B. d. Interpret the results as described in Table 2.
-
Potassium Ion (K+) Efflux Assay
This assay measures membrane damage by detecting the leakage of intracellular potassium ions.
Materials:
-
K+-selective electrode
-
Log-phase culture of the indicator strain
-
Low potassium buffer (e.g., HEPES)
-
This compound solution
-
Valinomycin (positive control)
Procedure:
-
Cell Preparation: Harvest log-phase cells, wash them twice with a low potassium buffer, and resuspend them in the same buffer to a high cell density.
-
Measurement: a. Place the cell suspension in a stirred vessel at a constant temperature. b. Immerse the K+-selective electrode and allow the baseline reading to stabilize. c. Add the this compound solution to the desired final concentration. d. Record the change in extracellular K+ concentration over time. e. For a positive control, add valinomycin, a known ionophore that facilitates K+ transport across the membrane.
Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Primary mechanism of resistance to this compound in bacteria.
Caption: Experimental workflow for determining synergy using a checkerboard assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An oxidation resistant pediocin PA-1 derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of nisin and pediocin PA-1 with closely related lactic acid bacteria that manifest over 100-fold differences in bacteriocin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete Inhibition of Low Levels of Listeria monocytogenes on Refrigerated Chicken Meat with this compound Bound to Heat-Killed Pediococcus acidilactici Cells ‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Recombinant Pediocin AcH Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of induction parameters for recombinant Pediocin AcH expression.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the expression of recombinant this compound.
Q1: I am not seeing any expression of my recombinant this compound after induction. What are the possible causes and solutions?
A: No protein expression is a common issue with several potential causes:
-
Incorrect Host Strain: For expression systems like pET vectors, a host strain containing the T7 RNA polymerase, such as BL21(DE3), is required for induction.[1][2] Using a cloning host like Stbl3 will not work for expression.[1]
-
Ineffective Induction: The concentration of the inducer (e.g., IPTG) may be suboptimal. Verify the concentration and integrity of your IPTG stock. Also, ensure the induction is carried out for a sufficient duration.
-
Plasmid Instability: If using ampicillin (B1664943) as a selection marker, the antibiotic can be degraded by β-lactamase, leading to loss of the plasmid. Consider switching to carbenicillin, which is more stable.[3]
-
Toxicity of this compound: The expressed protein may be toxic to the host cells, leading to cell death before significant protein accumulation.[3][4] Try using a host strain with tighter regulation of basal expression, such as BL21(DE3)(pLysS) or BL21(AI).[3]
-
Sequence Errors: Verify the sequence of your construct to ensure there are no frame shifts or premature stop codons.[3]
-
Use Fresh Transformants: The integrity of the plasmid can change in glycerol (B35011) stocks. It is recommended to use freshly transformed cells for expression experiments.[3]
Q2: My this compound is expressed, but it is insoluble and forming inclusion bodies. How can I improve its solubility?
A: Inclusion body formation suggests that the protein is misfolded, often due to a high rate of expression. Several strategies can be employed to improve solubility:
-
Lower Induction Temperature: Reducing the post-induction temperature to 16°C, 20°C, 25°C, or 30°C can slow down the rate of protein synthesis, allowing more time for proper folding.[1][3] Note that lower temperatures often require longer induction times (e.g., overnight).[3][5]
-
Reduce Inducer Concentration: High concentrations of IPTG can lead to very high expression levels and subsequent aggregation. Try reducing the IPTG concentration. Optimal concentrations can be as low as 0.05 mM to 0.1 mM.[6][7][8]
-
Change Host Strain: Some host strains are engineered to facilitate protein folding.
-
Use a Fusion Partner: Fusing this compound to a highly soluble protein, such as Maltose-Binding Protein (MBP), can enhance its solubility and secretion.[4][8][9]
-
Optimize Culture Medium: Using a less rich medium, like M9 minimal medium, or adding 1% glucose to the culture can sometimes improve solubility.[3]
Q3: I have successfully expressed this compound, but the yield is very low. How can I increase the protein yield?
A: Low yield can be addressed by optimizing several parameters:
-
Optimize Inducer Concentration and Timing: The amount of IPTG and the cell density (OD₆₀₀) at which you induce are critical. Induction is typically performed at an OD₆₀₀ between 0.6 and 0.8.[1] A matrix of different IPTG concentrations and induction times should be tested to find the optimal conditions.[5][6]
-
Optimize Post-Induction Time and Temperature: The duration of induction can range from a few hours to overnight.[10][11] Systematically test different time points post-induction to determine when the maximum yield is achieved.
-
Check Codon Usage: The codons in your this compound gene might be rare for E. coli, leading to translational stalling. Replacing rare codons with more common ones can significantly improve expression levels.[3]
-
Use Fresh Cultures: Always inoculate your expression cultures from a fresh colony or a starter culture that has not reached saturation.[3][5]
Q4: The expressed recombinant this compound shows no antimicrobial activity. What could be the problem?
A: Lack of activity can be due to several factors:
-
Misfolding: Even if the protein is soluble, it may not be correctly folded. The formation of the two disulfide bonds in this compound (C9-C14 and C24-C44) is critical for its activity.[9][12] Expression in the cytoplasm of E. coli (a reducing environment) may prevent proper disulfide bond formation. Consider using a host strain that promotes disulfide bond formation or refolding protocols.
-
Fusion Tag Interference: If using a fusion protein, the tag itself might interfere with the biological activity. It may be necessary to cleave the tag after purification.
-
Post-Translational Modifications: In its native producer, this compound undergoes post-translational modification, including the cleavage of an 18-amino-acid leader peptide.[9][13] While expression of the mature peptide is common in recombinant systems, ensure your construct encodes the mature, 44-amino-acid peptide.[4]
-
Assay Conditions: The pH of the assay medium can influence pediocin activity. Binding to target cells is maximal around pH 6.0.[14] Also, pediocin activity can be reduced at higher temperatures, though the C-terminal disulfide bridge provides some thermal stability.[15]
Data on Induction Parameter Optimization
The following tables summarize quantitative data from various studies on the optimization of recombinant protein expression, which can be used as a starting point for your experiments.
Table 1: Optimization of IPTG Concentration for Recombinant Protein Expression
| Host Strain | Vector System | Target Protein | Temperature (°C) | IPTG Concentration (mM) | Induction Time (h) | Result | Reference |
| E. coli NiCo21(DE3) | pSA-HNef-6His | HIV-1 Nef | 30 | 0, 0.05, 0.1, 0.2, 0.3, 0.4 | 6 | 0.05 mM was sufficient for high-level expression. | [6] |
| E. coli Tuner(DE3) | pRhotHi-2 | EcFbFP | 28, 30, 34, 37 | 0.05 - 0.1 | Varied | Optimal concentrations were 10-20 times lower than the conventional 1 mM. | [7] |
| E. coli E609L | pPR6821 | MBP-Pediocin AcH | 37 | 1 | 3 | Successful expression and activity detected. | [9] |
| B. subtilis WB800N | pHT43 | Pediocin/PapA | - | 0.005, 0.01, 0.02, 0.05, 0.1, 0.2 | 2, 4, 6 | Best inhibition with 0.2 mM at 6h for one strain, and 0.05-0.2 mM at 4-6h for another. | [8] |
| C. glutamicum | pEKEx-pedACDCg | Pediocin PA-1 | - | 0.2 | - | Successful production of active pediocin. | [16] |
Table 2: Optimization of Post-Induction Temperature and Time
| Host Strain | Vector System | Target Protein | IPTG Conc. (mM) | Temperature (°C) | Induction Time (h) | Result | Reference |
| E. coli NiCo21(DE3) | pSA-HNef-6His | HIV-1 Nef | 0.05 | 30, 22, 18 | 6, 12, 16 | Expression was similar at 30°C and 22°C, but lower at 18°C. | [6] |
| General E. coli | - | General Protein | 0.5 - 1.0 | 30 or 37 | 2 - 4 | "Hot and fast" protocol for high expression. | [10] |
| General E. coli | - | General Protein | 0.5 | 20 | 12 - 16 | "Slow induction" protocol to enhance solubility. | [11] |
| E. coli BL21(DE3) | pET3c | This compound | 1 | 37 | 3 | Expression of active pediocin confirmed. | [2] |
Experimental Protocols
Protocol 1: IPTG Induction of Recombinant this compound in E. coli
This is a general protocol that should be optimized for your specific construct and host strain.
-
Inoculation: Inoculate 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic with a single colony of freshly transformed E. coli (e.g., BL21(DE3)) harboring your this compound expression plasmid.
-
Overnight Culture: Incubate the culture overnight at 37°C with shaking (approx. 200 rpm).
-
Secondary Culture: The next day, inoculate 50 mL of fresh LB broth with the appropriate antibiotic using the overnight culture (a 1:100 dilution is common).
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (typically 0.6-0.8).[1]
-
Pre-Induction Sample: Aseptically remove a 1 mL aliquot of the culture. Centrifuge to pellet the cells. This will serve as your uninduced control sample.
-
Induction: Add IPTG to the remaining culture to the desired final concentration (start with a range, e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Post-Induction Growth: Continue to incubate the culture under your desired test conditions (e.g., 4 hours at 37°C, or overnight at 20°C).
-
Harvesting: After the induction period, harvest the cells by centrifugation. The cell pellet can be stored at -20°C or -80°C for later analysis (e.g., SDS-PAGE) or purification.
Protocol 2: Well Diffusion Assay for this compound Activity
This assay is used to determine the antimicrobial activity of the expressed this compound.
-
Indicator Strain Preparation: Prepare an overnight culture of a sensitive indicator strain, such as Listeria innocua or Lactobacillus plantarum.[4][9]
-
Agar (B569324) Plate Preparation: Prepare Tryptone-Glucose-Yeast Extract (TGE) agar plates.[4] Inoculate molten TGE agar (cooled to ~45-50°C) with the indicator strain culture (e.g., 1% v/v) and pour the plates.
-
Sample Preparation: Resuspend your induced E. coli cell pellet in a suitable buffer. The sample can be a crude cell lysate or a purified protein fraction. Some protocols recommend boiling the sample to inactivate proteases.[2]
-
Well Creation: Once the agar has solidified, create wells using a sterile cork borer or pipette tip.
-
Application of Sample: Add a defined volume (e.g., 50-100 µL) of your this compound sample into each well.
-
Incubation: Incubate the plates overnight at the optimal growth temperature for the indicator strain (e.g., 30°C for Listeria innocua).[4]
-
Analysis: Measure the diameter of the zone of growth inhibition around each well. The size of the zone is proportional to the concentration of active this compound.
Visualizations
Caption: A typical experimental workflow for optimizing IPTG induction parameters.
Caption: A logical diagram for troubleshooting common expression issues.
References
- 1. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 2. The this compound Precursor Is Biologically Active - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Production of Active Chimeric this compound in Escherichia coli in the Absence of Processing and Secretion Genes from the Pediococcus pap Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous expression of pediocin/papA in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Continuing Story of Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing recombinant production of pediocin PA-1 in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Pediocin AcH antimicrobial assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pediocin AcH antimicrobial assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing inconsistent zones of inhibition in my agar (B569324) well diffusion assays?
Inconsistent inhibition zones can stem from several factors related to the assay setup and the properties of this compound.
-
Inoculum Variability: The density of the indicator lawn is crucial. A non-uniform or improperly standardized inoculum can lead to varied zone sizes.
-
This compound Diffusion Issues: this compound, being a peptide, might diffuse unevenly through the agar depending on the agar concentration and composition.
-
This compound Stability: Although generally stable, prolonged incubation at non-optimal pH or temperature can affect its activity. Pediocins are known to be heat-stable and retain activity over a wide pH range.[1][2][3] However, extreme conditions can still lead to degradation.
-
Media Composition: Components in the growth media can sometimes interfere with this compound activity. For instance, certain lipids or proteins might bind to the bacteriocin (B1578144), reducing its effective concentration.
Troubleshooting Steps:
| Issue | Recommended Solution |
| Inconsistent Inoculum | Standardize the indicator strain inoculum to a 0.5 McFarland standard. Ensure the bacterial lawn is spread evenly across the agar surface.[4] |
| Uneven Diffusion | Use a consistent and appropriate agar concentration in your media. Ensure the agar has completely solidified before adding the this compound solution to the wells. The selection of the agar medium is crucial for the bioassay response.[5] |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment. Ensure the pH of the agar medium is within the optimal range for this compound activity.[6][7] |
| Media Interference | If media interference is suspected, consider performing the assay in a minimal medium or a medium known to have low interference with antimicrobial peptides. |
2. My Minimum Inhibitory Concentration (MIC) values for this compound vary significantly between experiments. What could be the cause?
Significant variation in MIC values is a common issue and can often be traced back to subtle inconsistencies in experimental parameters.[4]
-
Inoculum Effect: The final concentration of the bacterial inoculum in the wells is critical. A higher inoculum may require a higher concentration of this compound for inhibition, leading to falsely elevated MICs. Conversely, a lower inoculum can result in falsely low MICs.[4]
-
This compound Adsorption: this compound can adsorb to plastic surfaces, such as microtiter plates and pipette tips. This can reduce the actual concentration of the bacteriocin in the wells.
-
Growth Medium Composition: The composition of the broth medium can influence both the growth of the target organism and the activity of this compound.[4][8]
-
Incubation Conditions: Temperature, CO2 concentration (if applicable), and incubation time must be precisely controlled.[4]
Troubleshooting Steps:
| Problem | Potential Cause | Suggested Solution |
| MICs too high | Inoculum density is too high; this compound has degraded. | Verify the McFarland standard and final dilution of the inoculum; Prepare fresh this compound stocks and dilutions.[4] |
| MICs too low | Inoculum density is too low; Incubation time is too short. | Verify the McFarland standard; Ensure incubation for the full recommended time.[4] |
| High variability between replicates | Pipetting errors; Inhomogeneous inoculum suspension; Splashing between wells. | Calibrate pipettes regularly; Vortex the inoculum thoroughly before dispensing; Be careful during plate handling.[9] |
| Inconsistent growth in control wells | Inoculum viability issues; Media contamination or lot-to-lot variability. | Use a fresh (18-24 hour) culture for the inoculum; Perform a purity check; Test a new lot of media.[4] |
3. I am not observing any antimicrobial activity with my purified this compound. What should I check?
A complete loss of activity can be alarming, but it is often due to issues with the pediocin itself or the assay conditions.
-
Inactive this compound: this compound is synthesized as an inactive precursor and requires post-translational modification for activity.[6] Improper production or purification can result in an inactive peptide. The four cysteine residues in this compound are essential for its activity.[10][11]
-
Proteolytic Degradation: Pediocins are sensitive to most protease enzymes like papain, pepsin, and trypsin.[1][3] Contamination with proteases during purification or in the assay can degrade the pediocin.
-
Resistant Indicator Strain: The target organism may have developed resistance or may not be sensitive to this compound. The antimicrobial spectrum of this compound is primarily against Gram-positive bacteria.[1][12]
-
Incorrect pH: While active over a wide pH range, extreme pH values can lead to a loss of activity.[13] this compound production itself is also highly dependent on the pH of the culture medium.[6][14][15]
Troubleshooting Flowchart for No Activity:
References
- 1. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 2. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of this compound chimeric protein mutants with altered bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Influence of Growth Conditions on the Production of a Bacteriocin, this compound, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validation of Pediocin AcH antimicrobial activity against Listeria monocytogenes
A Comparative Guide for Researchers and Drug Development Professionals
Listeria monocytogenes, a formidable foodborne pathogen, poses a significant threat to public health. The quest for effective antimicrobial agents to combat this resilient bacterium has led to extensive research into bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria. Among these, Pediocin AcH, produced by Pediococcus acidilactici, has emerged as a promising candidate for the biocontrol of L. monocytogenes in food systems. This guide provides a comprehensive comparison of this compound's antimicrobial activity against L. monocytogenes with other alternatives, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound is most evident when compared directly with other well-known bacteriocins, such as nisin, sakacin, and enterocin (B1671362). The following tables summarize key performance indicators from various studies, offering a quantitative comparison of their anti-listerial properties.
Table 1: In Vitro Antimicrobial Activity against Listeria monocytogenes
| Antimicrobial Agent | Test Method | Target Strain(s) | Minimum Inhibitory Concentration (MIC) / 50% Inhibitory Concentration (IC50) | Source(s) |
| Pediocin PA-1/AcH | Microtiter Assay | 200 L. monocytogenes strains | IC50: 0.10 - 7.34 ng/mL | [1][2] |
| Spot-on-Lawn Assay | L. monocytogenes MTCC 657 | More effective than nisin & enterocin FH99 | [3] | |
| Nisin A | Microtiter Assay | 200 L. monocytogenes strains | IC50: 2.2 - 781 ng/mL | [1][2] |
| Decontamination Assay | Listeria innocua Lin11 in ground pork | More efficient than this compound | [4] | |
| Sakacin P | Microtiter Assay | 200 L. monocytogenes strains | IC50: 0.01 - 0.61 ng/mL | [1][2] |
| In situ (Chicken Cold Cuts) | L. monocytogenes | 3.5 µg/g resulted in a bacteriostatic effect | [5] | |
| Sakacin A | Microtiter Assay | 200 L. monocytogenes strains | IC50: 0.16 - 44.2 ng/mL | [1][2] |
| Enterocin | Agar (B569324) Well Diffusion | Listeria sp. | 6400 AU/mL required for inhibition | [6] |
| In situ (Milk Model) | L. monocytogenes ATCC 7644 | Bactericidal potential | [7] |
Table 2: Efficacy in Food Matrices - Log Reduction of Listeria monocytogenes
| Food Matrix | Antimicrobial Agent | Concentration | Log Reduction (CFU/g or CFU/mL) | Incubation Conditions | Source(s) |
| Ground Pork | Pediocin | 8,192 AU/g | 2.0 log CFU/mL | Cold storage | [8] |
| Chicken Meat | This compound/PA-1 | Not specified | 3.8 log CFU/g | 14 days at 4°C | [8] |
| Spanish Raw Meat | Pediocin | 1,000 BU/ml | 2.5 log CFU/mL | 21 days at 4°C | [8] |
| Spanish Raw Meat | Pediocin | 5,000 BU/ml | 3.5 log CFU/mL | 21 days at 4°C | [8] |
| Chicken Cold Cuts | Sakacin P | 12 ng/g | 2.0 logs below control | 4 weeks | [5] |
Mechanism of Action: Pore Formation
This compound exerts its bactericidal effect primarily by disrupting the cell membrane of target bacteria.[9][10] This process involves the recognition of a specific receptor on the Listeria cell surface, the mannose phosphotransferase system (man-PTS).[11] Following binding, this compound inserts into the cytoplasmic membrane, leading to the formation of pores. This disruption of the membrane integrity results in the leakage of essential ions and metabolites, ultimately causing cell death.
Mechanism of this compound action on Listeria monocytogenes.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Microtiter Plate Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Streak a culture of L. monocytogenes on a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into a tube of appropriate broth medium (e.g., Brain Heart Infusion broth).
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test medium.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the bacteriocin (B1578144) (e.g., this compound) in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in the test medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without antimicrobial agent) and a negative control (medium without bacteria).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.
-
Alternatively, the optical density at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in absorbance compared to the positive control.
-
Agar Well Diffusion Assay for Zone of Inhibition Measurement
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.
-
Preparation of Agar Plates:
-
Prepare a suitable agar medium (e.g., Tryptic Soy Agar) and pour it into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum of L. monocytogenes as described in the microtiter plate assay protocol.
-
Spread a standardized volume of the bacterial suspension evenly over the entire surface of the agar plate using a sterile swab to create a bacterial lawn.
-
-
Application of Antimicrobial Agent:
-
Using a sterile cork borer or pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
Add a known volume (e.g., 50-100 µL) of the antimicrobial agent solution (at a specific concentration) into each well.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
-
Experimental workflow for antimicrobial susceptibility testing.
Conclusion
The available data strongly supports the potent antimicrobial activity of this compound against Listeria monocytogenes. While direct comparisons with other bacteriocins can be influenced by experimental conditions and the specific strains tested, this compound consistently demonstrates significant inhibitory and bactericidal effects, both in vitro and in various food matrices. Its distinct mechanism of action, involving pore formation in the cell membrane, makes it an effective agent against this critical foodborne pathogen. The provided experimental protocols offer a foundation for researchers to further validate and explore the application of this compound in food safety and drug development.
References
- 1. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, Pediocin PA-1, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Antilisterial Activity of Nisin A and this compound in Fresh Ground Pork Stored Aerobically at 5°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Listeria monocytogenes in chicken cold cuts by addition of sakacin P and sakacin P-producing Lactobacillus sakei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial efficacy of Enterococcus microencapsulated bacteriocin on Listeria monocytogenes, Listeria innocua and Listeria ivanovi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of Enterocins Produced by Antilisterial Enterococcus faecium BH04, BH12, BH84, and BH99 and In Vitro/In Situ Inhibition of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
Pediocin AcH vs. Nisin: A Comparative Analysis of Efficacy in Food Preservation
For researchers and professionals in food science and drug development, the choice of a suitable antimicrobial agent is paramount for ensuring food safety and quality. Among the bacteriocins, Pediocin AcH and nisin have emerged as prominent natural preservatives. This guide provides a comprehensive comparative analysis of their efficacy in various food models, supported by experimental data and detailed methodologies.
Quantitative Efficacy: A Side-by-Side Comparison
The antimicrobial efficacy of this compound and nisin has been evaluated against various foodborne pathogens in different food matrices. The following tables summarize the key quantitative data from multiple studies.
Table 1: Efficacy against Listeria monocytogenes
| Food Model | Bacteriocin (B1578144) | Concentration | Log Reduction (CFU/g or CFU/ml) | Reference |
| Fresh Ground Pork | Nisin A | Not specified | More efficient than this compound | [1][2] |
| Fresh Ground Pork | This compound | Not specified | Less efficient than Nisin A | [1][2] |
| Ground Beef | This compound | 1,350 AU/ml | 1.0 - 7.0 (strain dependent) | [3] |
| Cheddar Cheese | Nisin Z | 300 IU/g (encapsulated) | 3.0 | [4][5] |
| Cheddar Cheese | Nisin Z (in situ) | Not specified | 1.5 | [4][5] |
| Raw Milk | Nisin & Pediocin | Not specified | Synergistic growth suppression | [6] |
| Broth | Nisin | 13.2 IU/mL (MIC) | - | [7] |
| Broth | Pediocin 34 | 540 AU/mL (MIC) | - | [7] |
Table 2: Efficacy against other Pathogens
| Food Model | Pathogen | Bacteriocin | Efficacy | Reference |
| Dairy Products | Staphylococcus aureus | Nisin | Effective reduction | [8] |
| Dairy Products | Staphylococcus aureus | Pediocin | More effective than nisin | [8] |
| Mastitis Isolates | Staphylococcus aureus | Nisin | MIC: ≤1.0 to ≥100 µg/mL | [9] |
| Mastitis Isolates | Staphylococcus aureus | Pediocin | No inhibitory effect | [9] |
Experimental Protocols
The following are generalized protocols for assessing the antimicrobial efficacy of bacteriocins in food models.
Agar (B569324) Well Diffusion Assay
This method is used to qualitatively or semi-quantitatively determine the antimicrobial activity of a bacteriocin against a target microorganism.
Protocol:
-
Preparation of Indicator Lawn: A suitable agar medium (e.g., MRS for lactic acid bacteria, Tryptic Soy Agar for others) is seeded with an overnight culture of the indicator microorganism (e.g., Listeria monocytogenes). The seeded agar is poured into petri dishes and allowed to solidify.
-
Well Formation: Wells of a specific diameter (e.g., 6-8 mm) are cut into the agar using a sterile cork borer.
-
Application of Bacteriocin: A known concentration of the purified or partially purified bacteriocin solution is added to each well. A control with the solvent used to dissolve the bacteriocin should also be included.
-
Incubation: The plates are incubated at the optimal temperature for the indicator microorganism for 18-24 hours.
-
Observation: The diameter of the clear zone of inhibition around each well is measured. A larger diameter indicates higher antimicrobial activity.[10]
Minimum Inhibitory Concentration (MIC) Determination in Broth
The broth microdilution method is a quantitative assay to determine the lowest concentration of a bacteriocin that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacteriocin Dilutions: A two-fold serial dilution of the bacteriocin is prepared in a suitable broth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.[11]
-
Inoculation: Each well is inoculated with a standardized suspension of the indicator microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/ml.
-
Controls: Positive (broth with inoculum, no bacteriocin) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the indicator microorganism for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the bacteriocin at which no visible growth (turbidity) is observed.[12][13]
Mechanism of Action: A Visual Comparison
Both this compound and nisin exert their antimicrobial activity by forming pores in the cytoplasmic membrane of target bacteria, leading to cell death. However, their specific mechanisms of interaction with the cell membrane differ.
This compound: Direct Pore Formation
This compound, a class IIa bacteriocin, directly interacts with the bacterial cell membrane to form pores. This interaction is often facilitated by a docking molecule on the cell surface, such as the mannose phosphotransferase system (Man-PTS).
Caption: this compound binds to a receptor and forms pores in the cell membrane.
Nisin: Lipid II-Mediated Pore Formation
Nisin, a class I bacteriocin (lantibiotic), has a more complex mechanism that involves binding to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This binding serves as an anchor, facilitating the insertion of nisin into the membrane and subsequent pore formation.
Caption: Nisin binds to Lipid II, leading to pore formation and cell wall synthesis inhibition.
Summary of Comparative Efficacy
-
Nisin often exhibits higher efficacy in certain food matrices like fresh ground pork.[1][2] However, a significant drawback is the potential for target bacteria to develop resistance.[1][2] Its mechanism is multifaceted, involving both pore formation and inhibition of cell wall synthesis, which contributes to its high potency.[14][15][16]
-
This compound has demonstrated superior or comparable efficacy against key pathogens like Listeria monocytogenes in some studies.[8] A notable advantage of this compound is that surviving bacteria do not appear to develop resistance.[1][2] Its action is primarily through direct pore formation in the cell membrane.[17][18]
Conclusion
The choice between this compound and nisin as a food biopreservative is dependent on the specific food matrix, the target microorganisms, and the desired outcome. Nisin may offer greater potency in some applications, but the risk of resistance development must be considered. This compound presents a valuable alternative, particularly in scenarios where preventing the emergence of resistant strains is a priority. For optimal food safety, a combination of these bacteriocins or their use in conjunction with other preservation hurdles may provide a synergistic and more robust antimicrobial strategy.[6]
References
- 1. Comparative Study of the Antilisterial Activity of Nisin A and this compound in Fresh Ground Pork Stored Aerobically at 5°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iifiir.org [iifiir.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Listeria innocua in Cheddar Cheese by Addition of Nisin Z in Liposomes or by In Situ Production in Mixed Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of Reuterin and Bacteriocins Nisin and Pediocin in the Preservation of Raw Milk from Dairy Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial efficacy of Nisin, Pediocin 34 and Enterocin FH99 against Listeria monocytogenes and cross resistance of its bacteriocin resistant variants to common food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Bacteriocins and Protective Cultures in Dairy Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility to Nisin, Bactofencin, Pediocin and Reuterin of Multidrug Resistant Staphylococcus aureus, Streptococcus dysgalactiae and Streptococcus uberis Causing Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. researchgate.net [researchgate.net]
- 15. In Bacterial Membranes Lipid II Changes the Stability of Pores Formed by the Antimicrobial Peptide Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Pediocin AcH and Essential Oils Against Foodborne Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant foodborne pathogens has spurred the search for novel antimicrobial strategies. One promising approach lies in the synergistic combination of natural antimicrobials, such as bacteriocins and essential oils. This guide provides a comprehensive comparison of the synergistic effects of Pediocin AcH, a potent bacteriocin (B1578144), with various essential oils against common foodborne pathogens. The data presented herein is compiled from peer-reviewed studies and is intended to inform further research and development in food safety and antimicrobial drug discovery.
Quantitative Analysis of Synergistic Activity
The synergistic effect of this compound in combination with essential oils is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 1 suggests an additive effect, > 1 to 4 indicates indifference, and > 4 signifies antagonism.
A key study by Turgis et al. (2012) demonstrated a significant synergistic effect between Pediocin and Satureja montana (Savory) essential oil against the highly pathogenic Escherichia coli O157:H7[1]. While the precise FIC index was not stated, the study reported a clear synergistic interaction.
To provide a broader context, the following table includes data from a study on the bacteriocin Enterocin MSW5, which shares structural and functional similarities with this compound, in combination with various essential oils against several foodborne pathogens[2]. This data serves as a valuable comparative reference for understanding the potential synergistic interactions of this compound.
Table 1: Synergistic Effect of Enterocin MSW5 and Essential Oils Against Foodborne Pathogens [2]
| Pathogen | Antimicrobial Agent | MIC Alone (ppm) | MIC in Combination (ppm) | FIC Index | Interaction |
| Staphylococcus aureus | Enterocin MSW5 | 362 | - | - | - |
| Cinnamomum zeylanicum EO | 78.12 | - | - | - | |
| Combination | - | Enterocin: 90.5, EO: 19.53 | 0.372 | Synergy | |
| Listeria monocytogenes | Enterocin MSW5 | 725 | - | - | - |
| Cinnamomum zeylanicum EO | 39.00 | - | - | - | |
| Combination | - | Enterocin: 181.25, EO: 9.75 | 0.372 | Synergy | |
| Salmonella Typhimurium | Enterocin MSW5 | 362 | - | - | - |
| Cinnamomum zeylanicum EO | 78.12 | - | - | - | |
| Combination | - | Enterocin: 90.5, EO: 19.53 | 0.372 | Synergy |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and each essential oil is determined using the broth microdilution method in 96-well microplates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[2].
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilutions: Serial two-fold dilutions of this compound and the essential oils are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of the microplate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to evaluate the in vitro synergy of two antimicrobial agents[3][2].
-
Plate Setup: In a 96-well microplate, serial dilutions of this compound are made horizontally, and serial dilutions of the essential oil are made vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with the target foodborne pathogen at a concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC of the combination is determined for each well. The FIC index is calculated using the following formula: FIC Index = FICA + FICB Where:
-
FICA = (MIC of this compound in combination) / (MIC of this compound alone)
-
FICB = (MIC of Essential Oil in combination) / (MIC of Essential Oil alone)
-
Time-Kill Curve Assay
Time-kill curve assays are performed to assess the bactericidal or bacteriostatic activity of the antimicrobial agents over time.
-
Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 105-106 CFU/mL in a flask containing broth with the antimicrobial agents (this compound alone, essential oil alone, or the combination at synergistic concentrations). A control flask with no antimicrobials is also included.
-
Sampling: Aliquots are removed from each flask at predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Plating and Incubation: Serial dilutions of the samples are plated on appropriate agar (B569324) plates and incubated for 24-48 hours.
-
Colony Counting: The number of viable bacteria (CFU/mL) is determined at each time point.
-
Data Plotting: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Mechanism of Synergistic Action
The synergistic effect of this compound and essential oils is believed to stem from a multi-target mechanism, primarily focused on the bacterial cell envelope.
Caption: Proposed mechanism of synergistic action.
Essential oils, being lipophilic, can disrupt the lipid bilayer of the bacterial cell membrane, increasing its permeability. This disruption facilitates the access of this compound to its target receptor on the cell membrane, the mannose phosphotransferase system (Man-PTS). Once bound, this compound forms pores in the membrane, leading to the leakage of essential ions and molecules, and ultimately, cell death.
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the synergistic effect of this compound and essential oils.
Caption: Experimental workflow for synergy analysis.
This structured approach allows for the systematic evaluation of potential synergistic combinations, from initial screening to the elucidation of their kinetic and mechanistic properties.
References
confirming the mechanism of action of Pediocin AcH using membrane permeability assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pediocin AcH's mechanism of action, focusing on its ability to disrupt the cytoplasmic membrane of target bacteria. Experimental data from various membrane permeability assays are presented to offer a clear understanding of its efficacy and mode of action, benchmarked against other relevant bacteriocins.
Mechanism of Action: Pore Formation and Membrane Destabilization
This compound, a class IIa bacteriocin (B1578144), exerts its potent antimicrobial activity, particularly against Gram-positive bacteria like Listeria monocytogenes, by targeting the cell membrane.[1][2][3] The primary mechanism involves the formation of pores in the cytoplasmic membrane, leading to a cascade of disruptive events that culminate in cell death.[1][2][3][4]
The process begins with the binding of this compound to the target cell.[1] While initial electrostatic interactions with negatively charged phospholipids (B1166683) on the cell surface play a role, high-affinity binding is mediated by a specific receptor, the mannose phosphotransferase system (man-PTS).[4][5][6] This interaction is crucial for its high efficacy at nanomolar concentrations.[6] Following receptor binding, the C-terminal region of this compound penetrates the membrane, acting like a wedge to create a pore.[5][6]
This pore formation disrupts the membrane's integrity, leading to several critical consequences:
-
Dissipation of Membrane Potential: The pores allow for the leakage of small ions, such as potassium (K+) and protons (H+), which rapidly dissipates the transmembrane electrical potential (Δψ) and the proton motive force (PMF).[4][7][8][9]
-
Leakage of Intracellular Components: The compromised membrane allows for the efflux of essential intracellular molecules, including ATP and UV-absorbing materials like nucleotides.[1][10]
-
Inhibition of Transport: The loss of the PMF inhibits essential cellular processes, such as amino acid transport.[8][9]
In some sensitive strains, these events ultimately lead to cell lysis.[1][7] It's noteworthy that while Gram-negative bacteria are typically resistant due to their protective outer membrane, they can become susceptible if this barrier is compromised by sublethal stresses or chelating agents.[7][10][11]
Comparative Performance Data
The following tables summarize quantitative data from various studies, illustrating the effects of this compound on bacterial membrane permeability, often in comparison with other bacteriocins like Nisin.
Table 1: Effect of this compound on Membrane Integrity and Ion Efflux
| Target Organism | Assay | Key Finding | Reference |
| Lactobacillus plantarum NCDO 955 | K+ Efflux Assay | Rapid loss of intracellular K+ ions upon treatment. | [1] |
| Listeria monocytogenes | Membrane Potential Assay | Dissipation of transmembrane electrical potential. | [4][8] |
| Aeromonas hydrophila (L-lactic acid treated) | ATP Leakage Assay | Significant increase in extracellular ATP levels. | [10] |
| Sensitive Pediococcus cells | Amino Acid Transport Assay | Inhibition of amino acid uptake. | [8][9] |
| Lactobacillus plantarum | ONPG Permeability Assay | Increased permeability to o-nitrophenyl-β-D-galactopyranoside. | [1] |
Table 2: Comparative Activity of this compound and Other Bacteriocins
| Bacteriocin | Target Organism(s) | MIC (Minimum Inhibitory Concentration) | Key Comparison Notes | Reference |
| Pediocin PA-1/AcH | Various Gram-positive bacteria | Generally low ng/ml to µg/ml range | More active and broader spectrum than Sakacin P and Curvacin A.[12] | [12] |
| Enterocin A | Listeria monocytogenes | 0.1 to 1 ng/ml | Generally 5-10 times more active against Listeria than Pediocin PA-1.[12] | [12] |
| Nisin A | Listeria innocua (in ground pork) | - | More efficient and stable than this compound in a meat matrix. This compound was more susceptible to degradation by meat proteases.[13] | [13] |
| Sakacin P | Various Gram-positive bacteria | Higher MICs than Pediocin PA-1 | Pediocin PA-1 inhibited a broader range of strains.[12] | [12] |
| Curvacin A | Various Gram-positive bacteria | Higher MICs than Pediocin PA-1 | Pediocin PA-1 inhibited a broader range of strains.[12] | [12] |
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound and a typical workflow for a membrane permeability assay.
Caption: Proposed mechanism of this compound action on the bacterial cell membrane.
Caption: General workflow for a membrane permeability assay using a fluorescent dye.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key assays used to determine membrane permeability.
Propidium Iodide (PI) Uptake Assay by Fluorometry or Flow Cytometry
This assay measures the integrity of the inner cytoplasmic membrane. PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes, where it intercalates with DNA and fluoresces strongly.[14][15]
Methodology:
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest cells by centrifugation, wash them twice with a non-fluorescent buffer (e.g., phosphate-buffered saline - PBS, pH 7.2), and resuspend them to a specific optical density (e.g., OD600 of 0.2).
-
Treatment: Aliquot the cell suspension into a 96-well black, clear-bottom plate. Add this compound to the treatment wells at the desired final concentrations. Include a negative control (buffer only) and a positive control (e.g., 70% ethanol (B145695) or heat-killed cells).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for a defined period (e.g., 30-60 minutes).
-
Staining: Add Propidium Iodide to each well to a final concentration of ~1-5 µM.
-
Measurement:
-
Fluorometer: Measure the fluorescence intensity immediately using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Flow Cytometry: Analyze the cell population to quantify the percentage of PI-positive (permeabilized) cells.
-
-
Data Analysis: Normalize the fluorescence of the treated samples by subtracting the background fluorescence of the negative control. Express the results as a percentage of the fluorescence of the positive control.
ATP Leakage Assay
This assay quantifies the release of intracellular ATP into the extracellular medium, which is a direct indicator of membrane damage.[10][16]
Methodology:
-
Bacterial Culture & Preparation: Prepare the bacterial suspension as described in the PI uptake assay.
-
Treatment: Treat the bacterial cells with this compound at various concentrations for a specific time.
-
Sample Collection: After incubation, centrifuge the samples to pellet the bacterial cells.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the extracellular ATP.
-
Luminescence Measurement: Use a commercial ATP determination kit (e.g., luciferin-luciferase-based). Add a small volume (e.g., 10 µl) of the supernatant to the kit's reaction solution. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using a known gradient of ATP concentrations. Calculate the amount of ATP leaked from the treated cells by comparing their luminescence readings to the standard curve.
Membrane Potential Assay using DiSC₃(5)
This method uses a voltage-sensitive fluorescent dye, 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)), to measure changes in the bacterial membrane potential.[17] This cationic dye accumulates in polarized, energized cells, which quenches its fluorescence. Depolarization of the membrane by agents like this compound causes the dye to be released, resulting in an increase in fluorescence.[17]
Methodology:
-
Bacterial Culture & Preparation: Prepare and wash cells as previously described. Resuspend them in a suitable buffer (e.g., HEPES buffer with glucose to maintain energy).
-
Dye Loading: Add DiSC₃(5) to the cell suspension (e.g., final concentration of 1 µM) and incubate in the dark until the fluorescence signal stabilizes. This indicates the dye has accumulated in the energized cells and quenching is maximal.
-
Baseline Measurement: Place the suspension in a fluorometer cuvette and record the stable, quenched baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).
-
Treatment: Add this compound to the cuvette and immediately begin recording the fluorescence intensity over time.
-
Positive Control: To determine the maximum fluorescence (fully depolarized state), add a potent depolarizing agent like valinomycin (B1682140) (a K+ ionophore) at the end of the experiment.[17]
-
Data Analysis: The increase in fluorescence upon this compound addition indicates membrane depolarization. The rate and extent of fluorescence increase can be compared between different concentrations or against other antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pediocin PA-1, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition mechanism of pediocin PA-1 and L-lactic acid against Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Outer Membrane of Gram-Negative Bacteria Inhibits Antibacterial Activity of Brochocin-C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Studies of Class IIa Bacteriocins of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of the Antilisterial Activity of Nisin A and this compound in Fresh Ground Pork Stored Aerobically at 5°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Cell Membrane Permeabilization Assay [bio-protocol.org]
- 17. frontiersin.org [frontiersin.org]
A Comparative Analysis of Pediocin AcH and Other Class IIa Bacteriocins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pediocin AcH with other prominent Class IIa bacteriocins, focusing on their antimicrobial efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. Class IIa bacteriocins, often referred to as pediocin-like bacteriocins, are a significant group of antimicrobial peptides produced by lactic acid bacteria. They are particularly noted for their potent activity against the foodborne pathogen Listeria monocytogenes.[1][2] this compound, identical to Pediocin PA-1, is one of the most extensively studied members of this class.[3][4][5]
Comparative Performance: Antimicrobial Activity
The antimicrobial efficacy of Class IIa bacteriocins is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the bacteriocin (B1578144) that prevents visible growth of a target microorganism. Comparative studies have demonstrated that while all Class IIa bacteriocins exhibit anti-listerial activity, their potency and spectrum can vary.
A key study comparing purified Pediocin PA-1 (AcH), enterocin (B1671362) A, sakacin P, and curvacin A revealed significant differences in their activity profiles. Pediocin PA-1 and enterocin A generally demonstrated a broader inhibitory spectrum and lower MICs against a range of indicator strains compared to sakacin P and curvacin A.[1] Enterocin A was found to be particularly effective against Listeria monocytogenes, with MICs in the range of 0.1 to 1 ng/ml.[1][6]
The structural basis for these differences in activity is attributed, in part, to the number of disulfide bonds. Pediocin PA-1 and enterocin A possess an additional disulfide bond in their C-terminal region, which is suggested to contribute to their higher level of antimicrobial activity.[1][6] This structural feature appears to be crucial for their enhanced potency.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Selected Class IIa Bacteriocins against Listeria monocytogenes
| Bacteriocin | Producer Strain | Target Strain | MIC (ng/mL) |
| Pediocin PA-1 (AcH) | Pediococcus acidilactici | Listeria monocytogenes Scott A | 1.6 |
| Enterocin A | Enterococcus faecium | Listeria monocytogenes Scott A | 0.4 |
| Sakacin P | Lactobacillus sakei | Listeria monocytogenes Scott A | 1.6 |
| Curvacin A | Lactobacillus curvatus | Listeria monocytogenes Scott A | 12.5 |
Data compiled from Eijsink et al. (1998).[1]
Table 2: Antimicrobial Spectrum of this compound and Other Class IIa Bacteriocins
| Target Organism | This compound/PA-1 | Enterocin A | Sakacin P | Curvacin A |
| Listeria monocytogenes | +++ | +++ | +++ | ++ |
| Enterococcus faecalis | ++ | ++ | + | + |
| Lactobacillus sakei | + | ++ | - | - |
| Clostridium perfringens | ++ | ++ | +/- | +/- |
| Staphylococcus aureus | + | + | - | - |
+++: High activity, ++: Moderate activity, +: Low activity, +/-: Strain-dependent activity, -: No activity. Data is a qualitative summary from multiple sources.[1][3]
Mechanism of Action: A Two-Step Process
The bactericidal action of Class IIa bacteriocins is a well-orchestrated, two-step process that culminates in the disruption of the target cell's membrane integrity.[3]
-
Receptor Recognition and Binding: The initial and crucial step involves the recognition of a specific receptor on the surface of the target cell. This receptor has been identified as the mannose phosphotransferase system (man-PTS), a sugar transport protein embedded in the cell membrane.[7][8] The highly conserved, positively charged N-terminal region of the bacteriocin, containing the "pediocin box" consensus sequence (YGNGV), is responsible for this specific interaction with the IIC and IID subunits of the man-PTS.[8]
-
Pore Formation and Cell Death: Following binding to the man-PTS, the bacteriocin undergoes a conformational change. The hydrophobic and/or amphiphilic C-terminal region of the bacteriocin then inserts into the cell membrane. This insertion leads to the formation of pores, disrupting the membrane's permeability.[7][8][9] The formation of these pores results in the leakage of essential ions (such as K+) and small molecules, dissipation of the proton motive force, and ultimately, cell death.[3][9]
Experimental Protocols
Purification of Class IIa Bacteriocins
A standardized and efficient three-step method is widely used for the purification of Class IIa bacteriocins from culture supernatants.[10][11]
Objective: To obtain highly purified bacteriocin for activity assays and structural studies.
Materials:
-
Bacterial culture supernatant
-
SP Sepharose Fast Flow cation-exchange column
-
Sep-Pak C18 cartridge (or similar reversed-phase matrix)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Cation-Exchange Chromatography:
-
Adjust the pH of the culture supernatant to 6.0.
-
Load the supernatant onto an SP Sepharose Fast Flow column pre-equilibrated with 20 mM sodium phosphate (B84403) buffer (pH 6.0).
-
Wash the column with the same buffer to remove unbound proteins.
-
Elute the bound bacteriocin with 1 M NaCl in the same buffer.
-
-
Solid-Phase Extraction (Reversed-Phase):
-
Activate a Sep-Pak C18 cartridge by washing with acetonitrile followed by deionized water.
-
Load the eluate from the cation-exchange step onto the activated cartridge.
-
Wash the cartridge with 20% acetonitrile in water to remove hydrophilic contaminants.
-
Elute the bacteriocin with a higher concentration of acetonitrile (e.g., 50-70%) in water containing 0.1% TFA.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final polishing and to achieve high purity (>95%), subject the eluate from the solid-phase extraction to RP-HPLC on a C8 or C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA, for elution.
-
Monitor the elution profile at 220 nm and collect the peak corresponding to the bacteriocin.
-
Confirm the purity and identity of the bacteriocin by mass spectrometry and N-terminal sequencing.[1][10]
-
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.[12][13][14][15]
Objective: To determine the lowest concentration of a bacteriocin that inhibits the visible growth of a specific indicator microorganism.
Materials:
-
Purified bacteriocin of known concentration
-
96-well microtiter plates
-
Appropriate broth medium (e.g., MRS broth for lactic acid bacteria, BHI broth for Listeria)
-
Overnight culture of the indicator strain
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacteriocin Dilutions:
-
Prepare a series of twofold dilutions of the purified bacteriocin in the appropriate broth medium directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Dilute an overnight culture of the indicator strain in the same broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted indicator strain to each well of the microtiter plate, bringing the total volume to 200 µL. This will further dilute the bacteriocin by a factor of two, achieving the final desired concentrations.
-
Include a positive control well (broth and inoculum, no bacteriocin) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the indicator strain (e.g., 37°C for Listeria monocytogenes) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the bacteriocin in a well with no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest bacteriocin concentration that inhibits the growth by a certain percentage (e.g., >90%) compared to the positive control.
-
Visualizing the Mechanism and Workflow
To better illustrate the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Class IIa bacteriocins.
Caption: Experimental workflow for bacteriocin purification and MIC determination.
References
- 1. Comparative Studies of Class IIa Bacteriocins of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 3. The Continuing Story of Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class IIa Bacteriocins: Diversity and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of comparative minimum inhibitory concentration (MIC) of bacteriocins produced by enterococci for selected isolates of multi-antibiotic resistant Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | LAB Bacteriocins Controlling the Food Isolated (Drug-Resistant) Staphylococci [frontiersin.org]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. protocols.io [protocols.io]
A Comparative Guide to the Validation of Pediocin AcH Purity and Activity: Mass Spectrometry vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry with other analytical techniques for the validation of Pediocin AcH purity and antimicrobial activity. This compound, a class IIa bacteriocin (B1578144), holds significant promise as a natural food preservative and a potential therapeutic agent. Rigorous validation of its purity and activity is paramount for research, development, and regulatory approval. This document outlines the experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their specific needs.
Data Presentation: Quantitative Comparison of Validation Methods
The following table summarizes the quantitative performance of mass spectrometry in comparison to alternative methods for the validation of this compound purity and activity. It is important to note that while mass spectrometry provides a precise molecular weight and can be used for quantification, its direct output for purity is often qualitative ("pure") or semi-quantitative. Activity is a measure of biological function and is determined by bioassays; mass spectrometry can provide a precise concentration of the active peptide, which can then be correlated to its biological activity.
| Parameter | Mass Spectrometry (MALDI-TOF/LC-MS) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE) | Agar (B569324) Well Diffusion Assay |
| Purity Assessment | Provides precise molecular weight for identity confirmation (4629 Da for Pediocin PA-1/AcH)[1]. Purity is often inferred from the presence of a single dominant peak. Can achieve >95% purity confirmation[2][3]. | Quantitative purity assessment based on the area of the principal peak. Purity levels of >90-95% are commonly reported after purification[2][4]. | Visual estimation of purity based on the presence of a single band. Can confirm the presence of a single peptide of the expected molecular weight (~4.6 kDa)[5]. | Not applicable for purity assessment. |
| Activity Assessment | Indirectly assesses activity by quantifying the concentration of the active peptide (e.g., in µM or ng/mL)[3]. | Not a direct measure of activity. Fractions can be collected for subsequent bioassays. | Not a direct measure of activity. Gel overlay assays can confirm the activity of the separated band. | Direct measure of antimicrobial activity, typically expressed in Arbitrary Units per milliliter (AU/mL).[6] |
| Sensitivity | High (picomole to femtomole range)[7]. | High (nanogram to microgram range). | Moderate (microgram range). | Dependent on the indicator strain and experimental conditions. |
| Quantitative Precision | High for concentration determination. | High for relative quantification. | Low for quantification (semi-quantitative). | Moderate, can be variable between experiments. |
| Throughput | High for MALDI-TOF MS. | Moderate. | Moderate. | Low to moderate. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Two-Step Purification of this compound
This protocol describes a rapid procedure for the purification of pediocin-like bacteriocins using cation-exchange and reverse-phase chromatography.
Materials:
-
Bacterial culture producing this compound
-
Cation-exchange column (e.g., SP Sepharose Fast Flow)
-
Reverse-phase column (e.g., C18)
-
Buffers: 20 mM sodium phosphate (B84403) (pH 5.8), 1 M NaCl in phosphate buffer, 0.1% Trifluoroacetic acid (TFA) in water, Acetonitrile (B52724) with 0.1% TFA.
Procedure:
-
Cation-Exchange Chromatography:
-
Equilibrate the cation-exchange column with 20 mM sodium phosphate buffer (pH 5.8).
-
Directly apply the bacterial culture to the column.
-
Wash the column with the equilibration buffer to remove unbound anionic compounds and bacterial cells.
-
Elute the bound this compound with 1 M NaCl in the phosphate buffer.
-
-
Reverse-Phase HPLC:
-
Equilibrate the C18 reverse-phase column with 0.1% TFA in water.
-
Apply the eluate from the cation-exchange step to the RP-HPLC column.
-
Elute the this compound using a linear gradient of acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the collected fraction using mass spectrometry and Tricine-SDS-PAGE.
-
Protocol 2: Purity Validation by Tricine-SDS-PAGE
This method is optimized for the separation of small proteins and peptides like this compound.
Materials:
-
Purified this compound sample
-
Tricine-SDS-PAGE gels (e.g., 16% separating gel, 10% spacer gel, 4% stacking gel)
-
Tricine-SDS-PAGE running buffer
-
Protein molecular weight markers (low range)
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare the purified this compound sample by mixing with an equal volume of 2x Tricine-SDS-PAGE sample buffer.
-
Load the sample and molecular weight markers onto the gel.
-
Run the electrophoresis at a constant voltage (e.g., 30V initially, then 100V) until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
A single band at the expected molecular weight (~4.6 kDa) indicates a high degree of purity.
Protocol 3: Purity and Identity Confirmation by MALDI-TOF Mass Spectrometry
Materials:
-
Purified this compound sample
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Mix the purified this compound sample with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range (e.g., 1,000-10,000 Da).
-
The presence of a single major peak at the expected molecular weight of this compound (approximately 4629 Da) confirms its identity and high purity[1].
Protocol 4: Activity Validation by Agar Well Diffusion Assay
This assay determines the antimicrobial activity of the purified this compound.
Materials:
-
Purified this compound of known concentration
-
Sensitive indicator microorganism (e.g., Listeria monocytogenes)
-
Appropriate agar medium (e.g., MRS agar for lactic acid bacteria)
-
Sterile petri dishes
-
Sterile cork borer or pipette tips
Procedure:
-
Prepare a lawn of the indicator microorganism by inoculating a molten agar medium and pouring it into petri dishes.
-
Once the agar has solidified, create wells of uniform diameter (e.g., 6 mm) using a sterile cork borer.
-
Prepare serial twofold dilutions of the purified this compound.
-
Add a fixed volume (e.g., 50 µL) of each dilution to the wells.
-
Incubate the plates under appropriate conditions for the indicator strain.
-
Measure the diameter of the inhibition zones around the wells.
-
The activity is expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition, multiplied by a factor related to the volume added.
Mandatory Visualization
Experimental Workflow for this compound Validation
Caption: Experimental workflow for the purification and validation of this compound.
Logical Relationship of Mass Spectrometry in this compound Validation
Caption: Role of mass spectrometry in the validation of this compound purity and activity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. An oxidation resistant pediocin PA-1 derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and characterization of pediocin PA-1/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and mass spectrometry based characterization of a pediocin produced by Pediococcus acidilactici 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Bacteriocins by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance of Bacteria to Pediocin AcH and Other Bacteriocins: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial cross-resistance to antimicrobial peptides is critical for the development of effective therapeutic strategies. This guide provides an objective comparison of the cross-resistance profiles of bacteria, particularly Listeria monocytogenes, to Pediocin AcH and other notable bacteriocins. The information is supported by experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate underlying mechanisms.
Comparative Efficacy and Cross-Resistance Profile
The development of resistance to one bacteriocin (B1578144) can confer resistance to other, structurally similar bacteriocins, a phenomenon known as cross-resistance. This is particularly prevalent among the class IIa bacteriocins, also known as pediocin-like bacteriocins, which share a conserved "pediocin box" motif (YGNGV) in their N-terminal region and target the same cellular receptor.
The following table summarizes the susceptibility of Listeria monocytogenes to this compound (also known as Pediocin PA-1) and other bacteriocins. The data, presented as 50% inhibitory concentrations (IC50) and Minimum Inhibitory Concentrations (MIC), are compiled from various studies. It is important to note that these values can vary depending on the specific bacterial strain and experimental conditions.
| Bacteriocin | Class | Target Bacterium | Wild-Type Susceptibility (IC50 in ng/mL) | MIC of Wild-Type (AU/mL or IU/mL) | Cross-Resistance Profile of this compound-Resistant Strains |
| This compound/PA-1 | IIa | Listeria monocytogenes | 0.10 - 7.34[1] | 54.7 AU/mL[2] | High-level resistance |
| Sakacin P | IIa | Listeria monocytogenes | 0.01 - 0.61[1] | Not widely reported in AU/mL | High-level cross-resistance[1] |
| Sakacin A | IIa | Listeria monocytogenes | 0.16 - 44.2[1] | Not widely reported in AU/mL | Expected high-level cross-resistance |
| Enterocin FH99 | IIa | Listeria monocytogenes | Not available | 120 AU/mL | Cross-resistance observed[3] |
| Leucocin C | IIa | Listeria monocytogenes | Not available | Not widely reported in AU/mL | Expected high-level cross-resistance |
| Curvacin A | IIa | Listeria monocytogenes | Not available | Not widely reported in AU/mL | Expected high-level cross-resistance |
| Nisin | I (Lantibiotic) | Listeria monocytogenes | 2.2 - 781[1] | 13.2 IU/mL[2] | No cross-resistance observed[3] |
Key Observations:
-
High Cross-Resistance Among Class IIa Bacteriocins: Resistance to this compound generally confers cross-resistance to other class IIa bacteriocins like Sakacin P and Enterocin FH99.[1][3] This is attributed to a shared mechanism of action and a common cellular receptor.
-
No Cross-Resistance with Nisin: this compound-resistant variants of L. monocytogenes typically do not show cross-resistance to Nisin.[3] This is because Nisin, a class I bacteriocin (lantibiotic), has a different mechanism of action that involves binding to Lipid II, a precursor in the bacterial cell wall synthesis, and forming pores.
-
Variable Susceptibility: There is a natural variation in the susceptibility of different L. monocytogenes strains to various bacteriocins.[1]
Mechanism of Resistance and Associated Signaling Pathway
The primary mechanism of acquired, high-level resistance to class IIa bacteriocins in Listeria monocytogenes involves the mannose phosphotransferase system (Man-PTS). This multi-protein complex, encoded by the mpt operon, functions as the receptor for these bacteriocins on the bacterial cell surface.
Resistance arises from mutations or downregulation of the mpt operon, leading to a reduced number or complete absence of functional Man-PTS receptors. Without the receptor, the bacteriocin cannot bind to the cell and exert its bactericidal effect, which involves pore formation in the cytoplasmic membrane.
Caption: Signaling pathway for Class IIa bacteriocin action and resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a bacteriocin that completely inhibits the visible growth of a microorganism.
Materials:
-
Bacteriocin stock solutions of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Brain Heart Infusion (BHI) for Listeria)
-
Overnight culture of the test bacterium
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into fresh broth and incubate overnight at the optimal temperature (e.g., 37°C for L. monocytogenes).
-
Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of Bacteriocins:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the bacteriocin stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the bacteriocin dilution.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a positive control well (broth with inoculum, no bacteriocin) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the test bacterium for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the bacteriocin in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Assessment of Bacteriocin Cross-Resistance
This protocol is used to determine if resistance to one bacteriocin confers resistance to others.
Procedure:
-
Generation of Bacteriocin-Resistant Mutants:
-
Prepare agar (B569324) plates containing a concentration of the selective bacteriocin (e.g., this compound) that is 2-4 times the MIC for the wild-type strain.
-
Spread a high density of the wild-type bacterial culture onto the agar plates.
-
Incubate the plates under optimal conditions until resistant colonies appear.
-
Isolate and purify the resistant colonies by streaking them onto fresh selective agar plates.
-
-
MIC Determination for Resistant Mutants:
-
Perform the broth microdilution MIC assay as described above using the isolated resistant mutants as the test organisms.
-
Test the susceptibility of the resistant mutants to a panel of different bacteriocins, including the selective bacteriocin and other bacteriocins of interest.
-
-
Analysis:
-
Compare the MIC values of the different bacteriocins for the resistant mutants to those for the wild-type strain. A significant increase in the MIC of a particular bacteriocin for the resistant mutant indicates cross-resistance.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing bacteriocin cross-resistance.
References
- 1. Basic Antibacterial Assay to Screen for Bacteriocinogenic Lactic Acid Bacteria and to Elementarily Characterize Their Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Synergistic Antimicrobial Power: A Comparative Guide to Pediocin AcH and Organic Acids
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates innovative strategies to combat pathogenic microorganisms. One promising approach lies in the synergistic application of natural antimicrobial compounds. This guide provides a comprehensive comparison of the synergistic antimicrobial activity of Pediocin AcH, a potent bacteriocin (B1578144), and various organic acids. By combining these agents, it is possible to enhance their efficacy, broaden their spectrum of activity, and potentially reduce the concentrations required for effective microbial control. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying mechanisms of this powerful antimicrobial partnership.
Quantitative Data Summary
The synergistic interaction between this compound (or its close variant, Pediocin PA-1) and organic acids has been demonstrated to be particularly effective against a range of spoilage and pathogenic bacteria. The following tables summarize the quantitative data from studies evaluating these combinations, primarily using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy, >0.5 to ≤ 1 indicates an additive effect, >1 to <4 indicates indifference, and ≥4 indicates antagonism.
Table 1: Minimum Inhibitory Concentrations (MIC) of Pediocin PA-1 and Organic Acids Against Listeria ivanovii
| Antimicrobial Agent | MIC (alone) |
| Pediocin PA-1 | 0.09 µg/mL |
| Lactic Acid | 0.4% (v/v) |
| Citric Acid | 0.4% (w/v) |
Table 2: Synergistic Activity of Pediocin PA-1 in Combination with Organic Acids Against Listeria ivanovii
| Antimicrobial Combination | MIC in Combination | FICI | Interpretation |
| Pediocin PA-1 + Lactic Acid + Citric Acid | Pediocin PA-1: 0.045 µg/mLLactic Acid: 0.025% (v/v)Citric Acid: 0.05% (w/v) | 0.75 | Partially Synergistic |
Note: Data in Tables 1 and 2 are adapted from studies on Pediocin PA-1, which shares an identical amino acid sequence with this compound.[1]
While extensive quantitative data for this compound with a wider range of organic acids is still emerging, several studies have reported synergistic effects with acetic and succinic acids against pathogens like Escherichia coli O157:H7.[2] These combinations have shown promise in food preservation applications, effectively reducing pathogen loads in products like ground beef.[2]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial synergy. The following are protocols for the key experiments cited in the evaluation of this compound and organic acid combinations.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, or antagonistic effects of antimicrobial agents when used in combination.[3]
1. Preparation of Antimicrobial Agents:
-
Prepare stock solutions of this compound and the organic acids (e.g., lactic acid, citric acid, acetic acid) in an appropriate solvent or culture medium.
-
Create a series of twofold serial dilutions for each antimicrobial agent.
2. Microtiter Plate Setup:
-
In a 96-well microtiter plate, dispense increasing concentrations of this compound along the x-axis and increasing concentrations of the organic acid along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also, include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
3. Inoculum Preparation:
-
Prepare a standardized inoculum of the target bacterium (e.g., Listeria monocytogenes, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
5. Determination of MIC and FICI:
-
After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination using the formula:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
The FICI is the sum of the individual FICs: FICI = FIC of Agent A + FIC of Agent B.
Time-Kill Curve Assay Protocol
Time-kill curve assays provide insights into the pharmacodynamics of antimicrobial agents over time, revealing whether a combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
1. Preparation of Cultures and Antimicrobial Agents:
-
Grow the target bacterium to the early to mid-logarithmic phase.
-
Prepare solutions of this compound and the organic acid at concentrations corresponding to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC) and their synergistic combination as determined by the checkerboard assay.
2. Experimental Setup:
-
Inoculate flasks containing fresh broth with the logarithmic phase culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Add the antimicrobial agents to the flasks, including a growth control with no antimicrobials.
3. Sampling and Enumeration:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.
-
Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
4. Data Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial condition.
-
A synergistic interaction is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing the Synergistic Action
The following diagrams illustrate the proposed mechanism of synergistic action between this compound and organic acids, particularly against Gram-negative bacteria, and a typical workflow for evaluating this synergy.
Caption: Mechanism of synergistic action against Gram-negative bacteria.
Caption: Experimental workflow for evaluating antimicrobial synergy.
References
comparative genomics of Pediocin AcH-producing bacterial strains
For Researchers, Scientists, and Drug Development Professionals
Pediocin AcH, a class IIa bacteriocin (B1578144), is a potent antimicrobial peptide with significant interest in food preservation and as a potential therapeutic agent against multidrug-resistant pathogens. This guide provides a comparative genomic analysis of key bacterial strains known to produce this compound, offering insights into their genetic architecture and the organization of the this compound biosynthesis gene cluster. The data presented is compiled from publicly available genome databases and peer-reviewed scientific literature.
Genomic Snapshot of this compound Producers
The production of this compound has been identified in several species of lactic acid bacteria, most notably within the genera Pediococcus and Lactobacillus. This section provides a comparative summary of the genomic features of representative strains.
| Feature | Pediococcus pentosaceus ATCC 25745 | Pediococcus acidilactici DSM 20284 | Lactobacillus plantarum ST-III |
| Genome Size (bp) | 1,832,387[1] | 1,942,827[2] | 3,320,817[3] |
| GC Content (%) | 37.4[1] | 42.1[2] | 44.76[3] |
| Number of Coding Sequences (CDS) | 1,755[1] | 1,813[2] | 2,945[3] |
| This compound Gene Cluster Location | Plasmid[4] | Plasmid | Plasmid[4] |
| This compound Operon Composition | papABCD[5][6] | pedABCD[6] | papABCD[4] |
Visualizing the this compound Biosynthesis Pathway
The genetic determinants for this compound production are typically organized in a conserved operon. This diagram illustrates the key genes involved in its biosynthesis, immunity, and transport.
Caption: Genetic organization of the this compound operon.
Experimental Protocols
This section details the methodologies commonly employed in the comparative genomic analysis of this compound-producing bacteria.
Whole-Genome Sequencing (WGS)
High-quality genomic DNA is a prerequisite for accurate whole-genome sequencing.
a. DNA Extraction and Quality Control:
-
Bacterial cultures are grown in appropriate media (e.g., MRS broth for lactic acid bacteria) to the late logarithmic phase.
-
Genomic DNA is extracted using commercially available kits (e.g., QIAamp DNA Mini Kit) or standard protocols involving enzymatic lysis (e.g., with lysozyme), followed by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
The quality and quantity of the extracted DNA are assessed using a NanoDrop spectrophotometer (A260/280 ratio of ~1.8) and a Qubit fluorometer for accurate concentration measurement.
b. Library Preparation and Sequencing:
-
Sequencing libraries are prepared using kits such as the Nextera DNA Flex kit (Illumina) or by following protocols for PacBio SMRTbell library preparation.
-
For Illumina sequencing, DNA is fragmented, end-repaired, A-tailed, and ligated with sequencing adapters.
-
For PacBio sequencing, DNA is enzymatically sheared to the desired fragment size, and SMRTbell adapters are ligated.
-
The prepared libraries are sequenced on platforms like the Illumina MiSeq/NovaSeq or PacBio Sequel/RSII systems.
c. Genome Assembly and Annotation:
-
Raw sequencing reads are quality-checked using tools like FastQC. Adapters and low-quality reads are trimmed using software such as Trimmomatic.
-
De novo genome assembly is performed using assemblers like SPAdes for Illumina reads or Canu/Flye for PacBio long reads. A hybrid assembly approach can be used when both short and long reads are available.
-
The assembled genome is annotated using pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology).
Bacteriocin Gene Cluster Identification
Specialized bioinformatics tools are used to identify bacteriocin gene clusters within the assembled genomes.
-
The assembled genome sequence in FASTA format is uploaded to the BAGEL4 web server.[7][8][9]
-
The analysis is run with default parameters, which include searching against a database of known bacteriocins and identifying genes commonly found in their vicinity (e.g., transporters, immunity proteins).
-
The output provides a graphical representation of putative bacteriocin gene clusters, highlighting the core peptide, immunity genes, and transport machinery.
Phylogenetic Analysis
Phylogenetic analysis helps to understand the evolutionary relationships between different this compound-producing strains.
-
The 16S rRNA gene sequences are extracted from the whole-genome data or amplified by PCR using universal primers (e.g., 27F and 1492R).
-
Multiple 16S rRNA gene sequences from the strains of interest and related outgroup taxa are aligned using software like ClustalW or MUSCLE, integrated within a program like MEGA (Molecular Evolutionary Genetics Analysis).[10]
-
A phylogenetic tree is constructed from the alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony available in MEGA.[10]
-
The reliability of the tree topology is assessed by bootstrap analysis with a specified number of replications (e.g., 1000).
A Generalized Workflow for Comparative Genomics
The following diagram outlines the logical steps involved in a typical comparative genomics study of bacteriocin-producing bacteria.
Caption: Workflow for comparative genomics of bacteriocin producers.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative genomics - Wikipedia [en.wikipedia.org]
- 3. Complete genome sequence of Lactiplantibacillus plantarum ST, a potential probiotic strain with antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene organization and sequences of this compound/PA-1 production operons in Pediococcus and Lactobacillus plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Screening of Bacteriocin Gene Clusters within a Set of Marine Bacillota Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. BAGEL: a web-based bacteriocin genome mining tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojs.kmutnb.ac.th [ojs.kmutnb.ac.th]
validating the safety and cytotoxicity of purified Pediocin AcH
A comprehensive analysis of the safety and cytotoxicity profile of purified Pediocin AcH reveals its potential as a non-toxic antimicrobial agent, particularly when compared with other bacteriocins like nisin, lacticin, and enterocin (B1671362). This comparison guide, intended for researchers, scientists, and drug development professionals, provides an objective evaluation of this compound's performance, supported by available experimental data.
In contrast, other bacteriocins such as nisin have a more extensively documented toxicological profile. A 90-day oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for nisin A at a dietary level of 5.0% (2996 mg/kg/day for males and 3187 mg/kg/day for females).[3]
Comparative Safety and Cytotoxicity Data
To provide a clear comparison, the following tables summarize the available quantitative data on the in vivo toxicity, in vitro cytotoxicity, and hemolytic activity of this compound and its alternatives. It is important to note that direct comparative studies are limited, and data has been compiled from various independent research articles.
Table 1: In Vivo Acute Oral Toxicity
| Bacteriocin (B1578144) | Animal Model | LD50 (mg/kg) | Source |
| Pediocin N6 | Mice | > 20,000 | [1] |
| Nisin A | Rats | NOAEL: 2996-3187 (90-day study) | [3] |
| Lacticin | - | Data not available | - |
| Enterocin | - | Data not available | - |
Table 2: In Vitro Cytotoxicity (IC50 values in µM)
| Bacteriocin | Normal Cell Line (Cell Type) | IC50 (µM) | Cancer Cell Lines (Cell Type) | IC50 (µM) | Source |
| This compound | Data not available | - | HeLa, HT29 | Qualitative data suggests cytotoxicity | [4] |
| Nisin | HUVEC (Endothelial) | ~19 | HeLa, OVCAR-3, SK-OV-3 | 11.5 - 23 | |
| Lacticin | Data not available | - | Data not available | - | - |
| Enterocin | Data not available | - | Data not available | - | - |
Table 3: Hemolytic Activity
| Bacteriocin | Red Blood Cell Source | Hemolysis (%) at Concentration | Source |
| This compound | Data not available | - | - |
| Nisin | Data not available | - | - |
| Lacticin 3147 | Equine | No detectable hemolytic activity | |
| Enterocin 12a | Human | 4.5% at 10 µg/ml |
Experimental Methodologies
The data presented in this guide are derived from standard toxicological and cytological assays. Below are detailed protocols for the key experiments cited.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the bacteriocin and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the bacteriocin that inhibits 50% of cell growth, is then calculated.[5][6]
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is transferred to a new 96-well plate.
-
Reaction Mixture: An LDH reaction mixture, containing diaphorase and NAD+, is added to each well.
-
Incubation and Absorbance: The plate is incubated in the dark at room temperature for 30 minutes. The reaction is stopped, and the absorbance is measured at 490 nm. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[4]
Hemolysis Assay
This assay determines the lytic effect of a substance on red blood cells.
-
Red Blood Cell Preparation: Freshly collected red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-8%.
-
Incubation: The red blood cell suspension is incubated with various concentrations of the bacteriocin for a specified period (e.g., 1-4 hours) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Centrifugation and Measurement: The samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm or 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Acute Oral Toxicity Study in Rodents
This study is performed to determine the lethal dose 50 (LD50) of a substance.
-
Animal Model: Typically, rats or mice are used.
-
Dosing: A single, high dose of the test substance is administered orally to a group of animals. A control group receives the vehicle only.
-
Observation: The animals are observed for a period of 14 days for any signs of toxicity and mortality.
-
LD50 Determination: The LD50 is the statistically estimated dose that is expected to cause death in 50% of the animals. If no mortality is observed at a high dose (e.g., 2000 or 5000 mg/kg), the LD50 is reported as being greater than that dose.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the current understanding of pediocin's mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Caption: Workflow for the hemolysis assay to evaluate this compound's lytic activity.
Caption: Mechanism of action of this compound on susceptible bacterial cells.
It is important to note that while the mechanism of action of this compound on bacterial cells is well-characterized, its interaction with mammalian cells, particularly the specific signaling pathways that might be involved in its cytotoxic effects on cancer cells, is not yet fully elucidated. The primary hypothesis is that at high concentrations, this compound may cause membrane destabilization, leading to apoptosis. However, a specific receptor-mediated signaling cascade in mammalian cells has not been identified.
Conclusion
Based on the available data, purified this compound presents a strong safety profile with evidence pointing towards very low in vivo toxicity and a lack of immunogenicity. While its cytotoxic effects on cancer cells are noted, a comprehensive quantitative comparison with other bacteriocins is hampered by the limited availability of specific IC50 values for this compound against a broad range of normal and cancerous cell lines. Similarly, quantitative data on its hemolytic activity is needed for a complete safety assessment.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation as a safe antimicrobial agent. Future research should focus on generating specific quantitative data on its cytotoxicity and hemolytic activity to firmly establish its therapeutic window and comparative advantage over other bacteriocins. Elucidating its precise mechanism of action in mammalian cells will also be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Antigenic property of this compound produced by Pediococcus acidilactici H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the cytotoxic mechanisms of Pediocin PA-1 towards HeLa and HT29 cells by comparison to known bacteriocins: Microcin E492, enterocin heterodimer and Divercin V41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. mmsl.cz [mmsl.cz]
- 6. Class IIa Bacteriocins: Diversity and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pediocin AcH Production: Pediococcus vs. Lactobacillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pediocin AcH production by Pediococcus and Lactobacillus species, supported by experimental data. This compound, a class IIa bacteriocin, is a small, heat-stable, antilisterial peptide with significant potential as a biopreservative in the food industry and as a therapeutic agent. While traditionally associated with Pediococcus acidilactici, research has revealed that certain strains of Lactobacillus plantarum are also natural producers of this potent antimicrobial peptide, prompting a comparative analysis of their production capabilities and regulatory mechanisms.
Quantitative Comparison of this compound Production
The production of this compound is influenced by various factors, including the producing strain, culture medium composition, pH, and temperature. The following tables summarize quantitative data on this compound yield and the impact of pH on its production in Pediococcus and Lactobacillus.
Table 1: this compound Production Yields
| Producing Organism | Strain | Culture Medium | Temperature (°C) | Incubation Time (h) | This compound Yield (AU/mL) |
| Pediococcus acidilactici | H | TGE Broth | 30-37 | 16-18 | High yields reported (specific AU/mL varies)[1] |
| Pediococcus acidilactici | NRRL B5627 | MRS Broth | 30 | 14 | 160[2] |
| Pediococcus pentosaceus | 147 | MRS Broth | 37 | 24 | 12,800[3] |
| Pediococcus pentosaceus | 147 | Cheese Whey Broth | 37 | 24 | 19,200[3] |
| Pediococcus pentosaceus | 147 (in co-culture with L. plantarum LE27) | Cheese Whey Broth | 37 | 24 | 51,200[3] |
| Lactobacillus plantarum | WHE 92 | MRS Broth | 37 | Not Specified | 17,070[1] |
| Lactobacillus plantarum | WHE 92 | MRS Broth (pH controlled) | 37 | 18 | 68,270 (at pH 4.0-6.0)[1] |
Table 2: Influence of Final Culture pH on this compound Production
| Producing Organism | Strain | Initial pH | Final pH Maintained | Effect on this compound Production | Reference |
| Pediococcus acidilactici | H | 6.5 | ≥ 5.0 | Production is negligible.[4] | [4] |
| Pediococcus acidilactici | H | 6.5 | < 5.0 | Optimal for production.[5] | [5] |
| Lactobacillus plantarum | WHE 92 | 6.5 | 4.0 - 6.0 | Production remains constant and high.[1][6] | [1][6] |
| Lactobacillus plantarum | WHE 92 | 6.5 | 6.5 | Production decreases.[1] | [1] |
Antimicrobial Efficacy
This compound exhibits a potent inhibitory effect, particularly against the foodborne pathogen Listeria monocytogenes.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Pediocin Source Organism | Strain | Indicator Organism | MIC | Reference |
| Pediococcus acidilactici | MM33 | Listeria monocytogenes | 200 AU/mL | [7] |
| Pediococcus acidilactici | Not Specified | Listeria monocytogenes | MICs were significantly lower than minimum killing concentrations.[8] | [8] |
| Lactobacillus plantarum | Not Specified (Pediocin PA-1 derivative) | Listeria monocytogenes 10403S | ~1.46 µM (equivalent to a specific AU/mL) | [9] |
Experimental Protocols
This compound Production
Objective: To cultivate Pediococcus acidilactici or Lactobacillus plantarum for the production of this compound.
Materials:
-
Producer strain (Pediococcus acidilactici H or Lactobacillus plantarum WHE 92)
-
TGE Broth (for P. acidilactici): 1% Trypticase, 1% Glucose, 1% Yeast Extract, 0.2% Tween 80, 0.033 mM Mn²⁺, 0.02 mM Mg²⁺, initial pH 6.5.[4]
-
MRS Broth (for L. plantarum)
-
Incubator
-
Fermentor (optional, for pH control)
Procedure:
-
Inoculate a fresh culture of the producer strain into the appropriate broth (TGE for P. acidilactici or MRS for L. plantarum).
-
Incubate at the optimal temperature (30-37°C) for 16-24 hours.[1][2][3]
-
For pH-controlled fermentation, use a fermentor to maintain the desired pH by the automated addition of sterile NaOH.[1]
-
After incubation, harvest the culture supernatant containing this compound by centrifugation.
This compound Purification
Objective: To purify this compound from the culture supernatant. A rapid two-step procedure is described below.[7][10][11][12]
Materials:
-
Culture supernatant containing this compound
-
Cation-exchange chromatography column (e.g., SP Sepharose Fast Flow)[7][10][12]
-
Binding buffer (e.g., 20 mM sodium phosphate (B84403), pH 5.8)
-
Elution buffer (e.g., 1 M NaCl in binding buffer)
-
Reverse-phase chromatography column
-
Elution solvents (e.g., a gradient of propanol (B110389) in 0.1% trifluoroacetic acid)
Procedure:
-
Cation-Exchange Chromatography:
-
Reverse-Phase Chromatography:
This compound Activity Assay (Agar Well Diffusion Method)
Objective: To determine the activity of this compound against a sensitive indicator strain.
Materials:
-
This compound sample (culture supernatant or purified solution)
-
Indicator strain (e.g., Listeria monocytogenes)
-
Appropriate agar (B569324) medium (e.g., Tryptic Soy Agar with 0.6% Yeast Extract - TSAYE)[11]
-
Soft agar (same medium with 0.75% agar)
-
Sterile petri dishes
-
Sterile pipette tips or cork borer
Procedure:
-
Prepare a lawn of the indicator strain by mixing a fresh culture with molten soft agar and pouring it over a pre-solidified agar plate.[11]
-
Once the overlay has solidified, create wells in the agar using a sterile pipette tip or cork borer.
-
Serially dilute the this compound sample.
-
Add a fixed volume (e.g., 50 µL) of each dilution to the wells.[11]
-
Incubate the plates at the optimal temperature for the indicator strain until a lawn of growth is visible.
-
Measure the diameter of the zone of inhibition around each well.
-
The activity is expressed in Arbitrary Units per milliliter (AU/mL), calculated as the reciprocal of the highest dilution showing a clear zone of inhibition.[11]
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Regulation
The production of this compound is encoded by the pap (or ped) operon, which typically includes four genes: papA (the structural gene for the pediocin precursor), papB (immunity), papC (ABC transporter), and papD (accessory protein for processing and transport).[13]
In Lactobacillus plantarum, the expression of the pap operon is regulated by a two-component quorum-sensing system. This compound itself acts as the signaling molecule (autoinducer). At a certain threshold concentration, it is recognized by a membrane-bound histidine kinase, which then autophosphorylates and transfers the phosphate group to a cognate response regulator. The phosphorylated response regulator then acts as a transcriptional activator, binding to the promoter region of the pap operon and upregulating its expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced Bacteriocin Production by Pediococcus pentosaceus 147 in Co-culture With Lactobacillus plantarum LE27 on Cheese Whey Broth [frontiersin.org]
- 4. Influence of Growth Conditions on the Production of a Bacteriocin, this compound, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of this compound by Lactobacillus plantarum WHE 92 isolated from cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-Step Procedure for Direct Purification of Pediocin-Like Bacteriocins and Cationic Antimicrobial Peptides from Complex Culture Medium on an Analytical, Semipreparative, and Preparative Scale. A New Type of Liquid Chromatography—Colloidal High-Performance Liquid Chromatography (CHPLC) [scirp.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oipub.com [oipub.com]
- 12. researchgate.net [researchgate.net]
- 13. Functional analysis of the pediocin operon of Pediococcus acidilactici PAC1.0: PedB is the immunity protein and PedD is the precursor processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Pediocin AcH and High-Pressure Processing: A Comparative Guide to Enhanced Food Safety
For researchers, scientists, and drug development professionals, the quest for effective food preservation methods that ensure safety without compromising quality is a perpetual challenge. This guide provides a comprehensive evaluation of the efficacy of combining Pediocin AcH, a potent bacteriocin (B1578144), with high-pressure processing (HPP), a non-thermal pasteurization technique. Through a detailed comparison with alternative methods, supported by experimental data, this document illuminates the synergistic relationship between these two hurdles in the effective inactivation of foodborne pathogens.
The "hurdle concept" in food preservation posits that the combination of multiple preservation methods, even at lower individual intensities, can achieve a greater overall antimicrobial effect.[1] The application of this compound, a class IIa bacteriocin produced by Pediococcus acidilactici, in conjunction with HPP exemplifies this principle.[2] this compound exhibits a broad spectrum of activity against Gram-positive bacteria, most notably the notorious foodborne pathogen Listeria monocytogenes.[3][4][5] Its mechanism of action involves the disruption of the target cell's cytoplasmic membrane, leading to pore formation and subsequent cell death.[3][6][7][8] HPP, on the other hand, utilizes intense pressure to inactivate microorganisms by damaging their cellular structures.[9][10] When combined, these two technologies create a formidable barrier against microbial contamination and growth in a variety of food matrices.[1][11][12]
Comparative Efficacy: this compound with HPP vs. Alternatives
The combination of this compound and HPP has demonstrated a significant synergistic effect in reducing microbial populations in various food products. This synergy is particularly effective against pathogens that may exhibit resistance to individual treatments. The following tables summarize quantitative data from key studies, comparing the log reduction of various bacteria under different treatment conditions.
| Food Matrix | Target Microorganism | Treatment | Log Reduction (CFU/g or mL) | Reference |
| Peptone Solution | Staphylococcus aureus | 345 MPa, 50°C, 5 min | < 8 log | [9] |
| Peptone Solution | Staphylococcus aureus | 345 MPa, 50°C, 5 min + this compound (3,000 AU/ml) | > 8 log | [9] |
| Peptone Solution | Listeria monocytogenes | 345 MPa, 50°C, 5 min | < 8 log | [9] |
| Peptone Solution | Listeria monocytogenes | 345 MPa, 50°C, 5 min + this compound (3,000 AU/ml) | > 8 log | [9] |
| Peptone Solution | Salmonella typhimurium | 345 MPa, 50°C, 5 min | < 8 log | [9] |
| Peptone Solution | Salmonella typhimurium | 345 MPa, 50°C, 5 min + this compound (3,000 AU/ml) | > 8 log | [9] |
| Peptone Solution | Escherichia coli O157:H7 | 345 MPa, 50°C, 5 min | < 8 log | [9] |
| Peptone Solution | Escherichia coli O157:H7 | 345 MPa, 50°C, 5 min + this compound (3,000 AU/ml) | > 8 log | [9] |
| Raw-Milk Cheese | Escherichia coli O157:H7 | 300 MPa on day 2 | Significant reduction | [1] |
| Raw-Milk Cheese | Escherichia coli O157:H7 | 300 MPa on day 2 + Bacteriocin-producing LAB | Higher lethality than HPP alone | [1] |
| Meat Model System | Various foodborne bacteria | 400 MPa, 10 min, 17°C + this compound | Enhanced inactivation | [13] |
| Frankfurters | Listeria monocytogenes | This compound (in-situ production) | Inhibition for up to 60 days | [3][4] |
| Raw Chicken Breast | Listeria monocytogenes | This compound (2,400 AU/g) | Reduction to < detectable levels from day 7 to 28 | [14] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of this compound and HPP on Bacterial Inactivation in Peptone Solution
-
Bacterial Strains: Staphylococcus aureus, Listeria monocytogenes, Salmonella typhimurium, Escherichia coli O157:H7, Lactobacillus sake, Leuconostoc mesenteroides, Serratia liquefaciens, and Pseudomonas fluorescens.
-
Inoculum Preparation: Bacterial cells are suspended in a peptone solution to a final concentration of approximately 10⁸-10⁹ CFU/ml.
-
Treatment Application:
-
Control: No treatment.
-
HPP alone: Samples are subjected to hydrostatic pressures ranging from 138 to 345 MPa for 5 to 15 minutes at temperatures between 25 to 50°C.
-
This compound alone: this compound is added to the cell suspension at a final concentration of 3,000 AU/ml.
-
Combined Treatment: this compound (3,000 AU/ml) is added to the cell suspension before subjecting it to the various HPP conditions.
-
-
Microbial Enumeration: Following treatment, serial dilutions of the samples are plated on appropriate growth media. The plates are incubated, and the colonies are counted to determine the number of surviving bacteria (CFU/ml). The log reduction is calculated by comparing the counts of treated samples to the untreated control.[9]
Protocol 2: Assessment of this compound and HPP in a Food Matrix (e.g., Raw-Milk Cheese)
-
Cheese Manufacturing: Raw-milk cheese is produced with the addition of a starter culture and, for the experimental group, a bacteriocin-producing Lactic Acid Bacteria (LAB) strain. The cheese is inoculated with a target pathogen such as E. coli O157:H7.
-
HPP Treatment: Cheeses are vacuum-packaged and subjected to HPP at specific pressures (e.g., 300 MPa or 500 MPa) at different ripening times (e.g., day 2 and day 50).
-
Microbiological Analysis: At various time points during ripening (e.g., day 3, day 60), cheese samples are taken to enumerate the population of the target pathogen.
-
Synergy Evaluation: The reduction in pathogen counts in the cheese treated with both HPP and the bacteriocin-producing LAB is compared to the reductions achieved by each individual treatment to determine any synergistic effect.[1]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflow for evaluating the combined treatment.
Caption: Mechanism of action of this compound against bacterial cells.
Caption: Experimental workflow for evaluating combined treatment efficacy.
Conclusion
The synergistic combination of this compound and high-pressure processing presents a highly effective and promising strategy for enhancing food safety. The data clearly indicates that this dual-hurdle approach achieves a greater level of microbial inactivation than either method applied individually. For researchers and professionals in food science and drug development, further exploration of this synergy in different food systems and against a wider range of microorganisms is warranted. The detailed protocols and visual models provided in this guide offer a foundational framework for such future investigations, paving the way for the development of safer and higher-quality food products.
References
- 1. Combined Effect of High-Pressure Treatments and Bacteriocin-Producing Lactic Acid Bacteria on Inactivation of Escherichia coli O157:H7 in Raw-Milk Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Characterization of this compound Chimeric Protein Mutants with Altered Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Interaction of hydrostatic pressure, time and temperature of pressurization and this compound on inactivation of foodborne bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Hydrostatic Pressure-Based Combination Strategies for Microbial Inactivation of Food Products: The Cases of Emerging Combination Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Complete Inhibition of Low Levels of Listeria monocytogenes on Refrigerated Chicken Meat with this compound Bound to Heat-Killed Pediococcus acidilactici Cells ‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Standardized Method for Pediocin AcH Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of antimicrobial peptides like Pediocin AcH is critical for assessing its potential as a therapeutic or preservative agent. This guide provides a detailed comparison of common methodologies for this compound quantification, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
Comparison of this compound Quantification Methods
The selection of a quantification method often depends on the required throughput, precision, sample purity, and available equipment. While bioassays are common for determining antimicrobial activity, chromatographic methods provide a more direct measure of the peptide concentration.
| Feature | Agar (B569324) Well Diffusion Assay (AWDA) | Turbidometric Microplate Bioassay (TMB) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Measurement of the zone of growth inhibition of a sensitive indicator strain caused by the diffusion of this compound through an agar matrix. | Measurement of the inhibition of growth of a sensitive indicator strain in a liquid culture by serially diluted this compound. | Separation and quantification of this compound based on its hydrophobicity, with detection by UV absorbance. |
| Quantification Unit | Arbitrary Units/mL (AU/mL) or diameter of inhibition zone (mm). | Arbitrary Units/mL (AU/mL) or Inhibitory Concentration (IC50). | Mass concentration (e.g., µg/mL, mg/mL). |
| Throughput | Low to Medium | High | Medium |
| Precision (Reproducibility) | Lower (Higher variability in zone measurements). | Higher (Intra- and inter-assay coefficients of variation are generally low).[1] | Highest (Excellent precision with low relative standard deviation).[2][3][4] |
| Sensitivity | Dependent on the indicator strain and diffusion properties of the agar. | Can be very sensitive, capable of detecting low concentrations of bacteriocin (B1578144).[1] | High, with a lower limit of quantification typically in the low µg/mL range.[3] |
| Equipment Cost | Low | Low to Moderate | High |
| Sample Purity Required | Low (can be used with crude or partially purified samples). | Low to Medium | High (requires purified or semi-purified samples to avoid interfering peaks). |
| Advantages | Simple, inexpensive, and requires minimal specialized equipment. | High throughput, more precise than agar-based methods, and suitable for automation.[1] | Highly accurate, precise, and provides information on the purity of the sample. Can be used for absolute quantification with a proper standard.[1] |
| Disadvantages | Prone to variability, less precise, and results can be influenced by the physicochemical properties of the agar. | Activity can be influenced by factors affecting microbial growth (e.g., pH, media components). | Requires expensive equipment, skilled personnel, and a purified standard for absolute quantification. Does not directly measure biological activity. |
Experimental Protocols
Standardized Method: Agar Well Diffusion Assay (AWDA)
This bioassay is a widely used and validated method for determining the antimicrobial activity of this compound.
a. Materials
-
This compound Producer Strain: Pediococcus acidilactici H.[5]
-
Indicator Strain: Listeria monocytogenes Scott A.[5]
-
Media: Tryptic Soy Broth with 0.6% Yeast Extract (TSBYE) and Tryptic Soy Agar with 0.6% Yeast Extract (TSAYE).[5]
-
Sterile phosphate (B84403) buffer (e.g., 5 mM, pH 6.5).
-
Sterile petri dishes, micropipettes, and well cutter.
b. Protocol
-
Indicator Culture Preparation: Inoculate 10 mL of TSBYE with 0.1 mL of an 18-hour culture of L. monocytogenes Scott A and incubate for 8 hours at 37°C.[5]
-
Agar Plate Preparation: Prepare a lawn of the indicator strain by mixing the 8-hour culture with molten TSAYE (maintained at 45-50°C) and pouring it into petri dishes to create a uniform layer. Allow the agar to solidify.[5]
-
Well Cutting: Aseptically cut wells of a standardized diameter (e.g., 4-6 mm) into the solidified agar.
-
Sample Preparation and Application: Prepare two-fold serial dilutions of the this compound sample in a sterile buffer. Carefully pipette a fixed volume (e.g., 5-10 µL) of each dilution into the wells.[5]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
Quantification: Measure the diameter of the clear zones of inhibition around each well. The activity is expressed in Arbitrary Units per milliliter (AU/mL), calculated as the reciprocal of the highest dilution that results in a clear zone of inhibition.[5]
Alternative Method 1: Turbidometric Microplate Bioassay (TMB)
This method offers a higher throughput and improved precision compared to the AWDA.
a. Materials
-
This compound sample and a purified this compound standard.
-
Indicator strain (e.g., Listeria innocua).
-
Appropriate liquid growth medium (e.g., MRS broth).
-
Sterile 96-well microtiter plates.
-
Microplate reader.
b. Protocol
-
Standard and Sample Preparation: Prepare serial two-fold dilutions of the this compound sample and the purified standard in the growth medium directly in the wells of a 96-well plate.
-
Indicator Inoculation: Prepare a standardized inoculum of the indicator strain in the exponential growth phase and add it to each well.
-
Controls: Include positive controls (indicator strain without pediocin) and negative controls (medium only) on each plate.
-
Incubation: Incubate the microplate at the optimal growth temperature for the indicator strain for a defined period (e.g., 6-8 hours).
-
Quantification: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The bacteriocin activity (AU/mL) is typically defined as the reciprocal of the highest dilution that causes at least 50% inhibition of the indicator strain's growth compared to the positive control.[1]
Alternative Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a physicochemical method for the direct quantification of this compound concentration.
a. Materials
-
Semi-purified or purified this compound sample.
-
Highly purified this compound standard of known concentration.
-
HPLC system with a UV detector and a C18 reversed-phase column.[1][6]
-
Mobile phase solvents: HPLC-grade acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).
b. Protocol
-
Standard Curve Generation: Prepare a series of dilutions of the purified this compound standard in the mobile phase and inject them into the HPLC system. Generate a standard curve by plotting the peak area against the known concentration of each dilution.
-
Sample Preparation: Filter the this compound sample through a 0.22 µm filter to remove any particulate matter.
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. Elute the pediocin using a linear gradient of acetonitrile in water (both with 0.1% TFA). For example, a gradient of 5% to 60% acetonitrile over 30 minutes can be effective.
-
Detection: Monitor the column eluate at a wavelength of 220 nm. This compound will elute as a distinct peak at a specific retention time.[7]
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Visualizing the Methodologies
To better understand the workflows and relationships between these quantification methods, the following diagrams are provided.
Caption: Workflow for a standardized bioassay for this compound quantification.
Caption: Comparison of different this compound quantification methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Bacterial Defenses: A Comparative Look at Transcriptomic Responses to Pediocin AcH Stress
For researchers, scientists, and drug development professionals, understanding the molecular chess match between bacteria and antimicrobial agents is paramount. This guide delves into the transcriptomic alterations bacteria undergo when faced with Pediocin AcH, a potent class IIa bacteriocin. By examining the genetic reprogramming that occurs under this specific stress, we can glean insights into bacterial survival strategies, identify potential synergistic drug targets, and inform the development of novel antimicrobial therapies.
While the body of research on the transcriptomic impact of this compound across a wide range of bacteria is still growing, a seminal study on Enterococcus faecalis provides a foundational understanding of the sophisticated response mechanisms at play. This guide will focus on the detailed findings from this research as a case study, presenting the data in a comparative format to highlight the differences between wild-type and pediocin-resistant strains.
The Enterococcus faecalis Response to this compound: A Case Study
A key investigation into this compound resistance by Opsata, Nes, and Holo (2010) revealed that the mannose phosphotransferase (Man-PTS) system is a critical player in the bacterial response. The study compared the transcriptomes of wild-type Enterococcus faecalis V583, spontaneously pediocin-resistant isolates, and a mutant with a deletion in the mptD gene of the Man-PTS operon. The findings indicate that resistance to this compound is not a simple, single-gene phenomenon but rather a global reprogramming of cellular metabolism and regulation.
Key Gene Expression Changes in Pediocin-Resistant E. faecalis
The transcriptomic analysis identified a significant number of differentially expressed genes in the pediocin-resistant strains compared to the wild-type. These changes point to a strategic shift in energy metabolism and a complex regulatory cascade. The data below summarizes the key up- and down-regulated genes in the resistant strains.
| Gene/Operon | Function | Fold Change (Resistant vs. Wild-Type) |
| Down-regulated | ||
| mpt operon (mptR, mptA, mptC, mptD) | Mannose phosphotransferase system (this compound receptor) | Significantly Down-regulated |
| Genes involved in glycolysis | Primary glucose metabolism | Down-regulated |
| Up-regulated | ||
| Genes for alternative sugar uptake and metabolism | Utilization of non-glucose carbon sources | Up-regulated |
| Genes with catabolite responsive elements (cre) | Carbon catabolite repression/activation | Variably regulated |
| Genes encoding transcriptional regulators | Regulatory cascade | Up-regulated |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, the detailed experimental methodology employed in the study is outlined below.
Bacterial Strains and Growth Conditions:
-
Enterococcus faecalis V583 (wild-type) and spontaneously resistant mutants were used.
-
Strains were cultured in a suitable rich medium (e.g., Brain Heart Infusion broth) under standard laboratory conditions.
This compound Treatment:
-
A purified solution of this compound was used to challenge the bacterial cultures.
-
The concentration of this compound and the duration of exposure were optimized to elicit a transcriptomic response without causing immediate cell lysis.
RNA Extraction and Microarray Analysis:
-
Total RNA was extracted from bacterial cultures in the mid-exponential growth phase.
-
RNA quality and integrity were assessed using spectrophotometry and gel electrophoresis.
-
cDNA was synthesized from the RNA templates and labeled with fluorescent dyes.
-
Labeled cDNA was hybridized to custom-designed microarrays representing the E. faecalis V583 genome.
-
Microarray slides were scanned, and the fluorescence intensity data was normalized and analyzed to determine differential gene expression.
Data Analysis:
-
Statistical analysis was performed to identify genes with a significant change in expression (typically a fold change of ≥ 2 and a p-value of < 0.05).
-
Differentially expressed genes were functionally categorized using bioinformatics tools and databases.
Visualizing the Response to this compound
To better understand the molecular pathways and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Assessing the Impact of Pediocin AcH on the Gut Microbiota: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pediocin AcH's performance in modulating the gut microbiota against other alternatives. It is designed to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Introduction to this compound and Gut Microbiota Modulation
This compound is a class IIa bacteriocin, an antimicrobial peptide produced by strains of Pediococcus acidilactici. It exhibits strong bactericidal activity, particularly against Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes and vancomycin-resistant enterococci (VRE).[1] Its mechanism of action involves pore formation in the cytoplasmic membrane of susceptible bacteria, leading to the dissipation of the proton motive force and ultimately cell death. The modulation of the gut microbiota by bacteriocins like this compound is a promising area of research for developing alternatives to traditional antibiotics and for promoting gut health. This guide compares the effects of this compound with other bacteriocins, such as Nisin, and non-bacteriocin alternatives like prebiotics.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the impact of this compound and its alternatives on the gut microbiota.
Table 1: Impact on Pathogen Colonization
| Treatment | Target Pathogen | Model | Dose/Administration | Observed Effect | Reference |
| This compound | Vancomycin-Resistant Enterococcus (VRE) | Mouse | 8 days prior to infection | Reduced colonization of VRE.[2][1] | Millette et al., 2008 |
| Nisin Z | Vancomycin-Resistant Enterococcus (VRE) | Mouse | 8 days prior to infection | Reduced colonization of VRE.[2][1] | Millette et al., 2008 |
| Pediocin PA-1 | Listeria monocytogenes | Mouse | Intragastric doses | Anti-listerial activity without affecting native intestinal microflora. | Dabour et al., 2009 |
Table 2: Modulation of Gut Microbiota Composition
| Treatment | Model | Key Findings | Reference |
| This compound-producing P. acidilactici | Mouse | Decreased Enterobacteriaceae populations.[3] | Millette et al., 2008 |
| Nisin Z-producing L. lactis | Mouse | Increased concentrations of total Lactic Acid Bacteria (LAB) and anaerobes.[3] | Millette et al., 2008 |
| Pediocin PA-1 (M31L variant) | In vitro chicken cecal microbiota | Moderate effect on lactic acid bacteria at high concentrations. | Study comparing bacteriocins |
| Nisin Z | In vitro chicken cecal microbiota | Most drastic impact on microbiota composition, affecting various genera including Enterococcus, Lachnoclostridium, Ruminococcus, Lactobacillus, and Bifidobacterium.[4] | Study comparing bacteriocins |
| Inulin (B196767) (Prebiotic) | Human | Increased relative abundance of Bifidobacterium, Anaerostipes, Faecalibacterium, and Lactobacillus; decreased Bacteroides. | Le Bastard et al., 2020 |
| Lactobacillus plantarum | Mouse | Increased abundance of Bacteroides and Bifidobacteriales; reduced abundance of Firmicutes and Clostridiales. | Li et al., 2022 |
Table 3: Impact on Short-Chain Fatty Acid (SCFA) Production
| Treatment | Model | Effect on SCFAs | Reference |
| Pediocin PA-1-producing P. acidilactici | In vitro model of human terminal ileum | Induced an increase in the production of acetic and propionic acids. | Fliss et al., 2015 |
| Nisin | Porcine | Decreased acetate (B1210297) and butyrate; increased propionate (B1217596) synthesis.[5] | O'Reilly et al., 2023 |
| Inulin (Prebiotic) | Human | Increased fecal acetate and propionate; trend toward increased butyrate.[6] | Salmean et al., 2017 |
| Lactobacillus plantarum | Mouse | Increased SCFA content in the colon.[7] | Li et al., 2022 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
16S rRNA Gene Sequencing for Gut Microbiota Analysis
This protocol is a standard method for profiling the taxonomic composition of the gut microbiota.
-
Fecal Sample Collection and DNA Extraction:
-
Fecal samples are collected and immediately frozen at -80°C to preserve microbial DNA.
-
DNA is extracted from a known weight of the fecal sample (typically 100-200 mg) using a commercially available DNA isolation kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. This usually involves mechanical lysis (bead beating) to break open bacterial cells, followed by chemical lysis and DNA purification.
-
-
PCR Amplification of the 16S rRNA Gene:
-
The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers. These primers are often tagged with adapter sequences for downstream sequencing and barcodes to allow for multiplexing of samples.
-
PCR is performed using a high-fidelity DNA polymerase to minimize amplification errors. The thermal cycling conditions are typically: initial denaturation at 95°C for 3 minutes, followed by 25-30 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.
-
-
Library Preparation and Sequencing:
-
The PCR products (amplicons) are purified to remove primers and dNTPs.
-
A second PCR step may be performed to add sequencing adapters and indices.
-
The final library is quantified, and the quality is assessed.
-
Sequencing is performed on a high-throughput sequencing platform, such as the Illumina MiSeq, which generates paired-end reads.
-
-
Bioinformatic Analysis:
-
The raw sequencing reads are processed to remove low-quality reads, trim adapters, and merge paired-end reads.
-
Sequences are clustered into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%) or processed using denoising algorithms (e.g., DADA2) to generate Amplicon Sequence Variants (ASVs).
-
Taxonomic assignment is performed by aligning the OTU/ASV representative sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) are calculated to compare the microbial communities across different treatment groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid (SCFA) Analysis
This protocol outlines the quantification of major SCFAs (acetate, propionate, and butyrate) in fecal samples.
-
Sample Preparation:
-
A known amount of frozen fecal sample is homogenized in a suitable solvent (e.g., a mixture of water and an organic solvent).
-
An internal standard (e.g., 2-ethylbutyric acid) is added to each sample for accurate quantification.
-
The homogenate is acidified (e.g., with hydrochloric acid) to protonate the SCFAs, making them more volatile.
-
The SCFAs are extracted into an organic solvent (e.g., diethyl ether).
-
-
Derivatization (Optional but Recommended):
-
To improve chromatographic separation and detection, the extracted SCFAs can be derivatized. A common method is esterification to form more volatile derivatives.
-
-
GC-MS Analysis:
-
The extracted (and derivatized) sample is injected into a gas chromatograph equipped with a suitable column (e.g., a capillary column with a polar stationary phase).
-
The SCFAs are separated based on their boiling points and interaction with the stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used for identification and quantification.
-
-
Data Analysis:
-
The concentration of each SCFA is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of each SCFA.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing gut microbiota and the potential signaling pathways influenced by this compound-mediated gut microbiota modulation.
Discussion and Conclusion
This compound demonstrates a targeted antimicrobial effect, particularly against Gram-positive pathogens, with a seemingly less disruptive impact on the overall gut microbiota composition compared to broader-spectrum alternatives like Nisin. Studies suggest that this compound can lead to a reduction in specific pathogenic groups like Enterobacteriaceae and VRE, while its impact on the broader commensal community appears to be more subtle.[3]
In contrast, Nisin exhibits a wider range of activity, affecting a greater diversity of bacterial genera, including beneficial ones like Lactobacillus and Bifidobacterium.[4] This broader activity can lead to more significant shifts in the gut microbiota composition. Prebiotics like inulin offer a different approach by selectively promoting the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, leading to an increase in SCFA production.[8]
The choice between this compound and other alternatives will depend on the specific application. For targeted elimination of specific Gram-positive pathogens with minimal disruption to the commensal microbiota, this compound may be a suitable candidate. For broader modulation of the gut microbiota, a combination of approaches, including prebiotics and other probiotics, might be more effective.
The modulation of the gut microbiota by this compound and the subsequent increase in SCFAs can potentially influence host health through various signaling pathways. SCFAs are known to be an energy source for colonocytes and can modulate the host's immune system, potentially through G-protein coupled receptors. Furthermore, by reducing the load of pathogenic bacteria, this compound may decrease the stimulation of pro-inflammatory pathways, such as those involving Toll-like receptors (TLRs) and NF-κB.
Further research is needed to fully elucidate the specific signaling pathways activated by this compound-mediated changes in the gut microbiota and to obtain more comprehensive quantitative data from head-to-head comparative studies in human subjects. Such studies will be crucial for the development of targeted and effective therapies for a range of gut-related disorders.
References
- 1. Capacity of Human Nisin- and Pediocin-Producing Lactic Acid Bacteria To Reduce Intestinal Colonization by Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriocin-Producing Probiotic Lactic Acid Bacteria in Controlling Dysbiosis of the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling [frontiersin.org]
- 4. In Vitro Insights into Bacteriocin-Mediated Modulation of Chicken Cecal Microbiota [mdpi.com]
- 5. Modulation of the gut microbiome with nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pediococcus acidilactici - Wikipedia [en.wikipedia.org]
- 7. Effect of Bacteriocins on the Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Pediocin AcH
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for antimicrobial peptides like Pediocin AcH is a critical component of laboratory safety, minimizing risks to personnel and the environment. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles, when handling this compound waste.[1] Although bacteriocins are naturally derived, they are bioactive molecules and should be handled with care to prevent unintended exposure.[2]
Waste Characterization and Segregation
Proper disposal begins with the correct classification and segregation of waste. This compound, as a peptide, should be treated as chemical waste.[1][3] If the this compound has been in contact with biological materials such as cell cultures or microorganisms, it must be treated as biohazardous waste as well.[1]
Key Segregation Principles:
-
Do not mix incompatible wastes. [1]
-
Clearly label all waste containers with their contents.
-
Keep this compound waste separate from general laboratory trash.
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of different types of this compound waste.
Liquid this compound Waste
This category includes stock solutions, used cell culture media containing this compound, and waste from analytical procedures like HPLC.
1. Chemical Inactivation:
-
A common and effective method for inactivating bioactive peptides is treatment with a 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5-1.0%).[2]
-
Ensure a contact time of at least 30 minutes to allow for complete deactivation.[2]
2. pH Neutralization:
-
After chemical inactivation, neutralize the pH of the solution according to your institution's guidelines before disposal.[2]
3. Collection and Disposal:
-
Collect the inactivated and neutralized liquid waste in a designated, leak-proof, and clearly labeled chemical waste container.[1][2] High-density polyethylene (B3416737) containers are generally suitable for aqueous solutions.[1]
-
Never pour this compound solutions, treated or untreated, down the drain without explicit permission from your EHS office. [1][3]
-
Arrange for disposal through your institution's hazardous waste management program.[2]
Solid this compound Waste
This includes unused or expired lyophilized this compound, and contaminated consumables such as weigh boats, pipette tips, gloves, and paper towels.[2]
1. Collection:
-
Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
2. Disposal:
-
Arrange for disposal through your institution's hazardous waste management program, which will likely involve incineration.[2]
Sharps Contaminated with this compound
This category includes needles, syringes, and broken glassware that have come into contact with this compound.
1. Collection:
-
Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[2]
-
The container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps" if applicable.[2]
2. Disposal:
-
Once the sharps container is full, seal it and arrange for disposal through your institution's biohazardous or chemical waste stream, which typically involves autoclaving followed by incineration.[2]
Decontamination of Labware
For reusable labware such as glassware and equipment that has been exposed to this compound:
1. Decontamination:
-
Immerse the labware in a deactivating solution, such as 10% bleach, for at least 30 minutes.
2. Washing:
-
After decontamination, thoroughly wash the labware with a laboratory-grade detergent and rinse extensively with purified water.[2]
Note on Autoclaving: While autoclaving is a common method for sterilizing laboratory waste, it may not be effective for inactivating heat-stable peptides.[1][4] this compound is known to be a thermostable protein.[5] Therefore, chemical inactivation is the recommended method for ensuring its deactivation before final disposal.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pediocin AcH
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Pediocin AcH, a bacteriocin (B1578144) with significant potential. The following procedural steps and disposal plans are based on best practices for handling antimicrobial peptides and general laboratory chemicals, ensuring you can advance your research with confidence.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene)[1] | To prevent skin contact and potential allergic reactions. |
| Eyes | Safety glasses with side shields or goggles[1] | To protect eyes from splashes or aerosols. |
| Body | Laboratory coat[2] | To protect skin and clothing from contamination. |
| Respiratory | Not generally required under normal handling conditions. Use a fume hood for procedures that may generate aerosols. | This compound is a peptide and not expected to be volatile. |
| Feet | Closed-toe shoes[2] | To protect feet from spills. |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound in the laboratory will minimize risks and maintain the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is a protein and its stability can be affected by temperature.[3][4] Store according to the manufacturer's instructions, which may include refrigeration or freezing.
2. Preparation and Use:
-
All handling of this compound should be conducted in a designated clean area, away from general laboratory traffic.
-
For procedures that may generate aerosols, such as vortexing or sonicating, work within a biological safety cabinet or a fume hood.
-
Use dedicated equipment (e.g., pipettes, tubes) for handling this compound to prevent cross-contamination.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate work surfaces with an appropriate disinfectant after each use.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
Clean the spill area with a suitable disinfectant, working from the outside in.
-
Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the potential development of antimicrobial resistance.[5]
| Waste Type | Disposal Procedure |
| Unused this compound (stock solutions) | Treat as hazardous chemical waste.[5] Collect in a clearly labeled, sealed container for chemical waste disposal according to your institution's environmental health and safety (EHS) guidelines. |
| Contaminated Labware (pipette tips, tubes, plates) | Dispose of in a designated biohazard or chemical waste container.[6] Do not discard in general laboratory trash. |
| Contaminated PPE (gloves, lab coat) | Remove and dispose of in a designated biohazard or chemical waste container before leaving the work area. |
| Liquid Waste (used media containing this compound) | Treat as chemical waste.[5] Collect in a labeled, leak-proof container for chemical waste disposal. Do not pour down the drain unless specifically permitted by your institution's EHS office.[7] |
Experimental Workflow for Safe Handling
To visualize the procedural flow of safely handling this compound, the following diagram outlines the key steps from preparation to disposal.
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. youtube.com [youtube.com]
- 3. Characterization and profiling of bacteriocin-like substances produced by lactic acid bacteria from cheese samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 7. kingcounty.gov [kingcounty.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
